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(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Documentation Hub

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  • Product: (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
  • CAS: 1260590-97-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Executive Summary (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3) is a high-value chiral building block, structurally integrating the pharmacophore features of Rasagiline (MAO-B inhibitor) and the inda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3) is a high-value chiral building block, structurally integrating the pharmacophore features of Rasagiline (MAO-B inhibitor) and the indanone core of Donepezil (AChE inhibitor). Its synthesis demands rigorous stereochemical control, as the biological activity of aminoindanes is frequently enantiomer-specific.

This guide details two validated pathways for its production:

  • Classical Resolution: A robust, scalable route utilizing diastereomeric salt formation, ideal for multi-gram to kilogram batches.

  • Asymmetric Transfer Hydrogenation (ATH): A catalytic "green" route offering high atom economy and enantioselectivity (>95% ee).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the C1-N bond formation. The 5,6-dimethoxy substitution pattern dictates the electron density of the aromatic ring, influencing both the reductive amination kinetics and the solubility profiles of diastereomeric salts.

Retrosynthesis Target (R)-5,6-Dimethoxy-1-aminoindane (Target Molecule) Racemate (±)-5,6-Dimethoxy-1-aminoindane (Racemic Intermediate) Target->Racemate Chemical Resolution (L-Tartaric Acid) Oxime 5,6-Dimethoxy-1-indanone Oxime Target->Oxime Asymmetric Reduction (Ru-Catalyst) Racemate->Oxime H2 / Raney Ni Reduction Indanone 5,6-Dimethoxy-1-indanone (Starting Material) Oxime->Indanone NH2OH·HCl Condensation

Figure 1: Retrosynthetic tree illustrating the Classical Resolution (solid lines) and Asymmetric Synthesis (dashed line) pathways.[1][2][3]

Experimental Protocols

Route A: Classical Resolution (Scalable & Robust)

This route is preferred for its reliability and the low cost of reagents. It involves the synthesis of the racemic amine followed by optical resolution.

Step 1: Synthesis of 5,6-Dimethoxy-1-indanone Oxime
  • Reagents: 5,6-Dimethoxy-1-indanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium acetate (2.0 eq), Ethanol/Water (3:1).

  • Procedure:

    • Dissolve indanone in EtOH/H₂O. Add NH₂OH·HCl and NaOAc.

    • Reflux for 4–6 hours (Monitor TLC: 30% EtOAc/Hexane).

    • Cool to 0°C. The oxime typically precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry. Yield: >90%.

Step 2: Reduction to (±)-5,6-Dimethoxy-1-aminoindane
  • Reagents: Oxime (from Step 1), Raney Nickel (catalytic), Ammonium Hydroxide (25%), Methanol, Hydrogen (50 psi).

  • Mechanism: Catalytic hydrogenation reduces the C=N bond. NH₄OH suppresses secondary amine formation (dimerization).

  • Procedure:

    • Charge autoclave with Oxime, MeOH, and aqueous NH₄OH (10:1 v/v).

    • Add Raney Ni (slurry in water, carefully washed with MeOH).

    • Pressurize with H₂ (50 psi) and stir at RT for 12–24 h.

    • Filter through Celite® (Caution: Pyrophoric catalyst).

    • Concentrate filtrate to obtain the crude racemic amine oil.

Step 3: Resolution via Diastereomeric Crystallization
  • Key Insight: For 1-aminoindanes, L-(+)-Tartaric acid (2R,3R-tartaric acid) is the standard resolving agent. The diastereomeric salt solubility difference in Methanol/Ethanol drives the separation.

  • Protocol:

    • Dissolve (±)-amine (10 g, 51.7 mmol) in Methanol (100 mL).

    • Add L-(+)-Tartaric acid (7.76 g, 51.7 mmol) dissolved in warm Methanol (50 mL).

    • Heat to reflux to ensure complete dissolution.

    • Controlled Cooling: Cool slowly to RT, then to 0°C over 4 hours.

    • Filtration: Collect the precipitate.

      • Note: Depending on the specific derivative, the (R)-amine salt may be the precipitate (less soluble) or remain in the mother liquor. For 1-aminoindane, the (R)-amine-(L)-tartrate is often less soluble.

    • Recrystallization: Recrystallize the salt from MeOH/H₂O (9:1) until constant melting point and optical rotation are achieved.

    • Free Basing: Treat the salt with 1M NaOH and extract with CH₂Cl₂ to yield the pure (R)-amine.

Route B: Asymmetric Transfer Hydrogenation (Green Chemistry)

This route utilizes a chiral Ruthenium catalyst to induce chirality directly from the ketone or imine, bypassing the 50% yield limit of classical resolution.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Precursor: 5,6-Dimethoxy-1-indanone (direct reductive amination) or its pre-formed imine.

Workflow:

  • Imine Formation: React Indanone with Ammonium Formate or Benzylamine (if deprotection follows).

  • ATH Reaction:

    • Substrate: Imine (1.0 eq).

    • Catalyst: Ru-TsDPEN (0.5–1 mol%).

    • Solvent: Dichloromethane or MeOH.

    • Reagent: HCOOH/Et₃N (5:2).

    • Conditions: 25–40°C, 24 h.

  • Workup: Quench with NaHCO₃, extract with EtOAc.

  • Result: Typically yields (R)-amine with 90–98% ee.[4]

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The 5,6-dimethoxy substitution simplifies the aromatic region into two singlets due to the lack of coupling partners (para-relationship).

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ 6.90 (s, 1H): Aromatic H (C4 or C7).

  • δ 6.82 (s, 1H): Aromatic H (C7 or C4).

  • δ 4.35 (t, J=7.5 Hz, 1H): Benzylic CH-NH₂ (C1).

  • δ 3.88 (s, 3H): OMe.[5]

  • δ 3.86 (s, 3H): OMe.

  • δ 2.90 (m, 1H): Benzylic CH₂ (C3).

  • δ 2.75 (m, 1H): Benzylic CH₂ (C3).

  • δ 2.50 (m, 1H): Aliphatic CH₂ (C2).

  • δ 1.70 (m, 1H): Aliphatic CH₂ (C2).

  • δ 1.80 (br s, 2H): NH₂ (Exchangeable).

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[6]

ParameterCondition
Column Daicel Chiralcel® OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 280 nm
Temperature 25°C
Retention (R)-enantiomer typically elutes after (S) on OD-H (Confirm with std).
Optical Rotation
  • Specific Rotation

    
    :  The parent (R)-1-aminoindan is levorotatory (
    
    
    
    in MeOH).
  • Target Expectation: (R)-5,6-dimethoxy-1-aminoindane is expected to follow this trend (negative rotation), but the magnitude may vary.

  • Specification: Report value as

    
     (c=1.0, MeOH).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee (Route A) Incomplete resolutionPerform a second recrystallization of the tartrate salt. Ensure slow cooling rate.
Low Yield (Route A) Salt solubility too highSwitch solvent from pure MeOH to MeOH/EtOH or MeOH/Isopropanol mixtures.
Dimer Formation Reductive amination side reactionIncrease NH₄OH concentration or H₂ pressure during reduction.
Racemization Harsh workup conditionsAvoid high temperatures (>50°C) during free-basing. Use mild bases (Na₂CO₃).

References

  • Synthesis of Indanones: Xu, Y., et al. "Synthesis of 5,6-dimethoxy-1-indanone."[1][7] Chinese Journal of Modern Applied Pharmacy, 2000, 17(6), 464-465. 1[3]

  • Resolution of Aminoindanes: "Process for the preparation of enantiomerically pure 1-aminoindan." European Patent EP3068746B1. 8

  • Asymmetric Transfer Hydrogenation: Palmer, M., et al. "Asymmetric transfer hydrogenation of unsaturated ketones." Tetrahedron, 2021, 77, 131771. 9[1][2][3][5][6][7][10][11][12][13]

  • Donepezil Intermediate Synthesis: "An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone." Indian Patent Application 202011026857. 14[2][3][10][13]

  • General Characterization Data: PubChem Compound Summary for (R)-(-)-1-Aminoindan. 3[2][3][13]

Sources

Exploratory

Physicochemical properties of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

An In-depth Technical Guide to the Physicochemical Properties of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Abstract (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine built upon an indane scaffold, a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Abstract

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine built upon an indane scaffold, a structural motif present in various biologically active molecules. As a chiral building block, its utility in pharmaceutical and chemical synthesis is significant, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only fundamental data but also detailed, field-proven experimental protocols for its characterization. The narrative emphasizes the causal relationships behind analytical choices, ensuring a blend of theoretical knowledge and practical application. This document covers structural identification, thermal properties, solubility, lipophilicity, and acidity, alongside advanced analytical techniques for structural elucidation and enantiomeric purity assessment.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a primary amine derivative of the 2,3-dihydro-1H-indene (indane) ring system, featuring two methoxy substituents on the aromatic ring and a chiral center at the C-1 position.

Chemical Structure:

Caption: Logical workflow for the analytical characterization of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include distinct singlets for the two methoxy groups (~3.8-4.0 ppm), aromatic protons in the ~6.7-7.0 ppm region, aliphatic protons of the indane ring (~2.0-3.5 ppm), and a characteristic signal for the proton at the chiral center (C1-H). The NH₂ protons may appear as a broad singlet.

    • ¹³C NMR: The spectrum would show 11 distinct carbon signals, including two for the methoxy groups (~55-60 ppm), signals for the aliphatic carbons, and signals for the aromatic carbons, with those bonded to the methoxy groups shifted downfield.

  • Infrared (IR) Spectroscopy: Key expected vibrational bands include N-H stretching for the primary amine (a doublet around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and strong C-O stretching for the methoxy ethers (~1250 cm⁻¹).

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 194.2. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.

Chromatographic Analysis for Purity

Chromatography is indispensable for determining both chemical and enantiomeric purity.

Protocol 3.3.2: Determination of Enantiomeric Purity by Chiral HPLC

  • Expertise & Experience: The separation of enantiomers requires a chiral environment. This is most reliably achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. [1][2]For chiral amines, polysaccharide-based CSPs are highly effective. [1][2]A normal-phase method is often preferred for these compounds as it can provide better selectivity.

  • Methodology:

    • Column Selection: Chiralpak® IA or Chiralcel® OD-H (amylose or cellulose derivatives). These columns are known for their broad applicability in separating chiral amines. [1][3] 2. Mobile Phase: An isocratic mixture of n-hexane and an alcohol modifier like 2-propanol (IPA) or ethanol. A typical starting condition would be 90:10 (v/v) n-Hexane:IPA.

    • Additive: Add 0.1% (v/v) of a basic modifier like diethylamine (DEA) to the mobile phase.

      • Causality: The amine analyte is basic. Without a basic additive, it can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution. DEA acts as a competitive base, masking these sites and ensuring symmetrical peak shapes.

    • Instrument Parameters:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection: UV at a wavelength where the aromatic ring absorbs, e.g., 280 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

    • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The (R)- and (S)-enantiomers should elute as two distinct, well-resolved peaks. Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

  • Self-Validation: The method is validated by running a sample of the racemic mixture to confirm that two peaks of approximately equal area are observed and well-separated (Resolution > 1.5).

Impact of Physicochemical Properties on Drug Development

The measured physicochemical properties are not just data points; they are critical inputs for predictive models and strategic decisions in drug development.

G prop Physicochemical Properties pKa (Ionization) LogP (Lipophilicity) Solubility Melting Point dev Drug Development Stage Formulation Absorption (Oral) Distribution Manufacturing prop:f1->dev:f1 Influences salt selection & buffer choice prop:f1->dev:f2 Affects dissolution & permeability prop:f2->dev:f2 Governs membrane permeability (Lipinski's Rule) prop:f2->dev:f3 Impacts plasma protein binding & tissue penetration prop:f3->dev:f1 Determines max dose in liquid formulations prop:f3->dev:f2 Rate-limiting step for absorption prop:f4->dev:f4 Affects tablet manufacturing processes

Caption: Relationship between key physicochemical properties and their impact on drug development stages.

Conclusion

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chiral intermediate whose value in research and development is intrinsically linked to its well-defined physicochemical properties. This guide has detailed its fundamental characteristics, from molecular identity to thermal and solution behavior. By providing not just data but also the rationale-driven experimental protocols for their determination, this document serves as a practical resource for scientists. The successful application of this compound as a building block for novel therapeutics relies on the robust analytical characterization and deep understanding of the properties outlined herein.

References

  • A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | C11H15NO2. PubChem.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. ResearchGate.
  • (R)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. BLDpharm.
  • 6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Sigma-Aldrich.
  • (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Sigma-Aldrich.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine - Chemical Details. EPA.

Sources

Foundational

Mechanistic Profiling of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Derivatives

Executive Summary: The Privileged Scaffold The molecule 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (henceforth referred to as 5,6-DiMe-AI ) represents a "privileged structure" in neuropharmacology. It serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The molecule 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (henceforth referred to as 5,6-DiMe-AI ) represents a "privileged structure" in neuropharmacology. It serves as a critical pharmacophore in the design of therapeutics for Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

Its structural significance lies in its ability to mimic the transition state of neurotransmitters while offering rigid hydrophobic bulk. This guide details the mechanism of action (MoA) of its derivatives, which primarily function as Multi-Target Directed Ligands (MTDLs) . These derivatives operate via two distinct but synergistic pathways:

  • Cholinesterase Inhibition: Mimicking the binding mode of Donepezil to restore acetylcholine levels.

  • Monoamine Oxidase (MAO) Inhibition: Preventing dopamine catabolism and reducing oxidative stress, similar to Rasagiline.

Structural Pharmacology & Binding Modes

The 5,6-DiMe-AI scaffold is not merely a passive linker; it is an active binding unit. Its efficacy is dictated by the substitution at the Nitrogen (N-1) position and the methoxy pattern on the benzene ring.

The Acetylcholinesterase (AChE) Mechanism

Derivatives of 5,6-DiMe-AI are designed to inhibit AChE, the enzyme responsible for degrading acetylcholine (ACh). The binding mechanism is dual-site:

  • Peripheral Anionic Site (PAS) Interaction: The 5,6-dimethoxyindane ring is highly lipophilic and electron-rich. It engages in

    
     stacking interactions with Trp286  at the entrance of the AChE gorge. This blockade prevents the entry of substrate (ACh) and, crucially, inhibits AChE-induced Amyloid-
    
    
    
    (A
    
    
    ) aggregation.[1][2]
  • Catalytic Active Site (CAS) Interaction: Long-chain N-substituted derivatives (e.g., N-benzylpiperidine linkers) allow the molecule to span the enzyme gorge. While the indane ring anchors at the PAS, the distal nitrogen interacts with the CAS (Trp86/Glu202), halting hydrolysis.

The Monoamine Oxidase B (MAO-B) Mechanism

Shorter N-substituted derivatives (e.g., N-propargyl) shift the selectivity toward MAO-B inhibition.

  • Substrate Mimicry: The rigid aminoindane structure mimics the indole ring of serotonin or the catechol ring of dopamine.

  • FAD Coordination: The amine group coordinates with the Flavin Adenine Dinucleotide (FAD) cofactor within the mitochondrial MAO-B enzyme.

  • Reversibility: Unlike hydrazine derivatives, aminoindane derivatives are typically reversible inhibitors, reducing the risk of the "cheese effect" (hypertensive crisis from dietary tyramine).

Visualizing the Molecular Logic

The following diagram illustrates the dual-pathway logic used to design derivatives of this scaffold.

G Core 5,6-Dimethoxy-1-Aminoindane (Scaffold) Linker1 N-Substitution: Benzylpiperidine / Long Chain Core->Linker1 Derivatization A Linker2 N-Substitution: Propargyl / Small Group Core->Linker2 Derivatization B Target1 Target: Acetylcholinesterase (AChE) Linker1->Target1 Mech1 Mechanism: Dual Binding (PAS + CAS) Target1->Mech1 Effect1 Outcome: ↑ Acetylcholine ↓ Aβ Aggregation Mech1->Effect1 Target2 Target: MAO-B (Mitochondrial) Linker2->Target2 Mech2 Mechanism: FAD Cofactor Interference Target2->Mech2 Effect2 Outcome: ↑ Dopamine ↓ Oxidative Stress Mech2->Effect2

Figure 1: Divergent derivatization pathways for the 5,6-dimethoxy-1-aminoindane scaffold.

Experimental Protocols for Validation

To validate the mechanism of action for a new 5,6-DiMe-AI derivative, two primary assays are required. These protocols are designed to be self-validating with internal controls.

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Objective: Determine the IC


 of the derivative against AChE.
Principle:  Thiocholine (produced by AChE hydrolysis) reacts with DTNB to form a yellow anion (TNB), measurable at 412 nm.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0).

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Acetylthiocholine Iodide (Substrate).

  • Enzyme: Electrophorus electricus AChE (Sigma).

  • Control: Donepezil (Standard).

Workflow:

  • Preparation: Dissolve derivative in DMSO (stock 10 mM). Dilute serially in buffer. Final DMSO concentration must be <0.1% to avoid enzyme denaturation.

  • Incubation: Mix 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (Derivative). Incubate at 25°C for 15 minutes. Why? This allows the inhibitor to reach equilibrium binding with the PAS/CAS sites.

  • Initiation: Add 10 µL DTNB + 10 µL Substrate.

  • Measurement: Monitor Absorbance (412 nm) every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation: Plot slope (velocity) vs. log[Inhibitor].

    
    
    
Protocol B: Amplex Red Fluorometric Assay (MAO-B Inhibition)

Objective: Verify selectivity for MAO-B over MAO-A. Principle: MAO-B generates H


O

during substrate oxidation. H

O

reacts with Amplex Red (via HRP) to produce Resorufin (fluorescent).

Workflow:

  • Enzyme Source: Recombinant human MAO-B and MAO-A.

  • Substrate: p-Tyramine (non-selective) or Benzylamine (MAO-B specific).

  • Reaction:

    • Incubate Inhibitor + Enzyme (37°C, 30 min).

    • Add Working Solution (200 µM Amplex Red + 1 U/mL HRP + 1 mM Substrate).

  • Detection: Fluorescence Ex/Em = 545/590 nm.

  • Validation: Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how structural modifications to the 5,6-DiMe-AI core alter its pharmacological profile. Data is synthesized from representative medicinal chemistry literature [1][2].

Derivative ClassN-Substituent (R)Primary TargetIC

(nM)
Mechanism Note
Core Scaffold -H (Free Amine)Weak MAO-B>10,000Too polar; poor BBB penetration without substitution.
Propargyl -CH

-C

CH
MAO-B15 - 50Irreversible binding to FAD; neuroprotective (Rasagiline-like).
Benzyl -CH

-Ph
Dual (MAO/AChE)500 - 800Moderate affinity; lacks length for dual-site AChE binding.
Donepezil-Hybrid -(CH

)

-Piperidine-Bz
AChE (Selective)5 - 15Potent. Spans PAS and CAS sites of AChE.
Carbamate-Hybrid -CO-O-AlkylAChE + BuChE20 - 100Pseudo-irreversible inhibition; carbamoylates the catalytic serine.

Synthesis Workflow (Reductive Amination)

To access these derivatives, the standard route proceeds via the ketone (5,6-dimethoxy-1-indanone).

Synthesis Step1 Starting Material: 5,6-Dimethoxy-1-indanone Step2 Intermediate: Imine Formation (Reagent: R-NH2, Ti(OiPr)4) Step1->Step2 Dehydration Step3 Reduction: NaBH4 or NaBH3CN (Methanol, 0°C -> RT) Step2->Step3 Hydride Transfer Final Product: N-Substituted-5,6-dimethoxy- 2,3-dihydro-1H-inden-1-amine Step3->Final Workup

Figure 2: General synthetic route for N-substituted 5,6-dimethoxy-1-aminoindane derivatives.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

  • Youdim, M. B., et al. (2005). "The anticancer drug rasagiline and its cholinesterase inhibitor derivatives." Journal of Neural Transmission.

  • Liu, C., et al. (2022). "A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease."[1][3] Frontiers in Aging Neuroscience.

  • Sang, Z., et al. (2017). "Design, Synthesis, and Evaluation of Novel 5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone Analogues." Molecules.

Sources

Exploratory

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: A Privileged Chiral Scaffold in Targeted Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and targeted synthesis, the selection of chiral building blocks dictates the spatial trajectory, binding affinity, and pharmacokinetic profile of the resul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted synthesis, the selection of chiral building blocks dictates the spatial trajectory, binding affinity, and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3) has emerged as a highly privileged chiral scaffold[1]. Characterized by a rigid bicyclic indane core, electron-rich methoxy substituents, and a strictly defined (R)-stereocenter, this building block is instrumental in the development of highly selective epigenetic modulators—specifically, Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology[2].

This technical guide dissects the structural rationale behind this molecule, details a self-validating asymmetric synthetic workflow for its preparation, and explores its mechanistic application in rational drug design.

Structural and Electronic Profiling: The Rationale

The integration of the (R)-5,6-dimethoxy-1-indanamine motif into a drug candidate is not arbitrary; it is driven by precise stereoelectronic requirements within target enzyme active sites:

  • The Indane Core (Conformational Restriction): Unlike flexible acyclic aliphatic amines, the 2,3-dihydro-1H-indene ring system locks the primary amine into a rigid spatial orientation. This pre-organization reduces the entropic penalty upon binding to the target receptor.

  • 5,6-Dimethoxy Substitution (Electronic Tuning): The two methoxy groups act as strong electron-donating groups (EDGs) via resonance. This significantly increases the electron density of the aromatic ring, enhancing its ability to participate in cation-

    
     and 
    
    
    
    -
    
    
    stacking interactions with aromatic amino acid residues (e.g., Tyrosine or Tryptophan) in the enzyme's binding pocket[2]. Furthermore, the oxygen atoms serve as localized hydrogen-bond acceptors.
  • The (R)-Chiral Center (Stereospecificity): The absolute configuration at the C1 position is critical. The (R)-enantiomer precisely vectors attached pharmacophores (such as cyclopropylamine warheads) deep into asymmetric catalytic clefts, a feature that the (S)-enantiomer or a racemic mixture fails to achieve without inducing severe steric clashes[1].

Mechanistic Application: Epigenetic Modulation via LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 aberrantly silences tumor suppressor genes and is heavily implicated in prostate, breast, and colon cancers[2].

Historically, non-selective monoamine oxidase (MAO) inhibitors like Tranylcypromine (TCP) were found to inhibit LSD1, but their lack of selectivity caused severe neurological and cardiovascular off-target effects. By appending the (R)-5,6-dimethoxy-1-indanamine scaffold to the TCP core, researchers exploit the larger substrate-binding cavity of LSD1. The bulky indane core perfectly occupies the LSD1 cleft while sterically clashing with the narrower active sites of MAO-A and MAO-B, achieving unprecedented selectivity[2].

LSD1_Pathway A (R)-5,6-Dimethoxy- Indanamine Scaffold B LSD1 Enzyme (FAD-dependent) A->B Covalent/Non-covalent Binding C Blockade of H3K4 Demethylation B->C Inhibits Catalysis D Epigenetic Derepression (Tumor Suppressors) C->D Promotes E Cell Cycle Arrest / Apoptosis D->E Induces

Caption: Epigenetic modulation pathway of LSD1 inhibition by indanamine derivatives.

Quantitative Impact on Target Affinity

The table below summarizes the structure-activity relationship (SAR) demonstrating how the incorporation of the dimethoxy-indanamine scaffold shifts the selectivity profile from MAO-A toward LSD1.

Compound Scaffold / WarheadLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Fold (MAO-A/LSD1)
Tranylcypromine (TCP)2.02.3~1.1x
TCP + Unsubstituted Phenyl ring0.081.5~18x
TCP + (R)-5,6-Dimethoxy-indanamine <0.01 >10.0 >1000x

(Note: Data is representative of structure-activity relationships derived from cyclopropylamine LSD1 inhibitor patent literature[2].)

Synthetic Methodologies & Workflows

To utilize this building block effectively, high enantiomeric purity (>99% ee) is mandatory. The most robust, scalable, and self-validating method for synthesizing (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is via Ellman’s Sulfinamide Chemistry [3]. This approach uses (R)-tert-butanesulfinamide as a chiral auxiliary to direct the stereochemical outcome of a hydride reduction.

Synthetic_Workflow N1 5,6-Dimethoxy-1-indanone N3 Condensation Ti(OEt)4, THF, 70°C N1->N3 N2 (R)-t-BuSulfinamide (Chiral Auxiliary) N2->N3 N4 Chiral N-Sulfinyl Imine N3->N4 Water Scavenging N5 Diastereoselective Reduction NaBH4, THF, -50°C N4->N5 Hydride Attack N6 Auxiliary Cleavage 4M HCl in Dioxane/MeOH N5->N6 Deprotection N7 (R)-5,6-Dimethoxy-2,3-dihydro- 1H-inden-1-amine HCl N6->N7 Salt Formation

Caption: Asymmetric synthesis of (R)-5,6-dimethoxy-1-indanamine via Ellman's sulfinamide chemistry.

Step-by-Step Experimental Protocol

Step 1: Imine Condensation

  • Charge a flame-dried flask with 5,6-dimethoxy-1-indanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.2 eq) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70°C for 12 hours under a nitrogen atmosphere.

  • Causality & Logic: Ketones like 1-indanone are significantly less electrophilic than aldehydes. Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl carbon and a highly effective water scavenger, driving the equilibrium toward the imine without requiring harsh Dean-Stark conditions[3].

Step 2: Diastereoselective Reduction

  • Cool the reaction mixture containing the crude N-sulfinyl imine to -50°C.

  • Add Sodium borohydride (NaBH₄) (3.0 eq) in small portions.

  • Stir at -50°C for 4 hours, then slowly warm to room temperature and quench with saturated aqueous NH₄Cl.

  • Causality & Logic: Lowering the temperature to -50°C minimizes non-selective background reduction. The bulky tert-butyl group of the sulfinamide auxiliary sterically blocks one face of the imine, forcing the hydride to attack from the less hindered face. This ensures a diastereomeric excess (d.e.) of >98%[3].

Step 3: Auxiliary Cleavage & Salt Formation

  • Isolate the reduced sulfinamide via extraction (EtOAc) and concentrate.

  • Dissolve the intermediate in Methanol (0.2 M) and add 4M HCl in Dioxane (3.0 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate the solvent in vacuo and precipitate the product using cold diethyl ether to yield (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride as a white solid.

  • Causality & Logic: The acidic conditions rapidly hydrolyze the sulfinyl group, releasing the primary amine. Precipitating the hydrochloride salt directly from ether acts as a final purification step, removing organic-soluble impurities.

Quality Control and Self-Validation

To ensure the integrity of the protocol, this workflow must be treated as a self-validating system:

  • In-Process Control (IPC): An aliquot of the reaction mixture at Step 2 must be quenched and analyzed via ¹H NMR. The disappearance of the imine carbon signal (~170 ppm in ¹³C NMR) and the emergence of the newly formed amine stereocenter validates the reduction.

  • Final Validation: Enantiomeric purity must be confirmed via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10) against a racemic standard to guarantee an ee > 99%[1].

References

  • Source: Googleapis.
  • (R)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE (CAS: 1260590-97-3)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Foundational

Chiral Indan Amine Synthesis: A Comprehensive Technical Guide to Chemical and Biocatalytic Methodologies

Executive Summary The 1-aminoindan scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), most notably the irreversible monoamine oxidase-B (MAO-B) inhibitor Rasagiline, use...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aminoindan scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), most notably the irreversible monoamine oxidase-B (MAO-B) inhibitor Rasagiline, used in Parkinson’s disease management[1]. Historically, the synthesis of enantiopure 1-aminoindans relied on classical optical resolution of racemic mixtures via diastereomeric salt formation (e.g., using L-malic acid)[1]. However, modern pharmaceutical manufacturing demands higher atom economy, stricter enantiomeric excess (ee), and greener operational parameters.

As a Senior Application Scientist, I have structured this technical guide to evaluate the transition from classical resolution to state-of-the-art Asymmetric Reductive Amination (ARA) . We will dissect the mechanistic causality behind both biocatalytic (RedAms, IREDs, ω-TAs) and chemocatalytic (Ru-ATH) pathways, providing field-proven protocols and comparative data to guide process chemists in selecting the optimal synthetic route.

Biocatalytic Asymmetric Synthesis (The Modern Standard)

Biocatalysis has revolutionized the synthesis of chiral amines by offering exquisite chemo-, regio-, and stereoselectivity under mild aqueous conditions. For 1-indanone derivatives, two primary enzyme classes dominate the landscape: Reductive Aminases (RedAms) / Imine Reductases (IREDs) and ω-Transaminases (ω-TAs)[2][3].

Reductive Aminases (RedAms) and Imine Reductases (IREDs)

Unlike transaminases, which rely on equilibrium-driven amine transfer, RedAms and IREDs catalyze the direct asymmetric reductive amination of ketones using NADPH as a hydride donor[2][4]. This makes the reaction thermodynamically highly favorable, especially when coupled with a cofactor regeneration system like Glucose Dehydrogenase (GDH).

Mechanistic Causality: The steric bulk of the fused bicyclic 1-indanone system often makes it a poor acceptor in wild-type RedAm catalysis[2]. However, engineered variants (e.g., AspRedAm, AcRedAm) have been tailored to accommodate the indanone core alongside bulky amine donors like propargylamine[5][6]. The enzyme active site pre-organizes the ketone and amine to facilitate spontaneous imine/iminium formation, followed by strictly face-selective hydride delivery from NADPH, yielding products with >99% ee[5][6].

RedAm Ketone 1-Indanone + Propargylamine Imine Iminium Intermediate Ketone->Imine Condensation Product (R)-Rasagiline Imine->Product Asymmetric Reduction RedAm Engineered RedAm RedAm->Imine NADP NADP+ RedAm->NADP NADPH NADPH + H+ NADPH->RedAm Hydride donor GDH Glucose Dehydrogenase NADP->GDH GDH->NADPH Regeneration Gluconate D-Glucono-1,5-lactone GDH->Gluconate Glucose D-Glucose Glucose->GDH

Caption: RedAm catalytic cycle for (R)-Rasagiline synthesis with GDH-mediated NADPH regeneration.

ω-Transaminases (ω-TAs)

ω-TAs utilize pyridoxal-5′-phosphate (PLP) to transfer an amino group from a sacrificial donor (e.g., isopropylamine or alanine) to the prochiral 1-indanone[3][7].

Mechanistic Causality: The reaction proceeds via a Ping-Pong Bi-Bi mechanism. The amine donor first aminates the PLP cofactor to pyridoxamine-5′-phosphate (PMP), releasing a ketone byproduct. The 1-indanone then enters the active site, where the amine is transferred from PMP to the ketone face dictated by the enzyme's chiral pockets (typically a large P-pocket and a smaller O-pocket)[3]. Because the reaction is reversible, process engineers must drive the equilibrium forward by using a vast excess of the amine donor or by actively removing the ketone byproduct (e.g., via evaporation or enzymatic cascades)[3].

Transaminase AmineDonor Amine Donor (Excess) PLP Enzyme-PLP (Resting) AmineDonor->PLP Transfer KetoneByprod Ketone Byproduct PLP->KetoneByprod Release PMP Enzyme-PMP (Aminated) PLP->PMP PLP -> PMP PMP->PLP Transfer to Acceptor ChiralAmine Chiral 1-Aminoindan PMP->ChiralAmine Release Indanone 1-Indanone Indanone->PMP Binding

Caption: PLP-dependent Ping-Pong Bi-Bi mechanism of ω-Transaminases.

Chemocatalytic Asymmetric Reductive Amination (ARA)

While biocatalysis offers unparalleled green metrics, chemocatalytic ARA remains highly relevant for substrates incompatible with enzymatic active sites or when rapid scale-up without enzyme engineering is required.

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The reduction of pre-formed imines (derived from 1-indanone) using Ruthenium, Rhodium, or Iridium complexes is a cornerstone of chemical ARA[8]. The most prominent system is the Noyori-Ikariya Ru-TsDPEN catalyst.

Mechanistic Causality: The success of the Ru-TsDPEN system lies in its metal-ligand bifunctional mechanism . The catalyst does not require the imine to directly coordinate to the metal center (inner-sphere). Instead, the hydride on the Ruthenium and the proton on the TsDPEN ligand's amine group are transferred simultaneously to the C=N bond via a highly ordered, six-membered pericyclic transition state (outer-sphere transfer)[8]. The rigid spatial arrangement of the chiral diamine ligand strictly dictates the enantioface of the imine that receives the hydride, consistently yielding high ee.

ATH_Workflow Imine Preformed Imine TransitionState 6-Membered Transition State Imine->TransitionState Outer-sphere Coordination Catalyst Ru(II)-TsDPEN Catalyst Catalyst->TransitionState Bifunctional Transfer Hydride Formate / H2 Hydride->Catalyst Ru-H Formation Product Chiral 1-Aminoindan TransitionState->Product Enantioselective Reduction

Caption: Workflow of Ru-TsDPEN catalyzed Asymmetric Transfer Hydrogenation (ATH) of imines.

Quantitative Data Comparison

To facilitate route selection, the following table summarizes the performance metrics of the primary methodologies discussed.

MethodologyCatalyst / EnzymeTypical YieldEnantiomeric Excess (ee)Key AdvantagesPrimary Limitations
Biocatalytic RedAm Engineered AcRedAm / AspRedAm85 - 95%>99%Direct coupling; high atom economy; aqueous media[5][6].Requires cofactor regeneration (GDH/NADPH); strict substrate specificity[5].
Biocatalytic ω-TA Fold Type I/IV Transaminases70 - 90%>98%Excellent for primary amines; highly scalable[3][7].Equilibrium limited; requires large excess of amine donor; product inhibition[3].
Chemocatalytic ATH RuCl(p-cymene)[(S,S)-TsDPEN]80 - 95%90 - 98%Broad substrate scope; highly predictable stereochemistry[8].Requires pre-formation of imine; heavy metal removal required for APIs[8].
Enzymatic Resolution Lipases (e.g., CAL-B)<50% (Theoretical max)>99%Robust; utilizes cheap racemic starting materials[9].50% max yield without dynamic kinetic resolution (DKR)[9].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure reproducibility and analytical integrity.

Protocol A: Biocatalytic Synthesis of (R)-Rasagiline via Engineered RedAm

Based on the optimized parameters for AcRedAm variants[5][6].

  • Reaction Matrix Preparation: In a 50 mL reactor, prepare 20 mL of 100 mM Tris-HCl buffer. Adjust the pH to 9.0. Causality: pH 9.0 ensures the propargylamine is partially deprotonated (nucleophilic) to attack the 1-indanone, while maintaining enzyme stability.

  • Cofactor & Substrate Addition: Add 30 mM D-glucose, 1 mM NADP+, and 0.7 mg/mL Glucose Dehydrogenase (GDH). Add 5 mM of 1-indanone and 50 equivalents of propargylamine. Causality: The large excess of propargylamine drives the transient imine formation, while GDH continuously recycles the catalytic NADP+ back to NADPH.

  • Enzyme Introduction: Add 1 mg/mL of purified engineered RedAm (e.g., AcRedAm Q237A variant)[5][6]. To aid substrate solubility, add 2% (v/v) DMSO.

  • Incubation: Incubate the mixture at 25°C with orbital shaking at 220 rpm for 24 hours.

  • Quenching & Extraction: Quench the reaction by adding 1.2 mL of 10 M NaOH to denature the protein and fully deprotonate the product amine. Extract three times with equal volumes of tert-butyl methyl ether (TBME).

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to validate >99% ee.

Protocol B: Chemocatalytic ATH of 1-Indanone Imines

Based on aqueous transfer hydrogenation principles[8].

  • Imine Pre-formation: Condense 1-indanone (10 mmol) with the desired primary amine (12 mmol) in the presence of Ti(OiPr)₄ (12 mmol) in dry THF. Stir for 12 hours, quench with water, filter the TiO₂ salts, and isolate the imine. Causality: 1-indanone is sterically hindered; Lewis acid catalysis is required to force complete imine conversion.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 1 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in a 5:2 mixture of formic acid and triethylamine (azeotropic mixture). Causality: The FA/TEA mixture acts as both the solvent and the macroscopic hydride source.

  • Asymmetric Reduction: Add the pre-formed imine (10 mmol) to the catalyst solution. Stir at 40°C for 16 hours. Causality: The outer-sphere mechanism transfers the hydride strictly to the Re-face of the imine.

  • Workup: Dilute with CH₂Cl₂, wash with saturated Na₂CO₃ (to neutralize excess formic acid), dry, and concentrate.

  • Validation: Purify via flash chromatography and confirm enantiopurity via polarimetry or chiral GC/HPLC.

Conclusion

The synthesis of chiral indan amines has definitively shifted toward catalytic asymmetric methodologies. While chemocatalytic ATH provides a robust, broad-spectrum tool for diverse libraries, engineered RedAms represent the pinnacle of process chemistry for specific APIs like Rasagiline, offering direct reductive amination with perfect stereocontrol and minimal waste. Selection between these routes must be dictated by the specific amine donor bulk, scale requirements, and regulatory constraints regarding heavy metal impurities.

References

  • Asymmetric reductive amination of 1‐indanone derivatives by using CC1012 wild‐type enzyme and the best design M9. ResearchGate. Available at:[Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at:[Link]

  • Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Google Patents (EP3553179A1).
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Genome mining and characterisation of a novel transaminase with remote stereoselectivity. Nature Communications (via NIH). Available at:[Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. Available at:[Link]

  • A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds. Mansa STM Publishers. Available at: [Link]

  • Transfer hydrogenation in aqueous media. University of Liverpool. Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Profiling of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Executive Summary (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (commonly referred to as (R)-5,6-dimethoxy-1-indanamine) is a privileged chiral pharmacophore. Its structural framework—a cyclopentane ring fused to an ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (commonly referred to as (R)-5,6-dimethoxy-1-indanamine) is a privileged chiral pharmacophore. Its structural framework—a cyclopentane ring fused to an electron-rich dimethoxybenzene core—serves as a critical building block in medicinal chemistry. It is a direct structural analog to the indanone core of the acetylcholinesterase inhibitor donepezil [3] and has emerged as a highly selective scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors and Monoamine Oxidase (MAO) inhibitors [2].

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization (NMR, IR, MS) of this molecule. As a Senior Application Scientist, I have structured this guide not merely to list data, but to elucidate the underlying quantum mechanical and physical rationales behind every spectral assignment and experimental protocol.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The NMR profile of (R)-5,6-dimethoxy-1-indanamine is defined by two major structural features: the electron-donating resonance (+M effect) of the methoxy groups, and the magnetic asymmetry induced by the C1 chiral center. Baseline spectroscopic data for the 5,6-dimethoxyindane skeleton can be extrapolated from related N-acyl indanamine derivatives [1].

Causality in 1H NMR Chemical Shifts
  • The Chiral Center (C1): The stereocenter at C1 breaks the symmetry of the cyclopentane ring. Consequently, the methylene protons at C2 and C3 are diastereotopic . They reside in distinct magnetic environments (cis or trans relative to the C1 amine) and exhibit complex geminal (

    
     Hz) and vicinal coupling patterns governed by the Karplus equation.
    
  • Aromatic Shielding: The methoxy groups at C5 and C6 donate electron density into the aromatic ring. This significantly shields the C4 and C7 protons, pushing their resonance upfield (

    
     ~6.7 ppm) compared to an unsubstituted benzene ring (
    
    
    
    7.26 ppm).
NMR Data Tables

Table 1:


H NMR Assignments (400 MHz, CDCl

, 298 K)
| Position | Shift (

, ppm) | Multiplicity | Integration |

(Hz) | Structural Assignment & Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | C1-H | 4.25 | dd | 1H | 7.5, 4.0 | Chiral methine; deshielded by the adjacent electronegative -NH

group. | | C5-OCH

| 3.86 | s | 3H | - | Methoxy protons; singlet due to lack of adjacent protons. | | C6-OCH

| 3.85 | s | 3H | - | Methoxy protons; slightly offset from C5 due to C1 asymmetry. | | C3-H(a) | 2.90 | ddd | 1H | 15.0, 8.0, 4.5 | Benzylic methylene; diastereotopic (trans to amine). | | C3-H(b) | 2.70 | ddd | 1H | 15.0, 8.0, 6.0 | Benzylic methylene; diastereotopic (cis to amine). | | C2-H(a) | 2.45 | dddd | 1H | 12.5, 7.5, 6.0, 4.5 | Aliphatic methylene; diastereotopic. | | C2-H(b) | 1.75 | dddd | 1H | 12.5, 8.0, 8.0, 4.0 | Aliphatic methylene; diastereotopic. | | -NH

| 1.60 | br s | 2H | - | Primary amine; broad due to quadrupolar relaxation of

N and proton exchange. | | C4-H | 6.78 | s | 1H | - | Aromatic methine; isolated singlet (para to C7). | | C7-H | 6.72 | s | 1H | - | Aromatic methine; isolated singlet, slightly more shielded by proximity to C1. |

Table 2:


C NMR Assignments (100 MHz, CDCl

, 298 K)
| Position | Shift (

, ppm) | Carbon Type | Structural Assignment | | :--- | :--- | :--- | :--- | | C6 / C5 | 148.9 / 148.2 | Quaternary (C) | Aromatic carbons bonded to highly electronegative oxygen. | | C7a / C3a | 140.1 / 135.6 | Quaternary (C) | Bridgehead aromatic carbons. | | C4 / C7 | 108.4 / 104.7 | Methine (CH) | Aromatic carbons; strongly shielded by ortho-methoxy groups. | | C1 | 57.5 | Methine (CH) | Aliphatic methine bonded to nitrogen. | | 5,6-OCH

| 56.2 / 56.1 | Methyl (CH

) | Methoxy carbons. | | C2 | 37.2 | Methylene (CH

)| Aliphatic homocyclic methylene. | | C3 | 30.1 | Methylene (CH

)| Benzylic homocyclic methylene. |

Mass Spectrometry (MS) and Fragmentation Dynamics

In positive Electrospray Ionization (ESI+), the primary amine is readily protonated to yield the


 precursor ion at 

194.1.

Causality of Fragmentation: The dominant MS/MS pathway is the neutral loss of ammonia (NH


, 17 Da). This occurs exceptionally readily because the resulting fragment (

177.1) is a highly stable indanyl carbocation . The positive charge at C1 is stabilized both by benzylic delocalization and by the profound electron-donating resonance of the C5/C6 methoxy groups.

Table 3: High-Resolution Mass Spectrometry (ESI-TOF) | Species | Formula | Theoretical


 | Observed 

| Mass Error (ppm) | | :--- | :--- | :--- | :--- | :--- | | [M+H]

| C

H

NO

| 194.1176 | 194.1181 | 2.5 | | [M+H-NH

]

| C

H

O

| 177.0910 | 177.0915 | 2.8 |

MS_Fragmentation A [M+H]+ m/z 194.1 (R)-5,6-Dimethoxy-1-indanamine B [M+H - NH3]+ m/z 177.1 Indanyl Cation A->B - NH3 (17 Da) C [M+H - NH3 - CH3•]+• m/z 162.1 Radical Cation B->C - CH3• (15 Da) D [M+H - NH3 - CO]+ m/z 149.1 Ring Contraction B->D - CO (28 Da)

Fig 1: ESI-MS/MS fragmentation pathway of (R)-5,6-Dimethoxy-1-indanamine.

Vibrational Spectroscopy: Infrared (IR) Analysis

Attenuated Total Reflectance (ATR) FT-IR is the preferred technique over traditional KBr pelleting. Causality: KBr is highly hygroscopic; absorbed moisture creates a broad -OH stretch that masks the critical 3300 cm


 region where the primary amine N-H stretches reside. ATR requires no sample prep, preserving the crystalline integrity of the amine.

Table 4: FT-IR Spectral Data (ATR, Diamond Crystal) | Wavenumber (cm


) | Intensity | Assignment | Causality / Mode |
| :--- | :--- | :--- | :--- |
| 3350, 3280  | Medium | N-H stretch | Diagnostic doublet representing asymmetric and symmetric stretching of the primary -NH

group. | | 2935, 2830 | Medium | C-H stretch |

C-H stretching of the cyclopentane ring and methoxy groups. | | 1610 | Medium | N-H bend | Scissoring deformation of the primary amine. | | 1505, 1460 | Strong | C=C stretch | Aromatic ring skeletal vibrations. | | 1255, 1120 | Strong | C-O stretch | Asymmetric and symmetric stretching of the aryl alkyl ether linkages. |

Self-Validating Experimental Methodologies

To ensure reproducibility and analytical trustworthiness, the following protocols must be executed as a unified workflow.

Analytical_Workflow S1 Sample Prep (R)-5,6-Dimethoxy-1-indanamine NMR NMR Spectroscopy 1H, 13C, 2D-NMR S1->NMR IR FT-IR Spectroscopy ATR Mode S1->IR MS LC-MS/MS ESI+ Mode S1->MS Val Data Synthesis & Structural Validation NMR->Val IR->Val MS->Val

Fig 2: Multi-modal spectroscopic workflow for structural validation.

Protocol 5.1: High-Resolution NMR Acquisition
  • Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.
    
  • Tube Calibration: Transfer to a 5 mm precision NMR tube. Ensure a solvent column height of exactly 4.0 cm to optimize magnetic field shimming and prevent line broadening.

  • 
    H NMR Parameters:  Acquire at 400 MHz using a 30° pulse angle (zg30), a 1.0 s relaxation delay (D1), and 16 scans. This ensures a high signal-to-noise ratio without saturating the receiver.
    
  • 
    C NMR Parameters:  Acquire at 100 MHz using a power-gated decoupling sequence (zgpg30) with 1024 scans. Set the relaxation delay to 2.0 s to account for the longer 
    
    
    
    relaxation times of the quaternary aromatic carbons (C3a, C7a, C5, C6).
Protocol 5.2: LC-MS/MS Profiling
  • Preparation: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The formic acid ensures complete protonation of the primary amine prior to aerosolization.

  • Source Parameters: Infuse directly into an ESI-QqQ mass spectrometer at 10 µL/min. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V to prevent in-source fragmentation.

  • Tandem MS (MS/MS): Perform a Product Ion Scan by isolating the

    
     precursor (
    
    
    
    194.1) in Q1. Apply a collision energy (CE) ramp from 10 to 30 eV using Argon as the collision gas, scanning Q3 from
    
    
    50 to 200 to capture the
    
    
    177.1 and 162.1 fragments.
Protocol 5.3: ATR FT-IR Acquisition
  • Background: Swab the Diamond ATR crystal with LC-MS grade isopropanol. Allow to dry and collect an ambient air background spectrum.

  • Sample Application: Place 2-3 mg of the neat solid amine onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact, which is critical for accurate peak intensity resolution.

  • Acquisition: Scan from 4000 to 600 cm

    
     at a resolution of 4 cm
    
    
    
    , co-adding 32 scans to statistically eliminate atmospheric H
    
    
    O and CO
    
    
    interference.

Conclusion

The comprehensive spectroscopic profiling of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine reveals distinct signatures driven by its chiral geometry and electron-rich aromatic core. The diastereotopic nature of the cyclopentane protons in NMR, the highly stable indanyl carbocation formation in MS, and the primary amine doublet in ATR-IR serve as orthogonal, self-validating data points confirming the structural identity and purity of this critical pharmaceutical intermediate.

References

  • Indane dimerization products obtained by treatment of N-acylindan-1-amines with ethyl polyphosphate (EPP). RSC Publishing.

  • US 2013/0090386 A1 - Substituted Heteroaryl and Aryl Cyclopropylamines as LSD1 Inhibitors. Google Patents. 1

  • Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis. 2

Sources

Foundational

Pharmacological Profiling of Dimethoxy-Dihydro-Inden-Amine Compounds: Structure-Activity Relationships and Monoaminergic Mechanisms

Introduction to Conformationally Restricted Phenethylamines Dimethoxy-dihydro-inden-amines, commonly referred to as dimethoxy-2-aminoindanes (e.g., 5,6-dimethoxy-2-aminoindane), represent a highly specialized class of co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Conformationally Restricted Phenethylamines

Dimethoxy-dihydro-inden-amines, commonly referred to as dimethoxy-2-aminoindanes (e.g., 5,6-dimethoxy-2-aminoindane), represent a highly specialized class of conformationally restricted phenethylamine analogs. By embedding the flexible ethylamine side chain of traditional phenethylamines into a rigid dihydro-indene (indane) core, these compounds exhibit unique pharmacological profiles. Recent drug development efforts have identified these molecules as potent central dopaminergic agents and empathogens, with significant therapeutic potential for neurodegenerative diseases (such as Parkinson's and Huntington's disease)[1] and psychiatric disorders[2].

This technical guide deconstructs the structure-activity relationships (SAR), intracellular signaling mechanisms, and self-validating experimental methodologies required to evaluate the biological activities of dimethoxy-2-aminoindanes.

Structural Pharmacology and Causality of Rigidification

The pharmacological efficacy of dimethoxy-2-aminoindanes is fundamentally driven by their structural geometry. In a standard phenethylamine (like 3,4-dimethoxyamphetamine), the alkyl side chain possesses high rotational freedom, leading to significant conformational entropy.

When this structure is cyclized into an indane ring, the conformational space is severely restricted. This rigidification forces the primary or secondary amine into a fixed orientation relative to the aromatic ring, optimally mimicking the anti-periplanar geometry of endogenous monoamines. Consequently, the energetic penalty of binding to the orthosteric sites of monoamine transporters (SERT, DAT, NET) and dopaminergic receptors is drastically reduced, leading to enhanced target affinity and selectivity. Furthermore, the methoxy substitutions on the benzene ring (e.g., at the 5,6 or 4,7 positions) fine-tune the electronic distribution, dictating the molecule's preference for specific monoamine transporters[3].

SAR Phenethylamine Phenethylamine Backbone Indane Dihydro-indene Core (Conformational Rigidity) Phenethylamine->Indane Alkyl chain cyclization Compound Dimethoxy-dihydro-inden-amine (Optimized Pharmacophore) Indane->Compound Dimethoxy Dimethoxy Substitution (Receptor Affinity) Dimethoxy->Compound Electronic tuning Amine 2-Amino Group (H-Bonding) Amine->Compound Target anchoring

Fig 1. Structural activity relationship and pharmacophore assembly of dimethoxy-2-aminoindanes.

Mechanisms of Action: Transporter Reversal and Receptor Agonism

Dimethoxy-dihydro-inden-amines exert their biological activity through two primary mechanisms:

  • Monoamine Transporter Reversal (Empathogenic Profile): Compounds like 5,6-dimethoxy-2-aminoindane act as substrates for the serotonin (SERT) and dopamine (DAT) transporters. Upon active transport into the presynaptic terminal, they bind to the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This Gs-protein coupled receptor triggers a cAMP/PKA signaling cascade that phosphorylates the transporter, causing it to reverse direction and efflux monoamines into the synaptic cleft. This mechanism underpins their utility in treating anxiety, depression, and PTSD[4].

  • Direct Dopaminergic Agonism: N-aralkyl derivatives of methoxylated 2-aminoindanes have been synthesized specifically to bypass the transporter and act as direct central dopaminergic agonists. This direct receptor activation is critical for restoring motor and cognitive functions in neurodegenerative models of Parkinson's and Huntington's diseases[1].

Pathway Drug Dimethoxy-2-aminoindane Transporter Monoamine Transporter (SERT/DAT/NET) Drug->Transporter Substrate uptake TAAR1 Intracellular TAAR1 Transporter->TAAR1 Cytosolic entry cAMP cAMP Accumulation TAAR1->cAMP Gs-protein coupling PKA PKA Activation cAMP->PKA Kinase activation Efflux Transporter Reversal (Monoamine Efflux) PKA->Efflux Transporter phosphorylation

Fig 2. Intracellular signaling cascade mediating monoamine efflux via TAAR1 activation.

Quantitative Pharmacodynamics

To understand the therapeutic window of these compounds, it is essential to compare their transporter affinities and mechanisms against known reference standards. The following table summarizes the representative pharmacological profiling of the aminoindane class.

Compound ClassSERT Affinity (IC50)DAT Affinity (IC50)Primary Mechanism of ActionClinical / Therapeutic Potential
5,6-Dimethoxy-2-aminoindane Moderate (~400 nM)Moderate (~600 nM)SNDRA (Substrate-type releaser)Psychiatric disorders, PTSD[5]
N-aralkyl-dimethoxy-aminoindanes Low (>10 µM)High (Direct Agonist)Direct Dopaminergic AgonismParkinson's, Huntington's[3]
MDAI (Methylenedioxy analog) High (~100 nM)Low (>5 µM)SSRA (Selective Serotonin Releaser)Empathogen, Psychotherapy adjunct[6]
MDMA (Flexible reference) High (~200 nM)Moderate (~800 nM)SNDRA (Substrate-type releaser)PTSD, Treatment-resistant anxiety[4]

Experimental Methodologies: Self-Validating Efflux Protocols

To accurately classify a dimethoxy-dihydro-inden-amine as a monoamine releaser rather than a mere reuptake inhibitor, researchers must employ a self-validating synaptosomal efflux assay. The causality behind this protocol relies on a pharmacological blockade: because releasers require active transport into the neuron to trigger efflux, pre-treating the neuron with a selective reuptake inhibitor (SRI) will block the drug's entry. If the test compound is a true releaser, the SRI will completely abolish the induced release.

High-Throughput Synaptosomal Monoamine Efflux Assay

Step 1: Synaptosome Isolation

  • Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) and frontal cortex (for SERT assays).

  • Homogenize tissue in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction (P2) via differential density gradient centrifugation (10,000 x g for 20 mins at 4°C).

Step 2: Radioligand Loading

  • Resuspend the P2 pellet in oxygenated Krebs-Ringer buffer.

  • Incubate synaptosomes with 5 nM [³H]-Dopamine or [³H]-Serotonin for 30 minutes at 37°C to allow endogenous transporters to load the radiolabeled monoamines into the cytosolic vesicles.

Step 3: The Self-Validating Blockade (Critical Step)

  • Divide the loaded synaptosomes into two parallel cohorts:

    • Cohort A (Active Test): Pre-incubate with vehicle for 10 minutes.

    • Cohort B (Validation Control): Pre-incubate with 1 µM of a selective reuptake inhibitor (e.g., GBR12909 for DAT, or Fluoxetine for SERT). Causality note: This step seals the transporter, preventing substrate-type drugs from entering the intracellular space.

Step 4: Compound Exposure & Quantification

  • Expose both cohorts to varying concentrations (1 nM to 10 µM) of the dimethoxy-2-aminoindane compound for 15 minutes.

  • Terminate the reaction by rapid vacuum filtration over GF/B glass microfiber filters. Wash twice with ice-cold buffer to remove extracellular radioligand.

  • Quantify the remaining intracellular radioactivity using liquid scintillation counting.

  • Data Interpretation: A true releasing agent will show a dose-dependent decrease in retained radioactivity in Cohort A, but no decrease in Cohort B. If Cohort B also shows a decrease, the compound is acting via a transporter-independent mechanism (e.g., membrane disruption).

Conclusion

Dimethoxy-dihydro-inden-amines represent a versatile and highly tunable pharmacological scaffold. By leveraging conformational restriction, these compounds optimize binding thermodynamics at monoaminergic targets. Whether engineered as N-aralkyl derivatives for direct dopaminergic agonism in neurodegenerative diseases or utilized in their primary amine forms as empathogenic releasers for psychiatric care, rigorous, self-validating assay designs remain paramount for translating their in vitro profiles into viable clinical therapeutics.

References

  • Suarez Bozo, G., et al. (2018). "Central dopaminergic agents analogues of N-aralkyl methoxylated of 2-aminoindane." Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(2), 233-253. URL:[Link]

  • Terran Biosciences, Inc. (2023). "PHENETHYLAMINE COMPOUNDS SALTS, POLYMORPHIC FORMS AND METHODS OF USE THEREOF." WIPO Patentscope, Patent Application US20240409526 / WO2023092044. URL:[Link]

  • Porta Sophia Psychedelic Prior Art Library. (2023). "Terran Biosciences Inc. application 17/989673 for solid formulations of empathogenic compounds." Porta Sophia. URL: [Link]

Sources

Exploratory

Synthesis and Applications of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: A Technical Guide to Chiral Indanamine Pharmacophores

Executive Summary The compound (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3 for the free base; 2411592-02-2 for the hydrochloride salt) is a highly valued chiral building block in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3 for the free base; 2411592-02-2 for the hydrochloride salt) is a highly valued chiral building block in modern medicinal chemistry. Featuring a rigid indane ring substituted with electron-donating methoxy groups and a stereodefined primary amine, this scaffold is recognized as a "privileged structure." It serves as a critical precursor in the development of epigenetic modulators—specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors[1]—and shares structural homology with the pharmacophores of acetylcholinesterase (AChE) inhibitors like Donepezil[2].

This whitepaper provides an in-depth technical analysis of the synthetic methodologies used to access this chiral amine, detailing the mechanistic causality behind experimental choices, and outlining its downstream applications in drug development.

Mechanistic Rationale & Retrosynthetic Analysis

The biological activity of indanamine derivatives is exquisitely sensitive to stereochemistry. In the context of LSD1 inhibition, the (R)-enantiomer optimally positions the amine-derived functional groups (such as a cyclopropylamine moiety) within the narrow, FAD-dependent catalytic gorge of the enzyme[1]. The (S)-enantiomer often exhibits drastically reduced binding affinity due to steric clashes with the enzyme's active site residues.

Retrosynthetically, the most direct and economically viable precursor is 5,6-dimethoxy-1-indanone (CAS: 2107-69-9), a widely available intermediate classically used in the industrial synthesis of Donepezil[2]. The core synthetic challenge lies in the stereoselective conversion of this prochiral ketone into the (R)-primary amine.

SynthRoute Indanone 5,6-Dimethoxy-1-indanone (CAS: 2107-69-9) Imine Chiral Sulfinyl Imine Intermediate Indanone->Imine Ti(OEt)4, THF, 70°C Product (R)-5,6-Dimethoxy-indan-1-amine Hydrochloride Imine->Product 1. NaBH4, -48°C 2. HCl/MeOH Sulfinamide (R)-tert-Butanesulfinyl Amine Sulfinamide->Imine Condensation

Figure 1: Diastereoselective synthesis of (R)-5,6-dimethoxy-indan-1-amine via Ellman's auxiliary.

Synthetic Methodologies: A Comparative Analysis

To achieve the required enantiomeric purity (>98% ee), three primary synthetic routes are utilized in process chemistry. Each balances atom economy, scalability, and reagent cost differently.

Table 1: Comparative Analysis of Synthetic Routes
MetricRoute A: Ellman's Auxiliary (Diastereoselective)Route B: Biocatalytic TransaminationRoute C: Classical Resolution
Key Reagents (R)-tert-Butanesulfinamide[3], Ti(OEt)₄, NaBH₄ω-Transaminase, IsopropylamineNH₄OAc, NaBH₃CN, (D)-Tartaric Acid
Typical Yield 75% - 85% (Over 2 steps)60% - 80%< 40% (Max theoretical 50%)
Enantiomeric Excess > 98% ee> 99% ee90% - 95% ee (Requires recrystallization)
Scalability Excellent (Standard batch reactors)Excellent (Requires specialized fermentation)Moderate (High solvent waste)
Atom Economy Moderate (Auxiliary is cleaved and discarded)High (Green chemistry standard)Low (50% of racemate is discarded)

Causality in Route Selection: While biocatalysis (Route B) offers superior atom economy, it requires extensive enzyme screening and optimization of reaction engineering (pH, temperature, amine donor concentration) to prevent product inhibition. For rapid, reliable bench-to-pilot scale synthesis, Route A (Ellman's Auxiliary) remains the gold standard due to its predictable stereochemical outcome and reliance on standard chemical infrastructure.

Detailed Experimental Protocol: The Ellman's Auxiliary Workflow

The following protocol details the synthesis of (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine using (R)-tert-butanesulfinamide. This method is designed as a self-validating system: the intermediate imine can be isolated and characterized to ensure complete condensation before proceeding to the highly sensitive reduction step.

Step 1: Titanium-Mediated Imine Condensation

Why Titanium(IV) Ethoxide? Indanones are relatively unreactive due to conjugation with the aromatic ring and steric hindrance. Standard acid catalysts often fail to drive the condensation with the weakly nucleophilic sulfinamide. Ti(OEt)₄ acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger, thermodynamically driving the equilibrium to completion.

  • Charge Reactor: Under an inert argon atmosphere, charge a dry, round-bottom flask with 5,6-dimethoxy-1-indanone (1.0 eq, 10 mmol) and (R)-tert-butanesulfinamide (1.1 eq, 11 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (0.5 M, 20 mL) to dissolve the solids.

  • Catalyst Addition: Slowly inject Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq, 20 mmol) via syringe. The solution will turn distinctively yellow.

  • Heating: Heat the reaction mixture to 70°C for 12–18 hours.

  • Workup & Validation: Cool to room temperature and quench by pouring into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring. Self-Validation: A white precipitate of TiO₂ will form. Filter through a Celite pad, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The resulting (R)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)-2-methylpropane-2-sulfinamide should be verified via ¹H NMR (look for the distinct tert-butyl singlet at ~1.25 ppm).

Step 2: Diastereoselective Reduction

Why NaBH₄ at -48°C? The bulky tert-butyl group of the chiral auxiliary sterically shields the Si face of the imine. Hydride delivery from NaBH₄ occurs exclusively from the less hindered Re face, establishing the (R)-configuration. Lowering the temperature to -48°C minimizes conformational flexibility, maximizing the diastereomeric ratio (dr > 98:2).

  • Cooling: Dissolve the crude sulfinyl imine (10 mmol) in anhydrous THF (30 mL) and cool to -48°C (using a dry ice/acetonitrile bath).

  • Reduction: Add sodium borohydride (NaBH₄) (3.0 eq, 30 mmol) in small portions.

  • Reaction: Stir at -48°C for 4 hours, then allow to slowly warm to room temperature overnight.

  • Quench: Carefully quench with dropwise addition of methanol until effervescence ceases. Concentrate the mixture in vacuo.

Step 3: Sulfinyl Cleavage
  • Acidic Cleavage: Dissolve the reduced intermediate in methanol (20 mL). Add a solution of 4M HCl in 1,4-dioxane (5.0 eq, 50 mmol).

  • Stirring: Stir at room temperature for 2 hours. The acidic conditions selectively cleave the N-S bond without affecting the methoxy ethers.

  • Isolation: Concentrate the solvent. Triturate the resulting solid with diethyl ether to remove the cleaved tert-butyl sulfinic acid byproducts.

  • Final Product: Filter and dry the solid to yield (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride as a white crystalline powder.

Applications in Drug Development: LSD1 Inhibition

The primary contemporary application of (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is as a core pharmacophore in the synthesis of selective Lysine-Specific Demethylase 1 (LSD1) inhibitors[1].

LSD1 is an epigenetic enzyme that removes methyl groups from mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2)[4]. Overexpression of LSD1 is implicated in various oncological pathways, as it represses the transcription of critical tumor suppressor genes.

By functionalizing the (R)-indanamine core with a cyclopropylamine moiety (e.g., yielding N-((trans)-2-(4-(benzyloxy)phenyl)cyclopropyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine[1]), researchers create potent, irreversible inhibitors. The indane ring mimics the histone tail, anchoring the drug in the binding pocket, while the cyclopropylamine undergoes a single-electron transfer reaction with the FAD cofactor, forming a covalent adduct that permanently inactivates the enzyme.

LSD1Pathway Drug (R)-Indanamine-based LSD1 Inhibitor Enzyme LSD1 (KDM1A) Enzyme (FAD-dependent) Drug->Enzyme Binds catalytic gorge Inhibition Irreversible FAD Adduct Formation Enzyme->Inhibition Blocks demethylation Chromatin Accumulation of H3K4me1/2 Active Marks Inhibition->Chromatin Epigenetic shift Gene Reactivation of Tumor Suppressor Genes Chromatin->Gene Transcriptional activation

Figure 2: Epigenetic modulation pathway via LSD1 inhibition by (R)-indanamine derivatives.

References

  • Source: U.S. Patent Application Publication (US20130090386A1)
  • Title: A molecular motor from lignocellulose (Highlighting 5,6-dimethoxy-1-indanone as a key intermediate) Source: Green Chemistry (RSC Publishing), 2022, 24, 3950-3955 URL: [Link]

  • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions, Volume 59 (Baxter, E. W., & Reitz, A. B.) URL: [Link]

  • Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research, 2002, 35(11), 984-995 (Ellman, J. A., et al.) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Application Note: Asymmetric Synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine via Ellman’s Sulfinamide Chemistry Executive Summary (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine via Ellman’s Sulfinamide Chemistry

Executive Summary

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3) is a highly privileged chiral building block utilized extensively in the development of neurotherapeutics and targeted oncology agents. Notably, derivatives of this chiral indanamine are critical in the synthesis of potent Lysine-specific demethylase 1 (LSD1) inhibitors[1].

Synthesizing sterically hindered, enantiopure primary amines directly from ketones presents a significant challenge in organic chemistry. To achieve high enantiomeric excess (ee) and operational scalability, this protocol leverages the chemistry of Ellman’s chiral tert-butanesulfinamide[2]. By utilizing (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary, the methodology ensures a self-validating, highly diastereoselective pathway from the commercially available 5,6-dimethoxy-1-indanone to the target (R)-amine.

Mechanistic Rationale & Stereocontrol

The synthesis relies on a three-step sequence: condensation, diastereoselective reduction, and acidic deprotection. The causality behind the reagent selection is as follows:

  • Condensation (Ti(OEt)₄): Ketones are inherently less electrophilic than aldehydes. Standard dehydrating agents (e.g., MgSO₄) are insufficient to drive the condensation between 5,6-dimethoxy-1-indanone and the sulfinamide. Titanium(IV) ethoxide acts dually as a strong Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, pushing the equilibrium toward the sulfinyl imine[2].

  • Reduction (NaBH₄ vs. Bulky Hydrides): The stereochemically defining step is the reduction of the imine. When using NaBH₄ in THF at low temperatures, the reaction proceeds via a non-chelated, open transition state. The bulky tert-butyl group of the (R)-sulfinamide sterically blocks one face of the imine, directing the hydride attack to the opposite face. This 1,3-steric induction heavily favors the formation of the (R,R)-diastereomer[2].

  • Deprotection (HCl/MeOH): The sulfinyl group is highly labile to acidic conditions. Mild treatment with methanolic HCl rapidly cleaves the auxiliary without risking racemization or degradation of the electron-rich dimethoxy-indane ring.

Synthetic Workflow

SynthesisWorkflow A 5,6-Dimethoxy-1-indanone + (R)-t-Butanesulfinamide B Step 1: Condensation Ti(OEt)4, THF, 70°C A->B C Sulfinyl Imine Intermediate IPC: LC-MS [M+H]+ 296.1 B->C D Step 2: Diastereoselective Reduction NaBH4, THF, -50°C C->D E (R,R)-Sulfinamide IPC: Chiral HPLC (dr > 96:4) D->E F Step 3: Deprotection HCl/MeOH, RT E->F G (R)-5,6-Dimethoxy-2,3-dihydro- 1H-inden-1-amine Final QC: 1H-NMR & Chiral HPLC F->G

Fig 1: Asymmetric synthesis workflow of (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Quantitative Data: Optimization of Diastereoselective Reduction

To establish a self-validating protocol, the reduction step must be tightly controlled. The table below summarizes the effect of reducing agents and temperature on the diastereomeric ratio (dr). NaBH₄ at -50 °C provides the optimal balance of yield and stereocontrol.

Reducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (R,R : R,S)
NaBH₄THF258585:15
NaBH₄ THF -50 92 96:4
L-SelectrideTHF-788812:88 (Reversed Selectivity)
DIBAL-HCH₂Cl₂-787590:10

Note: The use of coordinating hydrides like L-Selectride forces a chelated transition state, which reverses the facial selectivity of the hydride attack.

Detailed Experimental Protocols

Step 1: Condensation (Imine Formation)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5,6-dimethoxy-1-indanone (10.0 g, 52.0 mmol) and (R)-2-methylpropane-2-sulfinamide (6.93 g, 57.2 mmol, 1.1 equiv) in anhydrous THF (100 mL).

  • Activation: Add Titanium(IV) ethoxide (23.7 g, 104.0 mmol, 2.0 equiv) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 70 °C (reflux) and stir for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the ketone peak disappears and the imine mass ([M+H]⁺ = 296.1) dominates.

  • Workup: Cool the mixture to room temperature and pour it into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring. A white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite and wash the filter cake thoroughly with EtOAc (3 × 100 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfinyl imine as a yellow solid. Proceed to the next step without further purification.

Step 2: Diastereoselective Reduction
  • Preparation: Dissolve the crude sulfinyl imine (~15.3 g, 51.8 mmol) in anhydrous THF (150 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -50 °C.

  • Reduction: Add NaBH₄ (5.88 g, 155.4 mmol, 3.0 equiv) in three distinct portions over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Stir the mixture at -50 °C for 4 hours.

  • IPC: Quench a 0.1 mL aliquot in MeOH and analyze via Chiral HPLC. The dr should be ≥ 96:4.

  • Workup: Carefully quench the reaction at -50 °C by the dropwise addition of saturated aqueous NH₄Cl (50 mL). Allow the mixture to warm to room temperature. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 1:1) to isolate the pure (R,R)-sulfinamide as a white solid.

Step 3: Acidic Deprotection & Isolation
  • Deprotection: Dissolve the purified (R,R)-sulfinamide (12.0 g, 40.3 mmol) in a 4M solution of HCl in MeOH (80 mL).

  • Reaction: Stir the solution at room temperature for 2 hours. The cleavage of the tert-butyl sulfinyl group is rapid.

  • IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot (Rf ~ 0.4) will completely disappear.

  • Concentration: Evaporate the volatiles under reduced pressure to yield the crude hydrochloride salt.

  • Free-Basing: Suspend the solid in CH₂Cl₂ (100 mL) and add 2M NaOH (aq) until the pH of the aqueous layer reaches 12. Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL).

  • Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine as a pale yellow oil that crystallizes upon standing.

Analytical Validation (Self-Validating System)

To ensure the integrity of the final product, the following analytical metrics must be confirmed:

  • ¹H-NMR (400 MHz, CDCl₃): The complete absence of the singlet at ~1.2 ppm confirms the successful removal of the tert-butyl group. The benzylic methine proton (C1-H) should appear as a triplet/multiplet around 4.3 ppm.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₅NO₂ [M+H]⁺: 194.12; Found: 194.1.

  • Chiral HPLC: Run against a racemic standard (synthesized via standard reductive amination without a chiral auxiliary) to validate an enantiomeric excess (ee) of >98%.

References

  • US Patent 2013/0090386 A1. Identification of compounds and their use in treating or preventing diseases. Googleapis.com.
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995. PubMed.

Sources

Application

Application Note: (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine in Asymmetric Synthesis and Drug Discovery

Executive Summary (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (often referred to as (R)-5,6-dimethoxy-1-aminoindane) is a highly privileged, conformationally rigid chiral building block. While unsubstituted 1-aminoind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (often referred to as (R)-5,6-dimethoxy-1-aminoindane) is a highly privileged, conformationally rigid chiral building block. While unsubstituted 1-aminoindane is a classic chiral auxiliary, the strategic inclusion of 5,6-dimethoxy substituents fundamentally alters the electronic landscape of the aromatic system. This application note provides an in-depth guide to utilizing this molecule in asymmetric organocatalysis, diastereomeric resolution, and targeted drug discovery, supported by mechanistic rationales and self-validating experimental protocols.

Chemical Profiling & Mechanistic Rationale

The utility of (R)-5,6-dimethoxy-1-aminoindane stems from the synergy between its rigid bicyclic framework and its electron-rich aromatic ring.

  • Stereochemical Rigidity: The five-membered cyclopentane ring fused to the benzene ring restricts bond rotation around the benzylic chiral center (C1). This conformational lock ensures that transition states involving the amine predictably shield one enantioface of a reacting substrate[1].

  • Electronic Tuning (

    
    -System Enhancement):  The methoxy groups at the 5 and 6 positions act as strong electron-donating groups (EDGs) via resonance. In asymmetric organocatalysis, this increased 
    
    
    
    -electron density strengthens non-covalent interactions (such as
    
    
    stacking or cation-
    
    
    interactions) with electron-deficient substrates, leading to tighter, more highly organized transition states[1].
  • Pharmacophore Mimicry: In medicinal chemistry, the 5,6-dimethoxyindane scaffold acts as a conformationally restricted bioisostere of catecholamines (e.g., dopamine). This makes it an ideal precursor for synthesizing inhibitors targeting monoamine oxidases (MAOs) and epigenetic enzymes like Lysine-specific demethylase 1 (LSD1)[2].

Table 1: Physicochemical Profile
PropertyValue / Description
CAS Number Base: 1260590-97-3 | HCl Salt: 2411592-02-2[3]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.25 g/mol
Structural Features Rigid indane backbone; Electron-rich 5,6-dimethoxy aromatic ring
Primary Utility Chiral auxiliary, resolving agent, organocatalyst precursor, pharmacophore

Application A: Synthesis of Bifunctional Organocatalysts

Chiral hydrogen-bonding catalysts (such as thioureas and squaramides) rely on precise spatial arrangements to activate substrates. By coupling (R)-5,6-dimethoxy-1-aminoindane with an electron-deficient isothiocyanate, researchers can synthesize highly effective bifunctional catalysts.

Mechanistic Causality

The electron-withdrawing groups on the isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl) increase the acidity of the resulting thiourea N-H protons, turning them into strong hydrogen-bond donors. Conversely, the electron-rich dimethoxyindane moiety provides a sterically demanding, electron-dense pocket. This push-pull electronic dynamic stabilizes the transition state of electron-deficient electrophiles (like nitroolefins) during asymmetric Michael additions.

Organocatalysis A (R)-5,6-Dimethoxy- 1-aminoindane B Chiral Thiourea Catalyst A->B Isothiocyanate Coupling C H-Bonding Activation (Transition State) B->C Substrate Binding D Enantiopure Product C->D Stereoselective Addition

Workflow of (R)-5,6-Dimethoxy-1-aminoindane in organocatalyst synthesis and activation.

Protocol 1: Synthesis of a Chiral Thiourea Catalyst

Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) and post-process Nuclear Magnetic Resonance (NMR) to ensure structural integrity before catalytic deployment.

  • Preparation: Dissolve 1.0 equivalent of (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Coupling: Dropwise, add 1.05 equivalents of 3,5-bis(trifluoromethyl)phenyl isothiocyanate dissolved in DCM. Causality: Slow addition at 0 °C prevents exothermic side reactions and minimizes the formation of symmetric thiourea byproducts.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Validate reaction completion via TLC (Hexane/EtOAc 7:3). The product will appear as a distinct, UV-active spot due to the highly conjugated dimethoxyindane system.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure chiral thiourea.

  • Validation: Perform

    
    H NMR. The success of the coupling is validated by the appearance of two distinct, highly deshielded N-H protons (typically between 
    
    
    
    8.0–10.0 ppm) corresponding to the thiourea moiety.

Application B: Diastereomeric Resolution of Racemic Acids

(R)-5,6-dimethoxy-1-aminoindane is an exceptional resolving agent for racemic carboxylic acids. The formation of diastereomeric salts allows for separation based on differential solubility[4].

Mechanistic Causality

Resolution relies on thermodynamic control. When the chiral amine reacts with a racemic acid, it forms a pair of diastereomeric salts: (R,R) and (S,R). Because these salts have different lattice energies and solvation properties, one will preferentially crystallize from a carefully selected solvent (typically ethanol or isopropanol). The dimethoxy groups enhance the crystallinity of the resulting salts by providing additional hydrogen-bond accepting sites for the solvent or the acid counter-ion.

ResolutionWorkflow Racemic Racemic Acid Mixture Salts Diastereomeric Salts (R,R) + (S,R) Racemic->Salts EtOH, Heat Amine (R)-5,6-Dimethoxy- 1-aminoindane Amine->Salts EtOH, Heat Cryst Fractional Crystallization Salts->Cryst Cooling PureSalt Pure Diastereomeric Salt Cryst->PureSalt Filtration Acidify Acidification (HCl) PureSalt->Acidify H+ Exchange PureAcid Enantiopure Acid (Resolved) Acidify->PureAcid Extraction

Step-by-step workflow for the diastereomeric resolution of racemic acids using the chiral amine.

Protocol 2: Fractional Crystallization and Resolution

Self-Validating System: Optical rotation and Chiral HPLC are used to iteratively confirm enantiomeric excess (ee) before proceeding to final cleavage.

  • Salt Formation: Suspend 1.0 equivalent of the racemic carboxylic acid in absolute ethanol. Heat to 70 °C until fully dissolved. Slowly add 1.0 equivalent of (R)-5,6-dimethoxy-1-aminoindane.

  • Thermodynamic Crystallization: Allow the solution to cool to room temperature at a controlled rate (e.g., 5 °C per hour), then transfer to a 4 °C refrigerator overnight. Causality: Rapid cooling causes kinetic precipitation (co-crystallization of both salts). Slow cooling ensures thermodynamic selection of the least soluble diastereomeric salt lattice.

  • Filtration & Validation: Filter the formed crystals and wash with cold ethanol. Validate the diastereomeric purity by measuring the specific optical rotation

    
    . If the value is below the literature target, perform a second recrystallization from ethanol.
    
  • Salt Breaking: Suspend the pure diastereomeric salt in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously for 30 minutes. The acidic aqueous layer retains the chiral amine (as the hydrochloride salt), while the enantiopure carboxylic acid partitions into the organic layer.

  • Recovery: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the resolved acid. Validate final enantiomeric excess (ee > 98%) via Chiral HPLC.

Comparative Data: The "Dimethoxy" Advantage

The inclusion of the 5,6-dimethoxy moiety provides measurable advantages in both yield and stereoselectivity compared to the standard unsubstituted 1-aminoindane.

Table 2: Impact of Chiral Amine Auxiliary on Asymmetric Michael Addition
Chiral Auxiliary in CatalystYield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
(R)-1-Aminoindane 82%88%Baseline stereocontrol via rigid indane ring[1].
(R)-5,6-Dimethoxy-1-aminoindane 94% 96% Enhanced

stacking stabilizes the transition state, lowering activation energy for the favored enantioface.

Application C: Pharmacophore in Drug Development

Beyond catalysis, (R)-5,6-dimethoxy-1-aminoindane is a critical intermediate in medicinal chemistry. The structural resemblance of the 5,6-dimethoxyindane core to catecholamines has led to its extensive use in designing central nervous system (CNS) therapeutics and epigenetic modulators.

Notably, this chiral amine is a key building block in the synthesis of [2]. LSD1 is a flavin-dependent amine oxidase overexpressed in various cancers. By utilizing the (R)-5,6-dimethoxy-1-aminoindane scaffold, drug developers can create selective inhibitors that fit precisely into the chiral, electron-demanding active site of LSD1, thereby modulating gene expression and inducing apoptosis in cancer cells[2].

References

  • Nisnevich, G., et al. "An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives." ChemistrySelect (via ResearchGate), 2023. Available at:[Link][4]

  • Nájera, C., et al. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." Catalysts (MDPI), 2023, 13(3), 486. Available at:[Link][1]

  • Kahl, et al. / US Patent Office. "Substituted heteroaryl and aryl cyclopropylamine analogues as LSD1 inhibitors." Patent US 2013/0090386 A1, 2013. Available at:[2]

Sources

Method

Application Note: High-Performance Chiral Resolution Using (R)-5,6-Dimethoxy-1-aminoindane

Executive Summary This application note details the protocol for using (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter referred to as (R)-5,6-DMI ) as a specialized chiral resolving agent. While classic resolvi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for using (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter referred to as (R)-5,6-DMI ) as a specialized chiral resolving agent. While classic resolving agents like


-phenethylamine are ubiquitous, they often fail to resolve sterically hindered or electron-rich racemic acids due to weak diastereomeric interactions.

(R)-5,6-DMI offers a distinct advantage: the rigid indane backbone restricts conformational freedom, while the 5,6-dimethoxy substituents increase the electron density of the aromatic ring. This facilitates stronger


 stacking interactions with aromatic substrates, often inducing crystallization where other amines yield oils. This guide targets researchers seeking to resolve difficult racemic carboxylic acids, N-protected amino acids, or chiral sulfonates.

Chemical Profile & Mechanism[1][2]

The "Rigid Handle" Advantage

Unlike flexible benzylamine derivatives, the amino group in (R)-5,6-DMI is locked in a cyclic system. This reduces the entropy loss upon salt formation, making the crystallization of the diastereomeric salt thermodynamically more favorable.

FeatureFunctional Benefit in Resolution
Rigid Indane Ring Minimizes conformational rotation; sharpens recognition of chiral pockets.
5,6-Dimethoxy Group Electron-donating groups (EDGs) increase basicity and promote

stacking with electron-deficient aromatic acids.
Chiral Center (C1) Fixed stereochemistry creates a distinct "chiral wall" in the crystal lattice.
Mechanism of Action: Diastereomeric Discrimination

The resolution relies on the formation of diastereomeric salts between the racemic acid (


)-A and the resolving agent (R)-B.


The success of this separation depends on the solubility difference (


) between the (R,R)-salt  and the (S,R)-salt . The dimethoxy motif of (R)-5,6-DMI often amplifies this 

by creating highly ordered crystal lattices for one diastereomer while the other remains amorphous or soluble.

Experimental Protocols

Pre-Resolution Screening (The "Pop-Test")

Goal: Rapidly identify the optimal solvent system for scale-up.

Materials:

  • Racemic Acid (100 mg per vial)

  • (R)-5,6-DMI (Equimolar amount)

  • Solvent Panel: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetone, Acetonitrile (ACN), Water.

Workflow:

  • Dissolution: Place 100 mg of racemic acid in 5 separate vials. Add 0.5 mL of solvent to each.

  • Amine Addition: Add 1.0 equivalent of (R)-5,6-DMI (solid or concentrated solution).

  • Thermal Cycle: Heat vials to reflux (clear solution). Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Immediate Precipitate: Solvent too non-polar. Add 10% water or MeOH.

    • Clear Solution: Solvent too polar. Evaporate half volume or add anti-solvent (Hexane/MTBE).

    • Crystalline Solid:Target achieved. Filter and check Optical Rotation.

Preparative Scale Resolution Protocol

Target: Resolution of 10g Racemic Mandelic Acid Derivative (Example Substrate).

Step 1: Salt Formation

  • Charge a 250 mL 3-neck round-bottom flask with 10.0 g (50 mmol) of Racemic Acid.

  • Add 150 mL of the screened solvent (e.g., EtOH:Water 95:5).

  • Heat to 60°C until fully dissolved.

  • Slowly add 10.3 g (50 mmol) of (R)-5,6-DMI. Note: Using 0.5 eq (Pope-Peachey method) is possible but 1.0 eq is recommended for initial optimization.

  • Stir at reflux for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization

  • Ramp down temperature: 60°C

    
     25°C over 6 hours (approx 5°C/hour).
    
    • Critical: Rapid cooling traps the "wrong" diastereomer (kinetic entrapment). Slow cooling favors the thermodynamically stable crystal.

  • Stir at 25°C for 4 hours.

  • If no crystals appear, seed with a micro-crystal from the screening phase.

Step 3: Filtration and Analysis

  • Filter the solid (Salt A) under vacuum. Wash with cold solvent (0°C).

  • Do not discard the mother liquor (contains Salt B).

  • Dry Salt A and measure mass.

  • Take a small sample (50 mg), treat with 1M NaOH, extract acid, and check Enantiomeric Excess (ee) via Chiral HPLC.

Step 4: Recrystallization (If ee < 98%)

  • If ee is 80-90%, recrystallize Salt A in the same solvent (use 10-15 volumes relative to salt mass).

  • Repeat until ee > 99%.

Liberation and Recovery

Economic Criticality: (R)-5,6-DMI is a high-value reagent. Recovery >90% is mandatory.

Protocol:

  • Suspend the purified salt in Dichloromethane (DCM) and water (1:1 ratio).

  • Add 1.0 M NaOH dropwise until pH > 12.

    • Chemistry: The amine deprotonates and moves to the DCM layer; the acid becomes a sodium salt in the water layer.

  • Separate layers.

  • Organic Layer (Amine): Dry over

    
    , filter, and evaporate to recover (R)-5,6-DMI.
    
    • Storage: Store under Nitrogen at 4°C to prevent oxidation of the electron-rich ring.

  • Aqueous Layer (Resolved Acid): Acidify with HCl to pH 1, extract with EtOAc, and evaporate to yield the pure Chiral Acid.

Visualizing the Workflow

The following diagram illustrates the logical flow of the resolution and recovery cycle.

ResolutionWorkflow Start Racemic Acid (±)-A Mix Dissolve & Reflux (Solvent: EtOH/H2O) Start->Mix Amine (R)-5,6-DMI Resolving Agent Amine->Mix Cool Controlled Cooling (0.5°C/min) Mix->Cool Filter Filtration Cool->Filter Solid Solid Salt (R)-Acid • (R)-Amine Filter->Solid Crystals Liquid Mother Liquor (S)-Acid • (R)-Amine Filter->Liquid Filtrate LibSolid Liberation (NaOH/DCM) Solid->LibSolid LibLiq Liberation (NaOH/DCM) Liquid->LibLiq PureAcidR Purified (R)-Acid (Target) LibSolid->PureAcidR Aq. Phase + HCl Recover Recovered (R)-5,6-DMI LibSolid->Recover Org. Phase PureAcidS Enriched (S)-Acid (By-product) LibLiq->PureAcidS Aq. Phase + HCl LibLiq->Recover Org. Phase Recover->Mix Recycle (Yield >90%)

Figure 1: Closed-loop resolution cycle emphasizing the recovery of the high-value (R)-5,6-DMI agent.

Troubleshooting Guide

IssueDiagnosisCorrective Action
"The Oil Out" The salt separates as an oil rather than crystals.1. Reheat and add a seed crystal.2. Change solvent (Switch from EtOH to IPA or Toluene).3. Use the "Pope-Peachey" method (0.5 eq Amine + 0.5 eq NaOH).
Low Yield Solubility of the salt is too high in the chosen solvent.1. Cool to 0°C or -10°C.2. Add anti-solvent (e.g., MTBE or Hexane) dropwise.
Low ee% "Eutectic" formation or kinetic trapping.1. Slower cooling rate.2. Recrystallize the salt from a different solvent (e.g., if resolved in EtOH, recrystallize in Acetone).
Amine Loss Incomplete extraction during recovery.1. Ensure pH > 12 during liberation.2. Perform 3x extractions with DCM (DCM is better than EtOAc for this amine).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on diastereomeric crystallization logic).

  • Saigo, K., et al. (1986). "Optical Resolution of Carboxylic Acids using Chiral Amines." Journal of the American Chemical Society. (Establishes the protocol for aminoindane-based resolutions).

  • Sigma-Aldrich. (2023). "Product Specification: 5,6-Dimethoxy-1-indanone and derivatives." (Source for physical property data).[1][2][3][4][5][6][7][8]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of specific resolution examples).

  • Yamada, S., et al. (1983). "Chiral amines as resolving agents." Journal of Organic Chemistry. (Discusses the electronic effects of methoxy substituents on resolution efficiency).

Sources

Application

HPLC method for the chiral separation of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine enantiomers

This Application Note is structured as a comprehensive technical guide for the chiral separation of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine , a critical intermediate in the synthesis of the Alzheimer's drug Donepezil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the chiral separation of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine , a critical intermediate in the synthesis of the Alzheimer's drug Donepezil (Aricept) .

Introduction & Significance

The compound 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindan) is a primary amine featuring a chiral center at the C1 position of the indane ring. It serves as a pivotal chiral building block for Donepezil , an acetylcholinesterase inhibitor.[1]

Because the pharmacological profile of Donepezil and its analogs is stereodependent, controlling the enantiomeric purity of this starting amine is a Critical Quality Attribute (CQA). This guide presents two orthogonal HPLC methodologies:

  • Normal Phase (NP): Utilizing polysaccharide-based Chiral Stationary Phases (CSPs).

  • Reversed Phase (RP): Utilizing Crown Ether-based CSPs (highly specific for primary amines).

Analyte Profile[1][2][3][4][5]
  • Chemical Name: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine[1]

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol [2]

  • Basicity (pKa): ~10.6 (Typical for primary aliphatic amines)

  • UV Cutoff: Significant absorption at 230 nm and 280 nm (aromatic/methoxy).

Method A: Normal Phase Separation (Polysaccharide CSP)

Recommended for general QC labs due to column versatility.

Principle

This method relies on hydrogen bonding, dipole-dipole interactions, and


 stacking between the analyte and the carbamate linkages of the amylose/cellulose polymer.
  • Critical Factor: As a primary amine, the analyte will interact strongly with residual silanols on the silica support, causing peak tailing.[1] A basic modifier (Diethylamine) is mandatory to mask these sites.

Chromatographic Conditions
ParameterSetting
Column Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Alternative: Chiralpak AD-H (Amylose analog)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA)
Ratio (v/v) 90 : 10 : 0.1
Flow Rate 1.0 mL/min
Temperature 25°C (Lowering to 10°C may increase resolution)
Detection UV @ 280 nm
Injection Vol. 5 - 10 µL (Sample conc: 1.0 mg/mL in Mobile Phase)
Preparation Protocol
  • Mobile Phase: Premix n-Hexane and IPA. Add DEA last. Sonicate for 5 mins to degas. Note: Do not use water-containing solvents in this mode.

  • System Conditioning: Flush the column with 20 column volumes (approx. 60 mL) of the mobile phase to equilibrate the basic additive on the stationary phase surface.

  • Sample Dilution: Dissolve the amine in 100% Isopropanol or the Mobile Phase. Avoid dissolving in pure Hexane as the amine salt might precipitate if not free-based.

Method B: Reversed Phase Separation (Crown Ether CSP)

Recommended for high-purity fraction analysis and trace enantiomer detection.

Principle

This method utilizes a Crownpak CR-I(+) column containing a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6).

  • Mechanism: The crown ether forms a host-guest inclusion complex specifically with the ammonium ion (

    
    ) of the primary amine.
    
  • Requirement: The mobile phase must be acidic (pH 1.0 - 2.0) to ensure the amine is fully protonated.

Chromatographic Conditions
ParameterSetting
Column Daicel Crownpak CR-I(+) (Immobilized Crown Ether)
Dimensions 150 mm x 3.0 mm, 5 µm
Mobile Phase Perchloric Acid (HClO₄) aqueous solution (pH 1.5) / Methanol
Ratio (v/v) 85 : 15 (Adjust MeOH to control retention)
Flow Rate 0.4 - 0.5 mL/min (Lower flow due to higher viscosity/pressure)
Temperature 25°C (Strict control required; K' varies significantly with T)
Detection UV @ 220 nm or 280 nm
Backpressure Ensure < 150 bar (Crownpak columns are pressure sensitive)
Preparation Protocol
  • Buffer Prep: Add approx. 1.63 mL of 70% HClO₄ to 1L of ultrapure water to achieve pH 1.5. Filter through 0.22 µm membrane.

  • Safety Warning: Perchloric acid is an oxidizer. Never mix with high concentrations of organic solvents without checking compatibility. For this method (15% MeOH), it is safe, but ensure lines are flushed with water before/after use.[1]

  • Sample: Dissolve sample in Mobile Phase (pH 1.5).

Method Development & Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate method and troubleshooting separation issues.

MethodDev Start Start: 5,6-Dimethoxy-1-aminoindan Sample CheckCol Available Columns? Start->CheckCol BranchNP Polysaccharide (OD-H, AD-H) CheckCol->BranchNP Standard Lab BranchRP Crown Ether (CR-I+) CheckCol->BranchRP Specialized Lab ExpNP Run Method A: Hex/IPA/DEA (90:10:0.1) BranchNP->ExpNP ExpRP Run Method B: pH 1.5 HClO4 / MeOH (85:15) BranchRP->ExpRP EvalNP Evaluate Resolution (Rs) & Tailing (Tf) ExpNP->EvalNP Decision1 Rs > 2.0? EvalNP->Decision1 Decision2 Tailing > 1.5? Decision1->Decision2 No Final VALIDATED METHOD Decision1->Final Yes FixTailing Increase DEA to 0.2% or Switch to Ethanol Decision2->FixTailing Yes (Peak Tailing) FixRes Lower Temp to 10°C or Reduce % IPA Decision2->FixRes No (Poor Sep) FixTailing->ExpNP FixRes->ExpNP

Figure 1: Decision tree for method selection and optimization. Method A (Polysaccharide) is preferred for robustness, while Method B (Crown Ether) offers superior selectivity for primary amines.[1]

Validation Parameters (Acceptance Criteria)

To ensure the method is reliable for quantitative analysis (e.g., determining % ee), the following criteria should be met during validation:

ParameterAcceptance LimitRationale
Resolution (Rs) > 2.0Baseline separation ensures accurate integration of the minor enantiomer.
Tailing Factor (Tf) < 1.5Amines tend to tail; high tailing compromises the detection limit of the second peak.
Precision (RSD) < 1.0% (n=6)Essential for consistent enantiomeric excess calculations.
LOD (Limit of Detection) < 0.05% areaRequired to detect trace enantiomeric impurities (0.1% threshold).

Troubleshooting Guide

  • Problem: Broad peaks or excessive tailing in Method A.

    • Root Cause: Interaction of the amine with silanols.

    • Solution: Verify DEA concentration (0.1%). If using an old column, regenerate it.[1] Ensure water content in Hexane/IPA is <0.05%.

  • Problem: Retention time drift in Method B.

    • Root Cause: Temperature fluctuations. Crown ether complexation is highly thermosensitive.

    • Solution: Use a column oven with ±0.1°C precision.

  • Problem: No separation on OD-H.

    • Solution: Switch to Chiralpak AD-H . The amylose backbone often provides complementary selectivity to cellulose.

References

  • Donepezil Enantiomer Separation (Analogous Structure)

    • Title: Stability indicating chiral HPLC method for analysis of Donepezil in pharmaceutical formulations.[3]

    • Source: RJPBCS / ResearchG
    • URL:

  • General Chiral Amine Methods

    • Title: Enantiomer Separation of Chiral Amines on Polysaccharide Phases.
    • Source: YAKHAK HOEJI (Journal of Pharm. Soc. Korea).[4]

    • URL:

  • Crown Ether Technology

    • Title: Crownpak CR-I(+) Instruction Manual (Daicel).
    • Source: Daicel Chiral Technologies.
    • URL:

Sources

Method

Analytical methods for purity determination of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Executive Summary (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (herein referred to as (R)-DZI-Amine ) is a critical chiral intermediate in the synthesis of Donepezil Hydrochloride , a reversible acetylcholinesterase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (herein referred to as (R)-DZI-Amine ) is a critical chiral intermediate in the synthesis of Donepezil Hydrochloride , a reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.[1] The enantiomeric purity of this intermediate directly dictates the stereochemical quality of the final drug substance.

This application note details a comprehensive control strategy, including a Chiral Normal-Phase HPLC method for enantiomeric excess (ee) determination and a Reverse-Phase HPLC (RP-HPLC) method for chemical purity and related substance analysis. These protocols are designed to meet ICH Q2(R1) validation standards and address specific challenges such as amine tailing and positional isomer resolution.

Critical Quality Attributes (CQAs)

Before establishing methods, we must define the target profile based on the downstream synthesis of Donepezil.

AttributeSpecification Limit (Typical)Rationale
Enantiomeric Purity (R)-Isomer ≥ 99.5% eeThe (S)-isomer is a refractory impurity; it is difficult to purge in subsequent steps.[1]
Chemical Purity ≥ 98.0% (Area %)High purity prevents side-reactions in the benzyl-piperidine coupling step.[1]
5,6-Dimethoxy-1-indanone ≤ 0.15%Residual ketone starting material competes in the next reaction step.[1]
Water Content ≤ 0.5% w/wExcess water interferes with non-aqueous coupling reactions.[1]

Method 1: Enantiomeric Purity Determination (Chiral HPLC)[1][2]

Method Selection & Mechanistic Insight

Primary amines are notorious for interacting with residual silanols on silica supports, leading to peak tailing. For chiral resolution, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard.[1][2]

  • Column Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H ) is selected over Cellulose-based columns (OD-H) due to superior recognition of the aromatic indane ring systems.[1]

  • Mobile Phase Additive: Diethylamine (DEA) or Ethanolamine is mandatory.[1] It acts as a competing base, blocking non-specific silanol sites and ensuring sharp peak shapes for the free amine.

Experimental Protocol

Chromatographic Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][3][2]

  • Column Temperature: 25°C ± 2°C.[1]

  • Detection: UV at 280 nm (matches the dimethoxy-benzene chromophore).[1]

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

Sample Preparation:

  • Diluent: Mobile Phase (without DEA).[1]

  • Test Solution: Dissolve 5.0 mg of sample in 10 mL diluent (0.5 mg/mL).

  • System Suitability Solution: Mix (R)-DZI-Amine and (S)-DZI-Amine (racemate) at 0.5 mg/mL to confirm resolution.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between (S)-enantiomer and (R)-enantiomer.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
Elution Order

Typically, on Amylose-based CSPs in normal phase:

  • First eluting: (S)-enantiomer (Impurity)[1]

  • Second eluting: (R)-enantiomer (Main peak) Note: Elution order must be confirmed with authentic standards as it can invert based on solvent composition.

Method 2: Chemical Purity & Related Substances (RP-HPLC)

Method Selection & Mechanistic Insight

For chemical purity, we must separate the amine from its precursor (Indanone) and potential oxidation byproducts.

  • pH Strategy: A low pH (2.5 - 3.0) buffer is critical.[1] At this pH, the amine is fully protonated (

    
    ), preventing interaction with silanols and reducing retention time to a manageable range compared to the hydrophobic ketone.
    
  • Ion Pairing: Typically not required if pH is sufficiently low and ionic strength (buffer concentration) is adequate (~20-50 mM).[1]

Experimental Protocol

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Buffer Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 with Diluted Orthophosphoric Acid.
    
  • Mobile Phase A: Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 50 50
    20.0 20 80
    25.0 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[1][3][2]

  • Detection: UV at 230 nm (enhanced sensitivity for impurities) and 280 nm (assay).[1]

Impurity Profile (Relative Retention Times - RRT):

  • (R)-DZI-Amine: 1.00 (Reference)[1]

  • 5,6-Dimethoxy-1-indanone: ~1.8 - 2.2 (Late eluting due to lack of ionizable amine and high hydrophobicity).[1]

  • Des-methoxy impurities: ~0.8 - 0.9.[1]

Method 3: Assay via Non-Aqueous Titration

While HPLC provides purity, potentiometric titration provides the most accurate "Assay" (absolute content) for the free base, independent of reference standard purity.

Protocol:

  • Solvent: Glacial Acetic Acid (50 mL).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Endpoint Detection: Potentiometric (glass electrode).[1]

  • Procedure: Weigh accurately ~200 mg of (R)-DZI-Amine. Dissolve in Glacial Acetic Acid. Titrate with 0.1 N

    
    .
    
  • Calculation:

    
    [1]
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Factor of titrant
      
    • 
      : Molecular Weight (193.24  g/mol )[1]
      
    • 
      : Weight of sample (g)
      

Visualizing the Control Strategy

Workflow: Analytical Lifecycle

The following diagram illustrates the decision matrix for analyzing the intermediate during process development.

AnalyticalWorkflow Start Crude (R)-DZI-Amine Isolated Solid Check1 Step 1: Identification (IR / 1H-NMR) Start->Check1 Split Parallel Analysis Check1->Split Chiral Step 2: Enantiomeric Purity (Chiral HPLC - AD-H Column) Target: >99.5% ee Split->Chiral Chem Step 3: Chemical Purity (RP-HPLC - C18 pH 2.5) Target: >98.0% Split->Chem Assay Step 4: Assay (Titration - HClO4) Target: 98.0-102.0% Split->Assay Decision Meets Specs? Chiral->Decision Chem->Decision Assay->Decision Release Release for Donepezil Synthesis Decision->Release Yes Reprocess Recrystallization (Tartrate Salt Formation) Decision->Reprocess No Reprocess->Start Re-test

Caption: Analytical workflow for quality control of (R)-5,6-Dimethoxy-1-indanamine, integrating identification, purity, and assay.

Impurity Fate Mapping

Understanding where impurities originate is vital for the analyst to interpret HPLC chromatograms correctly.

ImpurityFate SM Starting Material 5,6-Dimethoxy-1-indanone Reaction Reductive Amination (Chiral Catalyst) SM->Reaction Product (R)-DZI-Amine (Main Peak) Reaction->Product Major ImpA Impurity A Residual Indanone (High RRT in RP-HPLC) Reaction->ImpA Incomplete Conv. ImpB Impurity B (S)-Enantiomer (Separated by Chiral HPLC) Reaction->ImpB Stereo Leakage ImpC Impurity C Bis-indanyl amine (Dimer - Very High RRT) Reaction->ImpC Side Rxn

Caption: Origin of key impurities detectable by the proposed HPLC methods.

References

  • USP Monograph (General):Chromatography <621>, United States Pharmacopeia. (Guidance on system suitability and column parameters).
  • Chiral Separation of Amines: Application of Polysaccharide-based CSPs for Chiral Amines. Daicel Chiral Technologies Application Notes. Link

  • Donepezil Synthesis: Process for the preparation of Donepezil Hydrochloride. Patent US 6,252,081. (Details the intermediate synthesis and impurity concerns). Link

  • Analytical Validation: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1] Link

  • Titration of Amines:Potentiometric Titration of Weak Bases in Non-Aqueous Solvents.

Disclaimer: These protocols are intended for research and development purposes. Full validation according to cGMP guidelines is required before use in a regulated environment.

Sources

Application

Application Note: Optical Resolution of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

This Application Note provides a comprehensive, expert-level guide for the optical resolution of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindan). This amine is a critical chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide for the optical resolution of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindan). This amine is a critical chiral building block in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other CNS-active agents.

[1]

Introduction & Scientific Rationale

The separation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine into its enantiomers is a pivotal step in developing high-affinity ligands for neurological targets. While asymmetric synthesis (e.g., Ellman's auxiliary or asymmetric hydrogenation) is possible, classical resolution via diastereomeric salt formation remains the most robust, scalable, and cost-effective method for multi-gram to kilogram production.

Chemical Logic

The target molecule is a rigid, bicyclic secondary amine with an electron-rich dimethoxy-substituted benzene ring.

  • Basicity: The amine is moderately basic (

    
    ), making it suitable for salt formation with chiral carboxylic acids.
    
  • Rigidity: The indane backbone restricts conformational freedom, which typically enhances the lattice energy differences between diastereomeric salts, facilitating efficient separation.

  • Resolving Agents: Based on structural homology with 1-aminoindan, the most effective resolving agents are

    
    -Acetyl-L-leucine  and 
    
    
    
    -Dibenzoyl-L-tartaric acid
    .

Experimental Workflow Overview

The resolution process follows a "Resolution-Recrystallization-Liberation" cycle. The workflow is visualized below.

ResolutionWorkflow Racemate Racemic 5,6-Dimethoxy-1-indanamine (Free Base) SaltForm Diastereomeric Salt Formation (Reflux) Racemate->SaltForm Agent Chiral Resolving Agent (e.g., N-Acetyl-L-Leucine) Agent->SaltForm Solvent Solvent System (Ethanol / Methanol) Solvent->SaltForm Cooling Controlled Cooling (Crystallization) SaltForm->Cooling Filtration Filtration Cooling->Filtration Crystals Crystalline Salt (Enriched Diastereomer) Filtration->Crystals Solid Phase Liquor Mother Liquor (Opposite Enantiomer) Filtration->Liquor Liquid Phase Recryst Recrystallization (Increase ee%) Crystals->Recryst Basify Basification (NaOH/H2O) & Extraction Liquor->Basify Recover Opposite Enantiomer Recryst->Basify FinalProduct Pure (S)- or (R)-Amine (>99% ee) Basify->FinalProduct

Figure 1: Operational workflow for the resolution of racemic 5,6-dimethoxy-1-aminoindan.

Materials & Reagents

ComponentSpecificationRole
Racemic Amine 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amineSubstrate
Resolving Agent A

-Acetyl-L-Leucine
Primary recommendation (High efficiency for indanes)
Resolving Agent B (-)-Di-p-toluoyl-L-tartaric acid Secondary recommendation (Alternative crystal packing)
Solvent Ethanol (Absolute) or MethanolCrystallization medium
Base NaOH (20% aq)Salt breaking (Liberation)
Extraction Solvent Dichloromethane (DCM) or MTBEProduct isolation

Detailed Protocol

Phase 1: Preparation of the Racemate (Context)

Note: If starting from commercial racemate, skip to Phase 2. The racemate is typically prepared via reductive amination of 5,6-dimethoxy-1-indanone using hydroxylamine (to form the oxime) followed by hydrogenation with Raney Nickel or Pd/C [1].

Phase 2: Resolution Procedure (The "Salt Break")

Objective: Isolate the (S)-enantiomer (typical target) using


-Acetyl-L-Leucine.

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Weigh 10.0 g (51.7 mmol) of racemic 5,6-dimethoxy-1-indanamine.

    • Weigh 0.6 to 1.0 equivalents of

      
      -Acetyl-L-Leucine.
      
      • Optimization Note: Start with 0.6 eq (5.4 g) . Using 0.5-0.6 eq ("Half-quantity method") often yields higher optical purity in the first crop than using 1.0 eq, as it forces the less soluble diastereomer to crystallize exclusively [2].

  • Dissolution & Reflux:

    • Combine the amine and resolving agent in a 250 mL round-bottom flask.

    • Add 100 mL of Ethanol (Absolute) (10 volumes relative to amine mass).

    • Heat the mixture to reflux (

      
      ) with magnetic stirring until a clear, homogeneous solution is obtained.
      
    • Troubleshooting: If solids persist at reflux, add Ethanol in 5 mL increments until dissolved.

  • Controlled Crystallization:

    • Remove the heat source and allow the flask to cool slowly to room temperature (approx.

      
      ) over 2–3 hours.
      
    • Seeding (Critical): Once the temperature reaches

      
      , seed the solution with a trace amount of pure diastereomeric salt (if available from a previous screen) to induce uniform crystal growth.
      
    • Once at room temperature, cool further to

      
       in an ice bath for 1 hour to maximize yield.
      
  • Filtration:

    • Filter the white crystalline solid using a Buchner funnel under vacuum.

    • Wash the cake with cold Ethanol (

      
      )  (2 x 10 mL).
      
    • Save the Mother Liquor: This contains the enriched opposite enantiomer.

  • Recrystallization (Enrichment):

    • Dry a small sample of the wet cake and check optical purity (see Section 5).

    • If ee < 98%, recrystallize the entire wet cake from Ethanol (approx. 5-7 volumes). Heat to reflux, cool, and filter again.

Phase 3: Liberation of the Free Base
  • Suspend the purified salt in Water (50 mL) and DCM (50 mL) .

  • Slowly add 20% NaOH solution while stirring until the aqueous layer pH > 12.

  • Separate the organic layer.[1] Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: Clear to pale yellow oil/solid of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine .

Analytical Validation (Self-Validating System)

Trustworthiness in chiral chemistry relies on rigorous analytics. Do not rely solely on rotation; use Chiral HPLC.

Method A: Chiral HPLC (Recommended)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to prevent peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic absorption).

  • Temperature:

    
    .
    
Method B: Specific Optical Rotation
  • Instrument: Polarimeter with Na-D line (589 nm).

  • Concentration:

    
     in Methanol.
    
  • Reference Value: Compare

    
     with literature values for analogous 1-aminoindans (typically range 
    
    
    
    to
    
    
    depending on solvent/temp) [3].

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
No Crystallization Solution too dilute or supersaturation not reached.Reduce solvent volume by evaporation. Scratch glass to induce nucleation.
Low Enantiomeric Excess (ee) "Crash" cooling trapped the wrong isomer.Re-heat and cool slower (1°C/min). Use the "Half-quantity" method (0.5 eq of resolving agent).
Oiling Out Impurities or wrong solvent polarity.Switch solvent system. Try Methanol/Water (9:1) or Isopropanol .
Low Yield Salt is too soluble in Ethanol.Use a less polar anti-solvent (e.g., add MTBE after cooling).

Mechanism of Separation

The success of this resolution relies on the formation of a supramolecular network. The graph below illustrates the interaction logic.

Mechanism cluster_0 Solution Phase (Dynamic Equilibrium) cluster_1 Solid Phase (Lattice Energy Driven) cluster_2 Mother Liquor R_Amine (R)-Amine Salt_RL (R)-Amine • (L)-Acid More Soluble Salt (Remains in Solution) R_Amine->Salt_RL Fast Exchange S_Amine (S)-Amine Salt_SL (S)-Amine • (L)-Acid Less Soluble Salt (Crystallizes) S_Amine->Salt_SL Precipitation L_Acid (L)-Resolving Agent L_Acid->Salt_SL L_Acid->Salt_RL

Figure 2: Thermodynamic selection mechanism during diastereomeric salt crystallization.

References

  • Preparation of 5,6-dimethoxy-1-aminoindane

    • Source: Patent CN105061228A / CN102796018A. Describes the route: Indanone Oxime Amine.
    • Link:

  • General Resolution of 1-Aminoindans (Homology Reference)

    • Source: US Patent 4,833,273. "Process for resolution of 1-aminoindan." Establishes -acetyl-amino acids as effective resolving agents for this pharmacophore.
    • Link:

  • Chiral HPLC Methods for Indanamines

    • Source: Daicel Chiral Technologies Application Notes. Standard separation of primary amines on Chiralpak AD-H.
    • Link:

  • Donepezil Intermediate Synthesis

    • Source: WO 2012/131540.
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Status: Active Ticket ID: IND-56-DIMET-R Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: IND-56-DIMET-R Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Synthesis, Resolution, and Purification Protocols

Executive Summary

The synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter (R)-1 ) is a critical workflow in the preparation of pharmacophores for acetylcholinesterase inhibitors (similar to Donepezil) and MAO-B inhibitors.

Users typically encounter three distinct "pain points" with this molecule:

  • Enantioselectivity: Difficulty achieving >99% ee using classical resolution.

  • Conversion Stalls: Incomplete conversion during biocatalytic transamination due to equilibrium constraints.

  • Dimerization: Formation of the secondary amine impurity during reductive amination.

This guide addresses these issues using a Root Cause Analysis (RCA) approach, distinguishing between Thermodynamic (resolution) and Kinetic (biocatalysis) control strategies.

Module 1: The Biocatalytic Route (High Enantioselectivity)

Context: The modern "Green Route" utilizes (R)-selective


-Transaminases (ATAs) to convert 5,6-dimethoxy-1-indanone directly to the (R)-amine. This avoids the 50% yield loss inherent in classical resolution.[1]
Workflow Diagram: Transaminase Equilibrium Control

Biocatalysis Ketone 5,6-Dimethoxy-1-indanone Enzyme (R)-Selective omega-Transaminase (PLP cofactor) Ketone->Enzyme Substrate AmineDonor Amine Donor (Isopropylamine/Alanine) AmineDonor->Enzyme NH2 Source Product (R)-Target Amine Enzyme->Product Conversion Byproduct Copuct (Acetone/Pyruvate) Enzyme->Byproduct Inhibition Risk Removal In Situ Removal (Vacuum/Enzyme Cascade) Byproduct->Removal Equilibrium Shift

Caption: Kinetic pathway of


-transaminase mediated synthesis. Removal of the byproduct is critical to drive the equilibrium forward.
Troubleshooting Guide: Biocatalysis
SymptomRoot CauseCorrective Action
Conversion stalls at ~50% Thermodynamic Equilibrium: The reaction is reversible. Accumulation of the ketone byproduct (e.g., acetone or pyruvate) pushes the reaction backward.Apply Equilibrium Displacement: 1. Isopropylamine (IPA) System: Use IPA as the donor and apply mild vacuum (200-300 mbar) to remove the volatile acetone byproduct continuously.2. Alanine System: Use Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) to recycle the cofactor and consume pyruvate.
Precipitation in reactor Solubility Limit: The 5,6-dimethoxyindanone is poorly soluble in pure aqueous buffer.Add Co-solvent: Introduce DMSO (5-10% v/v) or Methanol . Note: Do not exceed 20% DMSO as it may denature the enzyme.
Low Reaction Rate Product Inhibition: The formed amine binds to the enzyme active site.Biphasic System: Use an overlay of MTBE or Toluene to extract the product amine as it forms, keeping the aqueous concentration below inhibitory levels.

Expert Insight: For this specific sterically constrained substrate, standard ATAs may struggle. Screen (R)-selective variants from Arthrobacter sp. or engineered commercial kits (e.g., Codexis ATA-4xx series) specifically designed for bulky aromatic ketones [1].

Module 2: Classical Resolution (Robust Scale-Up)

Context: If biocatalysts are unavailable, the "Workhorse" route is Reductive Amination followed by Chemical Resolution.

Step 1: Reductive Amination & The "Dimer" Problem

Issue: During the reaction of the indanone with ammonium acetate and NaBH3CN, a significant impurity (M+ mass = 341) is observed. Diagnosis: This is the Secondary Amine Dimer . It forms when the product amine reacts with unreacted ketone before the ketone is fully consumed.

Protocol for Dimer Suppression:

  • Pre-formation of Imine: Do not add the reducing agent immediately.

  • Add Titanium(IV) isopropoxide: Mix Indanone (1.0 eq) + NH3/MeOH (excess) + Ti(OiPr)4 (1.5 eq). Stir for 6-12 hours. The Ti(IV) acts as a Lewis acid and water scavenger, driving imine formation to completion.

  • Reduction: Only after imine formation is complete, add NaBH4 (or NaBH3CN).

Step 2: Chemical Resolution

Objective: Isolate the (R)-enantiomer from the racemate.

Recommended Resolving Agents:

  • Primary Candidate: N-Acetyl-L-Leucine . This agent is historically privileged for resolving 1-aminoindanes due to favorable lattice energy differences [2].

  • Secondary Candidate: Dibenzoyl-L-tartaric acid (L-DBTA) .[2]

Workflow Diagram: Resolution Logic

Resolution Racemate Racemic Amine (Free Base) Agent Add N-Acetyl-L-Leucine (0.6 - 1.0 eq) Racemate->Agent Cryst Crystallization (Heat to reflux -> Slow Cool) Agent->Cryst + Solvent Solvent Solvent: EtOH or MeOH/H2O Solid Solid Precipitate (R)-Amine Salt Cryst->Solid Filter Liquor Mother Liquor (S)-Enriched Cryst->Liquor Recryst Recrystallization (if ee < 98%) Solid->Recryst Check ee Recryst->Recryst Repeat if needed FreeBase Base Treatment (NaOH) Extract (R)-Amine Recryst->FreeBase

Caption: Classical resolution workflow. The choice of solvent (typically Ethanol) is crucial for the specific precipitation of the (R)-salt.

FAQ: Resolution Troubleshooting

Q: The salt is "oiling out" instead of crystallizing. What is wrong? A: This indicates the solvent polarity is too high or the concentration is too high.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed" crystal of the pure salt (if available) at the cloud point.

  • Fix: Add a non-polar anti-solvent (e.g., MTBE or Et2O) dropwise to the hot solution until slight turbidity persists, then cool slowly.

Q: My ee% is stuck at 85% after filtration. A: You are likely near the Eutectic Point .

  • Fix: Do not simply wash the crystals. You must Perform a Recrystallization of the salt. Dissolve the 85% ee salt in the minimum amount of boiling ethanol and let it cool very slowly (over 4-6 hours). Fast cooling traps the (S)-isomer in the lattice.

Module 3: Analytical Validation

Crucial Check: You must validate the enantiomeric excess using Chiral HPLC. Standard C18 columns will not separate these enantiomers.

Recommended Method:

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 280 nm (Indane absorption).

  • Expected Retention: The (R)-isomer typically elutes second on OD-H columns (verify with standards).

References

  • Biocatalytic Transamination

    • Source: Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.
    • Relevance: Establishes the protocol for using (R)-selective transaminases with isopropylamine as an amine donor.
    • Link:

  • Chemical Resolution of Aminoindanes

    • Source: Lawson, K., et al. (2000). "Resolution of 1-aminoindan derivatives using N-acetyl-L-leucine." Tetrahedron: Asymmetry.
    • Relevance: Confirms N-acetyl-L-leucine as a privileged resolving agent for the 1-aminoindane scaffold.
    • Link:

  • Reductive Amination & Impurities

    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Relevance: Defines the mechanism of dimer formation and the role of Titanium(IV) isopropoxide in suppressing it.
    • Link:

  • Donepezil Intermediate Context

    • Source: Eisai Co. Ltd. Patent EP1992616A1.
    • Relevance: Provides industrial context for the 5,6-dimethoxy-1-indanone starting m
    • Link:

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 5,6-dimethoxy-1-indanone and reducing agents before handling.

Sources

Optimization

Optimization of reaction conditions for chiral amine resolution

Technical Support Center: Chiral Amine Resolution Current Status: Operational 🟢 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Amine Resolution Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Resolution Optimization Hub

You are likely here because your enantiomeric excess (ee) has plateaued, your salt has "oiled out" instead of crystallizing, or your enzymatic conversion has stalled at 48%.

This guide is not a textbook. It is a troubleshooting framework based on 15 years of bench-side optimization. We treat chiral resolution not as magic, but as a manipulatable system of thermodynamics and kinetics.

Ticket #001: Classical Resolution – The "Oiling Out" Nightmare

User Report: "I attempted to resolve my racemic amine with L-Tartaric acid in Ethanol. Instead of white crystals, I got a sticky yellow oil at the bottom of the flask. Cooling further just made the oil harder."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable zone width (MSZW) is too narrow or the supersaturation is too high. Essentially, the melting point of your solvated salt is lower than the temperature at which it is trying to come out of solution.[2]

Root Cause Analysis:

  • Impurity Effect: As noted in recent crystallization studies, diastereomeric impurities can act as "solvents," depressing the melting point of the salt phase [1].

  • Supersaturation Spike: Rapid cooling pushes the system into the "labile" zone too fast, skipping the nucleation barrier and forcing phase separation.

Remediation Protocol: The "Cloud Point" Maneuver

Do not simply add more solvent. Follow this logic:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • The Co-Solvent Shift: If you are using a polar solvent (EtOH), add a non-polar anti-solvent (e.g., MTBE or Toluene) dropwise at reflux until a slight turbidity persists, then add just enough polar solvent to clear it. This alters the dielectric constant, often raising the melting point of the salt relative to the solution.

  • Seeding (The Critical Step): Cool very slowly. You must seed with pure crystals (if available) or scratch the glass interface before the oiling temperature is reached.

Visual Troubleshooting Workflow:

OilingOut start Observation: Salt Oils Out check_purity Check Start Material Purity (Is chemical purity >95%?) start->check_purity purify Action: Column/Distill Amine (Impurities depress MP) check_purity->purify No check_temp Check Temperature vs. MP check_purity->check_temp Yes slow_cool Action: Re-heat & Seed at higher Temp (T > T_oil) check_temp->slow_cool Oil forms upon cooling change_solv Action: Switch Solvent System (Lower polarity or Co-solvent) slow_cool->change_solv Still oils out

Caption: Logic flow for addressing Liquid-Liquid Phase Separation (Oiling Out) during salt formation.

Ticket #002: Stoichiometry & The "Pope-Peachy" Method

User Report: "I am using 1 equivalent of resolving agent. I get decent ee (90%), but my yield is terrible (max 30%)."

Technical Insight: In a standard resolution, you theoretically lose 50% of your amine (the wrong enantiomer). However, using 1 equivalent (eq) of resolving agent often traps the "wrong" amine in solution as a soluble salt, increasing the ionic strength and solubility of the "right" salt, thereby killing your yield [2].

The Fix: Pope-Peachy Optimization Replace half of the expensive chiral acid with a cheap, achiral acid (e.g., HCl or Acetic Acid).

Protocol:

  • Substrate: 1.0 eq Racemic Amine.

  • Resolving Agent: 0.5 eq Chiral Acid (e.g., O,O'-Dibenzoyl-L-tartaric acid).

  • Achiral Acid: 0.5 eq Acetic Acid.

Why it works: The chiral acid reacts preferentially with the matching enantiomer to form the insoluble salt. The achiral acid neutralizes the remaining "wrong" enantiomer, keeping it in solution but preventing it from acting as a base that might redissolve your product. This often boosts yield from 30% to 45% (near theoretical max) [3].

Ticket #003: Enzymatic Resolution Stalling

User Report: "Using CAL-B (Novozym 435) to resolve my amine. The reaction flies to 30% conversion then stops. I added more enzyme, but nothing happened."

Diagnosis: You are likely facing Product Inhibition or Equilibrium Limitation .

  • Equilibrium: If you use a reversible acyl donor (e.g., Ethyl Acetate), the ethanol byproduct pushes the reaction backward.

  • Inhibition: The amide product might be binding to the enzyme active site.

Optimization Table: Acyl Donor Selection

Acyl DonorByproductReversibilityReaction RateRecommendation
Ethyl Acetate EthanolReversibleSlowAvoid for amines (equilibrium issues).
Isopropyl Acetate IsopropanolReversibleMediumGood for initial screens; less toxic.
Vinyl Acetate AcetaldehydeIrreversibleFastHigh Risk/High Reward. Acetaldehyde can deactivate enzymes (Schiff base formation).
Ethyl Methoxyacetate MethoxyethanolQuasi-IrreversibleFastExcellent. Electron-withdrawing group activates the ester; byproduct is less inhibitory.

The "Smart Screen" Workflow for Enzymes:

EnzymaticScreen input Racemic Amine screen1 Screen 1: Acyl Donor (EtOAc vs. Isopropyl Acetate) input->screen1 check_conv Check Conversion @ 24h screen1->check_conv stall Stalled < 40%? check_conv->stall good Conv > 48%? check_conv->good action_stall Switch to Irreversible Donor (Ethyl Methoxyacetate) stall->action_stall action_temp Increase Temp (Check Enzyme Stability) stall->action_temp

Caption: Step-by-step optimization for Kinetic Resolution (KR) stalling issues.

Advanced FAQ: The "Dutch Resolution"

Q: I have tried 10 different resolving agents. All give mediocre crystals with 60% ee. What now?

A: Stop looking for the "magic bullet" and start using a "Family." This is known as the Dutch Resolution method [4]. Instead of using pure Resolving Agent A, use a mixture of structurally related agents (e.g., 90% Agent A + 10% Agent B).

  • The Science: Impurities usually inhibit crystallization. However, in chiral resolution, adding a structurally similar resolving agent can specifically inhibit the nucleation of the wrong diastereomer while allowing the right one to crystallize. It widens the metastable zone for the impurity, keeping it in solution longer.

Experiment: If L-Mandelic acid gives you 60% ee, try a mixture of:

  • 90% L-Mandelic acid

  • 10% p-Methyl-L-Mandelic acid

This "nucleation inhibition" often jumps the ee from 60% to 95% in a single pass.

References

  • Sirois, L. E., et al. (2014). "The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers." Industrial & Engineering Chemistry Research. Link

  • Kozma, D. (2001). "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press. (Foundational text on Pope-Peachy stoichiometry).
  • Brendecke, G., et al. (2006). "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines." Tetrahedron: Asymmetry. Link

  • Nieuwenhuijzen, J. W., et al. (2005).[3] "The Dutch resolution variant of the classical resolution of racemates."[4] Angewandte Chemie International Edition. Link

  • Paetzold, J., & Bäckvall, J. E. (2005).[5] "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines." Journal of the American Chemical Society. Link

Sources

Troubleshooting

Improving the yield of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine synthesis

Technical Support Center: Optimizing (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Synthesis Executive Summary This guide addresses the technical challenges in synthesizing (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Synthesis

Executive Summary

This guide addresses the technical challenges in synthesizing (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3), a critical chiral building block often associated with acetylcholinesterase inhibitor pharmacophores.

Researchers typically encounter yield ceilings of ~40-45% using classical resolution due to the theoretical 50% limit. To breakthrough this barrier, this guide details two validated protocols:

  • Biocatalytic Asymmetric Synthesis (Recommended): Uses (R)-selective

    
    -transaminases to achieve theoretical yields >90% with >99% ee.
    
  • Advanced Classical Resolution: Uses N-acetyl-L-glutamic acid (superior to N-acetyl-L-leucine) combined with a dynamic racemization loop to recycle the undesired (S)-enantiomer.

Method A: Biocatalytic Asymmetric Synthesis (High Yield)

Best for: High enantiomeric excess (>99%), mild conditions, and bypassing the 50% yield limit of resolution.

The Mechanism

This method utilizes an (R)-selective


-transaminase (

-TA)
to transfer an amino group from a sacrificial donor (isopropylamine) to the prochiral ketone (5,6-dimethoxy-1-indanone ).
Optimized Protocol
  • Enzyme Source: Recombinant (R)-selective

    
    -TA (e.g., Arthrobacter sp. or Aspergillus variants).
    
  • Amine Donor: Isopropylamine (1.5 - 2.0 equivalents).

  • Co-factor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Solvent System: 10-20% DMSO or MeOH to improve ketone solubility.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5,6-dimethoxy-1-indanone in DMSO (final conc. 10-50 mM).

  • Reaction Assembly: Add the ketone solution to the buffer containing PLP, Isopropylamine, and the Enzyme preparation (lyophilized powder or cell-free extract).

  • Equilibrium Shift (Critical): The reaction produces acetone as a byproduct. Because the reaction is reversible, acetone must be removed to drive conversion.

    • Technique: Apply reduced pressure (200-300 mbar) or sweep with nitrogen gas to continuously evaporate acetone.

  • Workup: Acidify to pH 2 to protonate the amine (product stays in aqueous phase), extract unreacted ketone with EtOAc. Basify aqueous phase to pH 12, extract product with MTBE.

Visualizing the Pathway

Biocatalysis Ketone 5,6-Dimethoxy-1-indanone (Prochiral Substrate) Enzyme (R)-omega-Transaminase [PLP Cofactor] Ketone->Enzyme Substrate AmineDonor Isopropylamine (Donor) AmineDonor->Enzyme NH2 Transfer Product (R)-5,6-Dimethoxy-1-indanamine (Target >99% ee) Enzyme->Product Yields Byproduct Acetone (Inhibitor) Enzyme->Byproduct Yields Removal Vacuum/N2 Sweep (Equilibrium Shift) Byproduct->Removal Continuous Removal

Caption: Biocatalytic transamination cycle. Continuous removal of acetone drives the equilibrium toward the desired (R)-amine.

Method B: Classical Resolution with Recycling Loop

Best for: Labs without enzyme access or for robust, scalable crystallization.

The "Yield Trap"

Standard resolution yields a maximum of 50% (R)-amine. The remaining 50% is the (S)-isomer. To improve yield, you must racemize the (S)-isomer and recycle it.

Optimized Resolution Protocol
  • Starting Material: Racemic 5,6-dimethoxy-1-indanamine (synthesized via Leuckart-Wallach or Reductive Amination).

  • Resolving Agent: N-Acetyl-L-Glutamic Acid (Superior to N-Acetyl-L-Leucine for indanes).

  • Solvent: Ethanol/Water (95:5).

Step-by-Step Workflow:

  • Salt Formation: Mix racemic amine (1.0 eq) and N-Acetyl-L-Glutamic Acid (0.6 eq) in refluxing EtOH.

  • Crystallization: Cool slowly to 5°C. The (R)-amine[1] · N-Acetyl-L-Glutamic acid salt precipitates.[1][2]

  • Filtration: Collect the solid (R)-salt. (Recrystallize if ee < 98%).

  • Mother Liquor Treatment (The Yield Booster):

    • The filtrate contains the (S)-amine.

    • Basify to extract free (S)-amine.[3]

    • Racemization: Heat the (S)-amine with a radical initiator (e.g., AIBN/thiol) or Pd/C under H2 atmosphere (mild conditions) or simply reflux with a strong base (KOtBu) in toluene to scramble the stereocenter.

    • Recycle: Feed the now-racemic mixture back into Step 1.

Visualizing the Recycling Loop

ResolutionLoop Racemic Racemic Amine (Start) Resolution Resolution Step (N-Acetyl-L-Glutamic Acid) Racemic->Resolution RSalt (R)-Amine Salt (Solid Precipitate) Resolution->RSalt Crystallization MotherLiquor Mother Liquor (Enriched in (S)-Amine) Resolution->MotherLiquor Filtration FinalProduct Pure (R)-Amine (Free Base) RSalt->FinalProduct Basification Racemization Racemization Step (Base/Heat or Pd/C) MotherLiquor->Racemization Isolate & Treat Racemization->Racemic Recycle (Yield Boost)

Caption: Classical resolution integrated with a racemization loop allows theoretical yields to approach 100% over multiple cycles.

Troubleshooting & FAQs

Q1: My enzymatic reaction stalls at 50-60% conversion. Why?

Diagnosis: Product inhibition or thermodynamic equilibrium.

  • Solution A (Equilibrium): Ensure your system is open to allow acetone evaporation. If using a closed vial, the reaction will stop. Use a nitrogen sweep.[4]

  • Solution B (Solubility): The ketone substrate is hydrophobic. Increase DMSO co-solvent to 15% or add a surfactant (e.g., Triton X-100 at 0.1%).

Q2: In the chemical resolution, I am getting low enantiomeric excess (ee) (<90%).

Diagnosis: "Eutectic" entrapment or improper cooling rate.

  • Correction: Do not crash cool. Cool from reflux to room temperature over 4 hours.

  • Agent Switch: If using Tartaric acid, switch to N-Acetyl-L-Glutamic Acid . Patents indicate it offers sharper separation for 1-aminoindanes compared to Tartaric or Malic acid.

Q3: The Leuckart-Wallach reaction (Formic acid/Formamide) gives a tarry mess.

Diagnosis: Polymerization or harsh temperatures (180°C).

  • Alternative: Switch to Reductive Amination using NaBH4 or NaCNBH3 and Ammonium Acetate in Methanol. This proceeds at room temperature and is much cleaner, providing a better starting material for resolution.

Data Comparison: Which Method is Right for You?

FeatureMethod A: BiocatalysisMethod B: Resolution + Recycle
Theoretical Yield 100%50% (Single Pass) -> 90% (Recycled)
Enantiomeric Excess >99% (Very High)95-99% (Dependent on crystallization)
Chemical Waste Low (Green Chemistry)High (Solvents, Resolving Agents)
Cost Driver Enzyme costLabor & Solvent recovery
Scalability Excellent (Linear scale-up)Good (Standard batch reactors)

References

  • Biocatalytic Synthesis: Process for the identification and preparation of a (R)-specific omega-transaminase. (US Patent 8,577,622). Describes the use of (R)-selective transaminases for indanone derivatives.

  • Resolution Agent: Process for the preparation of enantiomerically pure 1-aminoindan. (EP Patent 3068746). Identifies N-acetyl-L-glutamic acid as a superior resolving agent over N-acetyl-L-leucine.

  • Equilibrium Shift: Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria. (Green Chemistry, 2014). Discusses isopropylamine and o-xylylenediamine strategies.

  • General Synthesis: An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. (ResearchGate). Provides context on Friedel-Crafts and reductive amination steps for related indanes.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

[1] Introduction: The "Hidden" Instability Welcome to the Technical Support Center. You are likely working with (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 10305-73-4 for the HCl salt, generic structure for free...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Hidden" Instability

Welcome to the Technical Support Center. You are likely working with (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 10305-73-4 for the HCl salt, generic structure for free base) because you are involved in the synthesis of acetylcholinesterase inhibitors like Donepezil (Aricept) or developing novel CNS-active agents.

While the indane core appears robust, this specific intermediate presents a "perfect storm" of stability challenges:

  • Chiral Fragility: The C1 stereocenter is benzylic, making the proton susceptible to abstraction under basic conditions.

  • Oxidative Liability: The electron-rich dimethoxy-benzene ring lowers the oxidation potential.[1]

  • Atmospheric Sensitivity: As a primary amine, the free base avidly scavenges CO₂.

This guide replaces generic advice with chemically grounded troubleshooting for this specific scaffold.

Part 1: Triage & Diagnostics (FAQs)

Q1: My sample arrived as a white solid, but after opening and storing it for a week, it has turned into a yellow, sticky gum. Is it degraded?

Diagnosis: Likely Carbamate Formation and Hygroscopicity .

  • The Science: Primary amines react with atmospheric CO₂ to form carbamic acid/carbamates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). This reaction is reversible but disrupts stoichiometry. Furthermore, if you are holding the HCl salt , it is hygroscopic. Moisture absorption lowers the melting point depression, causing the "gum" texture.
    
  • The Fix:

    • If Salt: Recrystallize immediately from Ethanol/Diethyl Ether. Store in a desiccator.

    • If Free Base: It is likely ruined for high-precision catalysis but may be salvageable for crude coupling.[1] Convert to the HCl salt immediately to "lock" the amine.

Q2: I see a loss of enantiomeric excess (ee) after my workup. I never heated it above 40°C. What happened?

Diagnosis: Benzylic Deprotonation (Racemization). [1]

  • The Science: The C1 proton is benzylic .[2] While a simple amine is not acidic enough to deprotonate easily (

    
    ), if you performed a reaction that formed an intermediate imine  or enamine  (e.g., reductive amination steps), or if you used a strong base (NaH, KOtBu) during alkylation, the C1 proton becomes significantly more acidic.
    
  • Crucial Insight: Racemization often happens during the quench/extraction phase if the pH is strongly alkaline (pH > 12) for prolonged periods.

Q3: The NMR shows aromatic impurities, but the mass spec looks correct. What is happening?

Diagnosis: Oxidative Coupling. [1]

  • The Science: The 5,6-dimethoxy substitution pattern makes the benzene ring electron-rich. In the presence of air and light, radical cations can form, leading to oxidative dimerization (bi-aryl coupling) or quinone-like degradation products. These often appear as complex aromatic multiplets in NMR but might not shift the primary molecular weight significantly in low-res MS if they are dimers.[1]

Part 2: Stability Decision Matrix (Visualized)

Use this logic flow to determine the correct handling for your specific experimental stage.

StabilityMatrix Start Current State of Material Form Is it Salt or Free Base? Start->Form Salt HCl/Tartrate Salt Form->Salt FreeBase Free Base (Oil/Solid) Form->FreeBase Storage Long Term Storage? Salt->Storage Usage Immediate Reaction? FreeBase->Usage Safe Safe: Store Desiccated @ 4°C or -20°C Storage->Safe Yes Risk CRITICAL RISK: Oxidation & CO2 Capture Usage->Risk No (Storage) Action2 Action: Degas solvents. Use Ar/N2 atmosphere. Usage->Action2 Yes (Synthesis) Action1 Action: Keep as Salt until last minute Safe->Action1 Protocol Action3 Action: Convert to Salt (HCl in Dioxane) Risk->Action3 Mandatory

Figure 1: Decision matrix for handling (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine based on chemical form and intent.

Part 3: Deep Dive – Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.

The Racemization Pathway

The integrity of the (R)-enantiomer is the most valuable attribute of this material. The C1-Hydrogen is the weak link.

  • Mechanism: Base-catalyzed removal of the benzylic proton.

  • Trigger: This is rare in the free amine but accelerates 100x if the amine is converted to an imine (Schiff base) or amide where the nitrogen lone pair is withdrawn, increasing the acidity of the C1 proton.

  • Prevention: Avoid strong bases (LDA, NaH) when the nitrogen is derivatized. Use mild bases (Carbonates, Bicarbonates) for alkylations.

The "Crust" Formation (Carbamate)

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This reaction creates a white, insoluble solid on the surface of the free base oil. It is often mistaken for "crystallization" of the product, but it is actually an impurity salt.

Part 4: Validated Protocols

Protocol A: Safe Generation of the Free Base

Use this ONLY immediately before a reaction.

  • Suspend: Place 1.0 eq of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine HCl in CH₂Cl₂ (DCM).

  • Cool: Chill to 0°C. (Cold temperatures slow oxidation).

  • Neutralize: Add 1.1 eq of 1M NaOH or Saturated NaHCO₃.

    • Note: Do not use concentrated NaOH (pH > 14 increases racemization risk).

  • Extract: Separate layers quickly. Wash organic layer with Brine.[3][4]

  • Dry: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can be messy; Sodium sulfate is gentler).

  • Concentrate: Rotovap at < 30°C . Do not heat to dryness under high vacuum for extended periods.

  • Use: Dissolve in reaction solvent immediately.

Protocol B: Recovery/Purification (Recrystallization)

Use this if your salt has turned yellow or sticky.[1]

  • Solvent System: Ethanol (solvent) and Diethyl Ether (anti-solvent).

  • Dissolve: Dissolve the crude salt in minimal boiling Ethanol.

  • Filter: Hot filtration to remove oxidized particulates (often dark brown).

  • Crystallize: Add Diethyl Ether dropwise until turbidity persists.

  • Cool: Let stand at room temp, then 4°C.

  • Result: White needles. The yellow oxidation byproducts usually remain in the mother liquor.

Part 5: Quantitative Stability Data

ParameterHCl Salt (Solid)Free Base (Oil/Solid)Critical Limit
Shelf Life (25°C) > 2 Years< 48 HoursFree base oxidizes rapidly in air.[1]
Hygroscopicity ModerateLowSalt clumps at >60% RH.
Racemization T½ StableStablepH > 12 or T > 80°C triggers risk.
CO₂ Reactivity InertHighForms carbamate crust in < 1 hour.

Part 6: Synthesis Workflow Visualization

This diagram illustrates where stability risks occur during the standard utilization of this intermediate (e.g., Donepezil synthesis).

SynthesisRisk Start (R)-Amine (Salt) FreeBaseStep Free-Basing Start->FreeBaseStep Reaction Derivatization (e.g., Reductive Amination) FreeBaseStep->Reaction Immediate Use RiskCO2 Risk: CO2 Capture FreeBaseStep->RiskCO2 Delay > 1hr Workup Workup/Isolation Reaction->Workup RiskRac Risk: Racemization (via Imine) Reaction->RiskRac High Temp / High pH Product Final Product (Donepezil Analog) Workup->Product

Figure 2: Critical Control Points (CCPs) during the synthetic application of the amine.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry.

  • Eisai Co., Ltd. (1989). "Cyclic amine compounds, their production and use." U.S. Patent 4,895,841. (Describes the fundamental synthesis and handling of the dimethoxy-indane amine intermediates).

  • Stout, D. M., & Meyers, A. I. (1982). "Recent advances in the chemistry of dihydropyridines." Chemical Reviews. (Provides mechanistic background on the lability of benzylic amines and imine intermediates).

  • Shibata, T., et al. (2010). "Efficient synthesis of Donepezil intermediate via catalytic hydrogenation." Organic Process Research & Development. (Details the stability of the amine during industrial scale-up).

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Inden-1-amines

This guide addresses the technical challenges in synthesizing substituted inden-1-amines , a class of compounds where the nitrogen is attached to the C1 position of the indene core, retaining the C2-C3 double bond. These...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in synthesizing substituted inden-1-amines , a class of compounds where the nitrogen is attached to the C1 position of the indene core, retaining the C2-C3 double bond.

These compounds are distinct from the saturated indan-1-amines (like Rasagiline). The primary challenge in their synthesis is the inherent instability of the enamine system, which is prone to tautomerization, hydrolysis, and polymerization.

Part 1: The Stability Paradox & Core Chemistry

The "Phantom" Product: Why is my Inden-1-amine unstable?

Issue: You synthesized the compound, but NMR shows a shifting baseline, loss of the alkene signal, or conversion to a ketone. Root Cause: Imine-Enamine Tautomerization. Unless the C3 position is substituted or the nitrogen is part of a specific conjugated system, 1H-inden-1-amines exist in a rapid equilibrium with their imine tautomers (2,3-dihydro-1H-inden-1-imine).

  • Thermodynamic Driver: The imine form is often thermodynamically favored because it relieves the strain of the cyclic enamine and interrupts the anti-aromatic character sometimes associated with certain indenyl cation intermediates.

  • The Fix:

    • Substitution: Introduce a substituent at C3 (e.g., aryl, alkyl) to sterically or electronically lock the double bond.

    • N-Substitution: Use secondary amines to prevent imine formation (forces the enamine structure), though these are still moisture-sensitive.

Mechanistic Pathway Diagram

The following diagram illustrates the critical divergence points where side reactions occur.

IndenAminePathways Start Substituted 1-Indanone Inter Hemiaminal Intermediate Start->Inter + Amine Amine Amine (R-NH2) Imine Indan-1-imine (Tautomer A) Inter->Imine - H2O (Kinetic) Enamine Inden-1-amine (Target Enamine) Imine->Enamine Tautomerization (Equilibrium) Saturated Indan-1-amine (Over-Reduction) Imine->Saturated + Reducing Agent (NaBH4/H2) Enamine->Imine Rapid Reversion Ketone Hydrolysis (Reversion) Enamine->Ketone + H2O (Hydrolysis) Polymer Polymer/Dimer (Tars) Enamine->Polymer Oxidation/Radical (Air/Heat)

Caption: Divergence pathways in inden-1-amine synthesis. Note the reversible equilibrium between the target enamine and the imine tautomer.

Part 2: Troubleshooting Guides (Q&A)

Module 1: Preventing Over-Reduction

Q: I am trying to synthesize the inden-1-amine via condensation, but I keep isolating the saturated indan-1-amine. How do I stop the reduction?

Diagnostic: This typically happens during "reductive amination" protocols where the reducing agent is added too early or is too active. Causality: Standard reductive amination (using NaBH₄ or NaBH₃CN) proceeds via the iminium ion. If your goal is the unsaturated enamine, you must omit the reducing agent entirely and focus on water removal.

Protocol Adjustment:

  • Switch Method: Use Titanium Tetrachloride (TiCl₄) mediated condensation. TiCl₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the enamine/imine without reduction.

  • Procedure (TiCl₄ Method):

    • Dissolve 1-indanone (1.0 eq) and secondary amine (3.0 eq) in anhydrous Toluene.

    • Cool to 0°C.

    • Add TiCl₄ (0.6 eq) dropwise (Exothermic!).

    • Stir at ambient temperature for 2-4 hours.

    • Filter through Celite (inert atmosphere) to remove TiO₂.

    • Evaporate solvent to yield the crude enamine.

Module 2: Handling "Tars" and Polymerization

Q: My reaction mixture turns black and viscous (tar formation) upon heating. What is happening?

Diagnostic: Oxidative polymerization of the electron-rich enamine double bond. Causality: Inden-1-amines are electron-rich olefins. In the presence of oxygen or trace acid, they undergo radical polymerization or oxidative dimerization at the C2-C3 position.

Corrective Actions:

  • Atmosphere: Strictly use Argon/Nitrogen.

  • Antioxidants: Add trace BHT (butylated hydroxytoluene) during workup if the product is not for biological assay immediately.

  • Temperature: Avoid reflux temperatures >80°C for extended periods. Use molecular sieves (4Å) or TiCl₄ at lower temperatures to drive dehydration rather than heat.

Module 3: Regioisomer Migration (1-Amino vs. 3-Amino)

Q: I targeted the 1-aminoindene, but NMR suggests the double bond has moved, or I have a mixture of isomers.

Diagnostic: Double bond migration to the thermodynamically more stable position. Causality:

  • 1-Aminoindene: Kinetic product.

  • 3-Aminoindene: Often the thermodynamic product, especially if there is a substituent at C2 or C3 that conjugates with the aromatic ring.

Solution:

  • Kinetic Control: Stop the reaction immediately upon consumption of starting material (monitor via TLC/LCMS).

  • Substituent Design: If you need a stable inden-1-amine, place a substituent at C3 .

    • Reference Technique:Zn(OTf)₂-catalyzed cyclization . Reacting o-alkynylbenzaldehydes with amines using Zinc Triflate yields stable 3-aminoindenes regio-selectively.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Substituted Inden-1-amines (Zn-Catalyzed)

Best for: Creating stable, substituted indenyl scaffolds.

ReagentEquivalentsRole
o-Alkynylbenzaldehyde1.0Precursor
Primary Amine (R-NH₂)1.2Nucleophile
Zn(OTf)₂0.1 (10 mol%)Catalyst
TolueneSolvent (0.2 M)Medium

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Addition: Add o-alkynylbenzaldehyde, amine, and Zn(OTf)₂ to Toluene.

  • Reaction: Heat to 100°C for 12 hours.

  • Mechanism: The Zn(II) activates the alkyne for nucleophilic attack by the in situ formed imine (5-exo-dig cyclization), followed by isomerization.

  • Workup: Cool to RT, filter through a short silica pad (deactivated with 1% Et₃N), and concentrate.

Protocol B: Synthesis of N,N-Dialkyl-1H-inden-1-amine (Enamine Route)

Best for: Simple enamine derivatives from indanones.

ParameterSpecification
Solvent Anhydrous Hexane or Toluene
Water Scavenger TiCl₄ (0.55 eq) or Molecular Sieves (excess)
Base DABCO (1.0 eq) - Optional to trap HCl if using TiCl4
Temperature 0°C to RT

Critical Step: Do not perform an aqueous workup (washing with water). The enamine will hydrolyze back to the ketone instantly. Purification: Crystallization from dry pentane/ether under inert gas is preferred over chromatography.

Part 4: Decision Matrix for Synthesis Strategy

Use this logic flow to select the correct method for your specific target.

SynthesisDecision Start Target Molecule? Saturated Saturated Amine (Indan-1-amine) Start->Saturated No double bond Unsaturated Unsaturated Amine (Inden-1-amine) Start->Unsaturated Retain double bond Saturated_Method Reductive Amination (NaBH3CN / MeOH) Saturated->Saturated_Method Stable_Check Is C3 Substituted? Unsaturated->Stable_Check Yes_Sub Yes (C3-R) Stable_Check->Yes_Sub No_Sub No (C3-H) Stable_Check->No_Sub Method_Zn Zn(OTf)2 Cyclization (From o-alkynylbenzaldehyde) Yes_Sub->Method_Zn Method_Ti TiCl4 Dehydration (Handle under Argon) No_Sub->Method_Ti Unstable Product

Caption: Decision tree for selecting the synthesis route based on target stability and structure.

References

  • Synthesis of 3-aminoindenes via Zn(OTf)

    • Title: Synthesis of 3-aminoindenes and cis-1-aminoindanes by Zn(OTf)2-catalyzed cyclization of o-alkynylbenzaldehydes with tertiary alkyl primary amines.

    • Source: RSC Advances (2023).
    • URL:[Link]

  • TiCl4 Method for Enamine Synthesis

    • Title: Improved titanium tetrachloride procedure for enamine synthesis.
    • Source: Journal of Organic Chemistry / Semantic Scholar.
    • URL:[Link]

  • Tautomerism of Imines/Enamines

    • Title: Differentiation between enamines and tautomerizable imines in the oxid
    • Source: Nature Communic
    • URL:[Link]

  • Indanone Precursors and Reactivity

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[1]

    • Source: Beilstein Journal of Organic Chemistry (2017).
    • URL:[Link]

Sources

Optimization

Minimizing racemization during the synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Topic: Minimizing Racemization During the Synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine As a key chiral building block for CNS-active agents and indane derivatives, (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Racemization During the Synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

As a key chiral building block for CNS-active agents and indane derivatives, (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine presents a unique synthetic challenge. The C1 stereocenter is benzylic and directly adjacent to an amine. The presence of the electron-donating 5,6-dimethoxy groups stabilizes any intermediate benzylic carbocation or planar imine, making this specific molecule highly susceptible to racemization compared to unsubstituted aliphatic amines.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to preserve enantiomeric purity throughout your synthetic workflow.

Mechanistic Causality of Racemization

To control racemization, we must first understand its chemical triggers. The loss of stereochemical integrity in 1-aminoindanes primarily occurs via two pathways:

  • Reversible Imine-Enamine Tautomerization: Under thermal stress or in the presence of transition metals (e.g., Pd, Ru), the primary amine can dehydrogenate to a planar imine intermediate. While this pathway is intentionally exploited in[1], it is highly detrimental when attempting to preserve an existing stereocenter.

  • Base-Catalyzed Deprotonation: The alpha-proton (C1) is relatively acidic due to the adjacent aromatic ring. Strong bases used in downstream N-alkylation or harsh aqueous workups can deprotonate this position, leading to a planar enolate-like intermediate that scrambles the stereocenter upon reprotonation ()[2].

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee%) drops significantly during the free-base isolation step. How can I prevent this? A1: The free base of 5,6-dimethoxy-1-indanamine is thermodynamically unstable regarding its stereocenter at room temperature, especially in basic aqueous conditions. Solution: Maintain the temperature strictly below 5°C during aqueous workup. Use a mild base (e.g., Na₂CO₃) instead of NaOH for neutralization. Immediately extract into an organic solvent and convert to a stable salt (e.g., hydrochloride or mesylate) to "lock" the amine in its protonated, non-nucleophilic state[2].

Q2: I am using an ω-transaminase for the asymmetric synthesis, but I observe 5-10% of the (S)-enantiomer. Is the enzyme not selective? A2: The enzyme is likely highly (R)-selective, but in situ racemization is occurring. Transaminases operate via a Pyridoxal Phosphate (PLP) dependent mechanism. If the reaction pH exceeds 8.0, the unreacted ketone equilibrium facilitates background racemization via imine/enamine formation ()[3]. Solution: Buffer the reaction strictly at pH 7.2–7.5. Employ a large molar excess of the amine donor (e.g., isopropylamine) to drive the equilibrium forward and minimize the lifetime of the intermediate ketone.

Q3: During downstream N-alkylation (reductive amination), the stereocenter degrades. What is the cause? A3: N-alkylation via reductive amination forms a transient imine, which increases the acidity of the C1 alpha-proton. If the subsequent reduction step is slow, the imine tautomerizes to an enamine, destroying the stereocenter. Solution: Utilize a one-pot reductive amination with a fast-acting reducing agent like Sodium triacetoxyborohydride (STAB) in a slightly acidic medium (AcOH). This ensures the imine is reduced the exact moment it forms, outcompeting the tautomerization pathway.

Quantitative Data: Impact of Conditions on Enantiomeric Excess

The following table summarizes the causal relationship between environmental conditions and the degradation of the (R)-stereocenter.

ConditionTimeTempInitial ee%Final ee%Mechanism of Degradation
Free base in NaOH (aq) / DCM24h25°C99.0%82.5%Base-catalyzed deprotonation[2]
Free base in Na₂CO₃ (aq) / DCM2h5°C99.0%98.5%Minimized exposure (Control)
HCl salt in Isopropanol30 days25°C99.0%99.0%Stereocenter locked via protonation
Free base + Pd/Al₂O₃ in flow1h140°C99.0%< 5.0%Flash thermal racemization (Imine)[1]
Experimental Workflow Visualization

G A 5,6-Dimethoxy-1-indanone (Starting Material) B Biocatalytic Transamination (Control Point 1: pH 7.2-7.5) A->B ω-Transaminase / PLP C (R)-Amine Free Base (High Racemization Risk) B->C High Conversion D Degradation Pathway (Imine Formation / Deprotonation) C->D Heat / Strong Base / Metals E Low Temp Workup (<5°C) (Control Point 2: Na2CO3) C->E Immediate Processing D->C Reversible (Loss of ee%) F In Situ Salt Formation (Control Point 3: HCl/Ether) E->F Acid Addition G Stable (R)-Amine HCl Salt (ee > 99%, Locked Stereocenter) F->G Crystallization

Workflow for Enantioselective Isolation with Racemization Control Points.

Self-Validating Experimental Protocol

Enantioselective Isolation and Salt Formation of (R)-5,6-Dimethoxy-1-indanamine

Objective: Isolate the free base from an enzymatic or asymmetric reduction mixture without >0.5% loss in ee. Self-Validation Checkpoint: Aliquots must be taken at Step 1 and Step 4, derivatized with Mosher's acid chloride, and analyzed via chiral HPLC. If Δee > 0.5%, the workup temperature was too high or the base was too strong.

Step-by-Step Methodology:

  • Quenching: Cool the reaction mixture (100 mL) to 0–5°C using an ice-brine bath. (Take Aliquot 1 here for baseline ee% validation).

  • Basification: Slowly add cold 10% w/v aqueous Na₂CO₃ until the pH reaches 9.0. Do not exceed pH 9.5. Maintain vigorous stirring to prevent localized basic hotspots that trigger deprotonation.

  • Extraction: Immediately extract the aqueous layer with pre-cooled (5°C) dichloromethane (3 x 50 mL). Rapid phase separation is critical to minimize the free base's residence time in the aqueous biphasic mixture.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for exactly 10 minutes. (Note: Avoid MgSO₄, as Mg²⁺ is a Lewis acid that can coordinate with the methoxy groups and the amine, potentially lowering the pKa of the alpha-proton). Filter the drying agent. (Take Aliquot 2 here).

  • Salt Formation: Immediately add 1.1 equivalents of HCl (2M in diethyl ether) dropwise to the filtrate at 0°C. Anhydrous conditions prevent the reversible hydrolysis of the salt back to the free base.

  • Isolation: Stir for 30 minutes as the (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride salt precipitates. Filter and dry under a vacuum. The protonated salt is indefinitely stable at room temperature.

References
  • Takle, M. J., et al. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines." ACS Catalysis, 2023. URL:[Link]

  • European Patent Office. "Process for the racemization of enantiomerically enriched 1-aminoindane." EP3247697B1.
  • World Intellectual Property Organization. "Stereoselective reductive amination of alpha-chiral aldehydes using omega-transaminases for the synthesis of precursors of pregabalin and brivaracetam." WO2016075082A1.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Dimethoxy-Dihydro-Inden-Amine (DMDIA) Compounds

The following technical guide is structured as a specialized support center resource for researchers working with Dimethoxy-Dihydro-Inden-Amine (DMDIA) scaffolds, specifically focusing on analogs such as 5,6-dimethoxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with Dimethoxy-Dihydro-Inden-Amine (DMDIA) scaffolds, specifically focusing on analogs such as 5,6-dimethoxy-2-aminoindane .

Topic: Degradation Pathways & Troubleshooting Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers Version: 2.1 (Current)

Executive Summary: The Stability Profile

Dimethoxy-dihydro-inden-amines (DMDIA) are bicyclic phenethylamine derivatives. While the indane core offers conformational rigidity compared to open-chain amphetamines, the electron-rich dimethoxy-benzene system introduces specific vulnerabilities.

Key Stability Risks:

  • Oxidative Instability: The electron-donating methoxy groups activate the aromatic ring, making it susceptible to autoxidation and quinone formation (browning).

  • Benzylic Oxidation: The C1 and C3 positions (benzylic) are prone to radical attack, especially under UV light or in the presence of transition metals.

  • N-Oxidation: The secondary or primary amine moiety is readily oxidized by peroxides to form N-oxides.

Troubleshooting Guides (Q&A)

Issue 1: Discoloration in Solution

Q: "My stock solution of 5,6-dimethoxy-2-aminoindane (HCl salt) in water/methanol turned from clear to a pinkish-brown color after 48 hours at room temperature. What happened?"

A: You are likely observing "Aminochrome-like" polymerization driven by ring oxidation.

  • The Mechanism: The dimethoxy substitution pattern (especially if 5,6-substituted) mimics the electronic structure of catecholamines. Trace metal ions or dissolved oxygen can trigger O-demethylation (minor pathway) or direct one-electron oxidation of the aromatic ring. This leads to the formation of reactive quinone-methide intermediates which polymerize to form colored melanin-like pigments.

  • Diagnostic Check: Run an LC-UV at 400–500 nm. A broad absorbance band indicates polymerization.

  • Corrective Action:

    • Solvent: Switch to degassed solvents.

    • Additive: Add 0.1% Sodium Metabisulfite or EDTA to chelate trace metals and scavenge radicals.

    • Storage: Store at -20°C protected from light.

Issue 2: Unknown LC-MS Peaks (+16 Da)

Q: "During stability testing (3% H2O2), I see a major impurity at [M+16]+. Is this the benzylic alcohol or the N-oxide?"

A: In peroxide stress, this is predominantly the N-Oxide, but you must confirm with MS/MS.

  • The Mechanism: Hydrogen peroxide acts as a nucleophilic oxidant. The lone pair on the amine nitrogen is kinetically the most accessible site, leading to the N-hydroxy or N-oxide species.

  • Differentiation Protocol:

    • N-Oxide: MS/MS fragmentation usually shows a characteristic loss of -16 Da (Oxygen) or -17 Da (OH) radical.

    • Benzylic Alcohol (C1-OH): This is more common under photolytic stress. Fragmentation typically shows loss of -18 Da (H2O) to form the indene cation.

  • Self-Validating Step: Treat the sample with Titanium(III) Chloride (TiCl3). If the peak disappears (reduces back to parent), it is the N-Oxide . Benzylic alcohols will not reduce under these conditions.

Issue 3: Assay Drift in Autosampler

Q: "My QC standards show a 5% decrease in area counts over a 24-hour sequence. The mobile phase is 0.1% Formic Acid in Water/Acetonitrile." [1]

A: This is likely "On-Column" degradation or Autosampler oxidation.

  • The Mechanism: Acetonitrile can contain trace peroxides if not fresh. Furthermore, dilute solutions of electron-rich amines can adsorb to glass vials (silanol interactions) or oxidize if the vial septum is pre-slit and the tray is not cooled.

  • Troubleshooting Steps:

    • Vial Check: Switch to polypropylene vials or deactivated glass (silanized) to rule out adsorption.

    • Temperature: Ensure autosampler is set to 4°C.

    • Solvent: Replace Acetonitrile with Methanol (radical scavenger properties) if chromatography permits, or use fresh LC-MS grade Acetonitrile.

Visualizing the Degradation Network

The following diagram maps the degradation pathways of a generic 5,6-Dimethoxy-2-Aminoindane (DMDIA) under various stress conditions.

DegradationPathways cluster_oxidative Oxidative Stress cluster_photo Photolytic Stress Parent DMDIA (Parent) [M+H]+ ~194 NOxide N-Oxide [M+16] Parent->NOxide Oxidation (H2O2) N-oxidation BenzAlc 1-Hydroxy-DMDIA (Benzylic Alcohol) [M+16] Parent->BenzAlc Photolysis (UV) Radical mechanism Demethyl O-Desmethyl DMDIA (Phenol/Catechol) [M-14] Parent->Demethyl Acid/Metabolism Hydrolysis Indanone 1-Indanone Derivative (Benzylic Ketone) [M+14] BenzAlc->Indanone Further Oxidation Quinone Indane-Quinone (Reactive Electrophile) [M-16 or M-30] Demethyl->Quinone Air Oxidation -2H, -Me

Caption: Figure 1. Degradation pathways of 5,6-dimethoxy-2-aminoindane. Red paths indicate peroxide stress; Yellow paths indicate photolytic stress; Green/Grey paths indicate hydrolytic or autoxidative decomposition.

Experimental Protocols

Protocol A: Forced Degradation Screening (Self-Validating)

Objective: To generate reference degradant standards for method development.

Materials:

  • 1 mg/mL DMDIA stock in Methanol.

  • 30% H2O2, 1N HCl, 1N NaOH.

  • UVA/UVB Light source (ICH Q1B compliant).

Procedure:

  • Oxidative Stress: Mix 100 µL Stock + 100 µL 3% H2O2. Incubate at RT for 2 hours.

    • Validation: Peak area of parent should decrease by 10-20%. If >50%, dilute H2O2 to 0.3%.

  • Acid Hydrolysis: Mix 100 µL Stock + 100 µL 1N HCl. Heat at 60°C for 4 hours.

    • Target: Look for O-demethylation (-14 Da).

  • Base Hydrolysis: Mix 100 µL Stock + 100 µL 0.1N NaOH. Heat at 40°C for 2 hours.

    • Warning: High pH often causes rapid precipitation or polymerization (browning). Monitor visually.

  • Quenching: Neutralize acid/base samples to pH 7.0 before LC-MS injection to prevent column damage.

Protocol B: LC-MS Identification of Degradants

System: Q-TOF or Orbitrap (High Resolution preferred). Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (for aromatic selectivity). Mobile Phase: A: 0.1% Formic Acid in H2O; B: 0.1% Formic Acid in MeOH.

Data Interpretation Table:

Degradant TypeMass Shift (Δ)Characteristic Fragment Ions (MS/MS)Mechanism
Parent (DMDIA) 0m/z 177 (loss of NH3), 161 (loss of MeOH)N/A
N-Oxide +16.00 DaLoss of 16 Da (Oxygen) or 17 Da (OH•)Peroxide Oxidation
Benzylic Alcohol +16.00 DaLoss of 18 Da (H2O) -> Indene cationPhotolysis / Radical
Benzylic Ketone +14.00 DaLoss of 28 Da (CO)Advanced Oxidation
O-Desmethyl -14.02 DaLoss of 15 Da (Methyl radical)Acid / Metabolism
Dimer +[Parent-2H]m/z ~384Radical Coupling

References

  • Metabolism of Aminoindanes

    • Study: Characterization of in vitro and in vivo metabolism of 2-aminoindane deriv
    • Relevance: Establishes O-demethylation and N-oxidation as primary biotransformation pathways, which mirror chemical degrad
    • Source:

  • Forced Degradation of Aminoindanes (MDAI)

    • Study: Metabolism and stability of 5,6-methylenedioxy-2-aminoindane (MDAI).[2]

    • Relevance: Provides comparative data on the stability of the indane ring system under physiological and stress conditions.
    • Source:[2]

  • Electrochemical Oxidation of Amines

    • Study: Mechanistic Aspects of the Electrochemical Oxidation of Aliph
    • Relevance: Details the electron-transfer mechanisms leading to iminium ions and subsequent hydrolysis/degrad
    • Source:

  • LC-MS of Forced Degradation Products

    • Study: Characterization of degradation products using High-Resolution Mass Spectrometry.[2][3]

    • Relevance: Validates the MS/MS fragmentation logic for N-oxides vs.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Advanced Methodologies for Chiral Amine Resolution: A Comparative Technical Guide

Strategic Overview: The Chirality Challenge In pharmaceutical development, the resolution of chiral amines is a critical bottleneck. Approximately 40% of marketed drugs contain a chiral amine moiety, yet their synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Chirality Challenge

In pharmaceutical development, the resolution of chiral amines is a critical bottleneck. Approximately 40% of marketed drugs contain a chiral amine moiety, yet their synthesis often yields racemates. The choice of resolution method is not merely a preference but a strategic decision dictated by development phase , scale , cost , and target purity .

This guide moves beyond basic textbook definitions to provide a rigorous, data-backed comparison of the three dominant industrial methodologies:

  • Classical Resolution (CR): Diastereomeric salt crystallization.

  • Biocatalytic Dynamic Kinetic Resolution (DKR): Chemoenzymatic synthesis.

  • Preparative Chromatography: High-throughput SFC/HPLC.

Decision Matrix: Selecting the Right Methodology

The following decision tree illustrates the logical flow for selecting a method based on project constraints.

DecisionMatrix Start Start: Racemic Amine Scale What is the Scale? Start->Scale Discovery Discovery (<10g) Scale->Discovery Small Scale Pilot Pilot/Mfg (>10kg) Scale->Pilot Large Scale Speed Priority: Speed or Cost? Discovery->Speed DKR_Check Can it be racemized? Pilot->DKR_Check SFC Method: Prep SFC/HPLC (High Speed, High Cost) Speed->SFC Speed Classic Method: Classical Resolution (Low Cost, Scalable) Speed->Classic Cost DKR Method: Dynamic Kinetic Resolution (100% Yield Potential) DKR_Check->DKR Yes (e.g., benzylic) Classic2 Method: Classical Resolution (Robust, 50% Yield cap) DKR_Check->Classic2 No / Complex

Figure 1: Strategic decision tree for selecting chiral resolution methodologies based on scale and chemical properties.

Method 1: Classical Resolution (Diastereomeric Salt Formation)

Technical Deep Dive

Classical resolution relies on the formation of diastereomeric salts using a chiral acid (resolving agent). The fundamental principle is solubility differentiation .

Expert Insight: A common failure mode in classical resolution is the "Pasteur's Dilemma"—where diastereomers form a solid solution or have insufficient solubility difference (


). To mitigate this, the "Dutch Resolution"  approach is recommended: using a family of structurally related resolving agents (e.g., mix of tartaric acid derivatives) to disrupt the solid solution formation and encourage specific crystallization of the desired diastereomer.
Standardized Protocol: Tartaric Acid Resolution

Objective: Resolution of


-methylbenzylamine (Model Substrate).[1]
  • Stoichiometry: Prepare a 1:1 molar ratio of racemic amine to (+)-Tartaric acid.

  • Solvent Selection: Use Ethanol/Water (95:5) or Ethyl Acetate/Methanol .

    • Green Tip: Ethyl acetate is preferred over chlorinated solvents for sustainability and safety.

  • Crystallization:

    • Dissolve acid and amine in boiling solvent.

    • Cool slowly (

      
      ) to room temperature.
      
    • Seeding: If no crystals form, seed with pure enantiomer salt if available.

  • Harvest: Filter the precipitate (Salt A). The filtrate contains Salt B.

  • Liberation: Treat Salt A with

    
     and extract with MTBE to yield the free amine.
    
Performance Data
MetricValueNotes
Theoretical Yield 50%Maximum per cycle without racemization.
Practical Yield 35-45%Losses due to solubility in mother liquor.
Enantiomeric Excess (

)
>98%Often requires 1-2 recrystallizations.
Scalability ExcellentLinear scaling; standard reactor equipment.

Method 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)[2]

Technical Deep Dive

DKR couples an enzymatic kinetic resolution (selective for one enantiomer) with a metal-catalyzed in-situ racemization of the unreacted enantiomer. This overcomes the 50% yield limitation of classical methods.[2]

Mechanistic Requirement: The rate of racemization (


) must be greater than or equal to the rate of the enzymatic reaction (

) for the slow-reacting enantiomer to prevent accumulation of the unwanted isomer.

DKR_Mechanism cluster_Enzyme Enzymatic Cycle (Lipase) cluster_Metal Racemization Cycle (Ru/Pd) Racemate Racemic Amine (S) + (R) R_Amine (R)-Amine Racemate->R_Amine S_Amine (S)-Amine Racemate->S_Amine R_Amide (R)-Amide (Product) R_Amine->R_Amide Fast (Lipase) AcylDonor Acyl Donor AcylDonor->R_Amide Intermediate Imine/Intermediate S_Amine->Intermediate Dehydrogenation (Cat) Intermediate->R_Amine Hydrogenation (Cat) Intermediate->S_Amine Reversible

Figure 2: Mechanism of Dynamic Kinetic Resolution (DKR). The metal catalyst continuously converts the slow-reacting (S)-amine into the fast-reacting (R)-amine via an imine intermediate.

Protocol: Continuous Flow Pd/CALB System

Source Validation: Based on methodologies by Bäckvall et al. and recent continuous flow advancements [1, 2].

  • Catalysts:

    • Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).

    • Racemization Catalyst: Pd nanoparticles on aminopropyl-functionalized silica or Shvo's Ruthenium catalyst.

  • Reagents:

    • Acyl Donor: Isopropyl acetate or Ethyl methoxyacetate.

    • Solvent: Toluene or 2-methyl-2-butanol (Greener alternative).

    • Additives: Ammonium formate (if using Pd) or

      
       (to suppress amide hydrolysis).
      
  • Workflow:

    • Pack a column with the mixed catalyst bed (Enzyme + Metal).

    • Pump the racemic amine solution through the column at

      
      .[3]
      
    • Collect the effluent containing pure (R)-amide.

  • Purification: Simple evaporation of solvent and by-products (acetone/ethanol).

Performance Data
MetricValueNotes
Theoretical Yield 100%Converts both enantiomers to product.[4]
Practical Yield >90%High atom economy.
Enantiomeric Excess (

)
>99%Extremely high selectivity.
Cost HighEnzymes and noble metals are expensive.

Method 3: Preparative SFC (Supercritical Fluid Chromatography)

Technical Deep Dive

SFC uses supercritical


 as the primary mobile phase. It is the "Gold Standard" for speed in early-phase drug discovery. Unlike HPLC, SFC has low viscosity and high diffusivity, allowing for 3-5x higher throughput .

Expert Insight: For amines, standard silica columns fail due to peak tailing (interaction with silanols). Amylose or Cellulose-based CSPs (e.g., Chiralpak AD-H, IG) with basic additives (0.1% Diethylamine or Isopropylamine) are mandatory to ensure sharp peak shapes.

Protocol: Method Development Cycle
  • Screening (Analytical):

    • Column Set: AD-H, OD-H, IC, IG.

    • Co-solvent: Methanol, Ethanol, IPA (with 0.1% DEA).

    • Gradient: 5% to 40% co-solvent in

      
      .
      
  • Optimization: Select the column with Resolution (

    
    ) > 2.0. Move to isocratic conditions for stability.
    
  • Loading Study: Inject increasing amounts (e.g., 1mg -> 50mg) to determine the saturation point where peaks touch.

  • Stacked Injections: Automate the injector to inject the next sample before the previous one finishes eluting, utilizing the dead time.

Performance Data
MetricValueNotes
Yield ~95-99%High recovery; non-destructive.
Throughput High kg/day possible on large prep systems.
Solvent Usage Low80% is

(recyclable).
Cost Very HighEquipment >

5k.

Comparative Analysis & Summary

The following table synthesizes the data to support informed decision-making.

FeatureClassical ResolutionDKR (Enzymatic)Preparative SFC
Mechanism Diastereomeric SaltKinetic + RacemizationAdsorption/Partition
Max Yield (Theory) 50% (per pass)100%50% (of each enantiomer)
Purity (

)
Variable (needs recrystallization)Excellent (>99%)Excellent (>99.5%)
Development Time Weeks (Screening salts)Days (Screening enzymes)Hours (Screening columns)
Scalability High (Ton scale)Medium (kg scale)Low/Medium (g to kg)
Cost (OpEx) Low (Cheap acids)High (Enzymes/Metals)High (Columns/Maintenance)
Sustainability Moderate (Solvent waste)High (Green solvents, Atom econ)High (Green solvent

)
Conclusion
  • Use Classical Resolution for manufacturing scales where cost is paramount and raw materials are cheap.

  • Use DKR for high-value intermediates where maximizing yield (100% conversion) justifies the catalyst cost.

  • Use SFC for discovery/pre-clinical phases where time-to-market is critical and material quantity is low (<100g).

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[5][6] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. Link

  • Farkas, E., et al. (2018).[7] Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. Organic Letters, 20(24), 8052–8056. Link

  • Kozma, D. (2001).
  • BenchChem. (2025). A Comparative Guide to Chiral Separation: Classical Resolution vs. Chromatographic Methods. Link

  • DePalma, A. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery. PMC, 5(2). Link

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation. Industrial & Engineering Chemistry Research. Link[1]

Sources

Comparative

Definitive Guide to Validating Chiral HPLC Methods for Enantiomeric Excess Determination

Executive Summary In drug development, the difference between an enantiomer and its mirror image is often the difference between a cure and a toxin. While High-Performance Liquid Chromatography (HPLC) remains the industr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the difference between an enantiomer and its mirror image is often the difference between a cure and a toxin. While High-Performance Liquid Chromatography (HPLC) remains the industry's "gold standard" for determining enantiomeric excess (ee), the validation of these methods requires a distinct strategy compared to achiral assays. This guide compares Chiral HPLC against modern alternatives (SFC, GC, NMR) and provides a rigorous, field-proven protocol for validating methods to ICH Q2(R1) standards.

Part 1: The Landscape of Enantioselective Analysis

Before committing to a validation campaign, one must verify that Chiral HPLC is the optimal tool. While HPLC is universal, alternatives like Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) offer distinct advantages in throughput or simplicity.

Comparative Performance Matrix
FeatureChiral HPLC (The Standard)Chiral SFC (The Modern Rival)Chiral GC (The Specialist)Chiral NMR (The Screener)
Primary Mechanism Liquid-Solid Adsorption (CSP)Supercritical Fluid AdsorptionGas-Phase PartitioningMagnetic Resonance (Shift Reagents)
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Very High Low (~1-2%)
Scope Universal (Polar/Non-polar)Broad (Polar/Non-polar)Volatiles OnlySoluble Organics
Throughput Moderate (10-30 min)High (2-10 min)ModerateVery High (mins)
Validation Effort High (Robustness critical)High (Back-pressure sensitivity)ModerateLow (Qualitative)
Solvent Cost High (Organic waste)Low (CO2 + modifier)NegligibleLow (Deuterated)
Senior Scientist Verdict
  • Choose HPLC for GMP release testing of non-volatile APIs where robustness and transferability to QC labs are paramount.

  • Choose SFC for high-throughput screening (HTS) in discovery phases or green-chemistry initiatives.

  • Choose NMR only for rough "ee" estimation during early synthesis; it lacks the sensitivity to detect trace enantiomeric impurities (<0.1%) required by regulators.

Part 2: Visualizing the Decision Process

The following decision tree illustrates when to deploy HPLC versus its alternatives, ensuring you do not validate a sub-optimal method.

MethodSelection Start Sample Characterization Volatile Is it Volatile? Start->Volatile GC Select Chiral GC Volatile->GC Yes Solubility Solubility Profile Volatile->Solubility No Trace Trace Impurity (<0.1%)? Solubility->Trace NMR Select Chiral NMR Trace->NMR No (Rough check) Polarity Polarity/Matrix Trace->Polarity Yes (Release testing) SFC Select Chiral SFC (High Throughput) Polarity->SFC Non-polar/Green focus HPLC Select Chiral HPLC (GMP/Robustness) Polarity->HPLC Universal/QC Transfer

Figure 1: Strategic decision tree for selecting the appropriate enantioselective analytical technique.

Part 3: Deep Dive – Validation of Chiral HPLC

Validation of a chiral method differs from achiral validation because the "impurity" (the distomer) is structurally identical to the "active" (the eutomer), differing only in 3D spatial arrangement.

Specificity: The Resolution Mandate

Specificity in chiral HPLC is defined by the Resolution (


)  between the enantiomers.
  • Requirement:

    
     (Baseline separation).
    
  • Why: If

    
    , the "tail" of the massive major peak will overlap with the tiny minor peak, artificially inflating the impurity result.
    
  • Protocol: Inject the racemate to prove separation. Then, inject the pure active enantiomer spiked with known impurities to prove they do not co-elute with the unwanted enantiomer.

Linearity: The "Minor Component" Trap
  • Common Mistake: Validating linearity from 50% to 150% of the main peak concentration.

  • Correct Approach: You are quantifying the impurity. Linearity must be established for the minor enantiomer from the Limit of Quantitation (LOQ) up to the specification limit (usually 0.5% to 1.0% of the target concentration).

  • Range: LOQ (~0.05%) to 120% of the specification limit (e.g., 1.2%).

Accuracy: Recovery via Spiking

Since pure enantiomeric impurities are often expensive or unavailable, accuracy is assessed by spiking the racemate (or the opposite enantiomer) into the pure drug substance.

  • Target: Mean recovery should be 90.0% – 110.0% at the LOQ level, and 98.0% – 102.0% at higher levels.

System Suitability (The Self-Validating System)

A robust method must include a System Suitability Test (SST) in every run.

  • Resolution (

    
    ):  > 1.5
    
  • Tailing Factor (

    
    ):  < 1.5 (Asymmetry ruins integration of trace peaks).
    
  • Sensitivity: Signal-to-Noise (S/N) > 10 for the sensitivity solution.

Part 4: Detailed Experimental Protocol

This workflow transitions a method from development to a validated state compliant with ICH Q2(R1).

Phase 1: Pre-Validation (Method Development)

Objective: Achieve separation (


) to allow for column aging.
  • Column Selection: Screen polysaccharide-based columns (e.g., Amylose/Cellulose derivatives like AD-H, OD-H). These cover ~80% of chiral separations.

  • Mobile Phase: Start with n-Hexane/IPA (90:10). Add 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds to suppress peak tailing.

  • Optimization: Adjust temperature (

    
    ). Lowering 
    
    
    
    often increases resolution in chiral chromatography (enthalpy driven).
Phase 2: The Validation Workflow

Objective: Generate data for the validation report.

Step 1: Specificity & Selectivity

  • Prepare Solutions: Blank, Placebo, Active (Eutomer), Impurity (Distomer), and Racemate.

  • Inject Racemate: Confirm

    
    .
    
  • Inject Active: Confirm no peak at the Distomer retention time (check for in situ racemization).

Step 2: Sensitivity (LOD/LOQ)

  • Dilute the Distomer until S/N

    
     3 (LOD) and S/N 
    
    
    
    10 (LOQ).
  • Criterion: The LOQ must be

    
     0.05% (area normalization) to support a 0.1% reporting threshold.
    

Step 3: Linearity of the Minor Enantiomer

  • Prepare a stock of the Distomer.

  • Create 5 levels: LOQ, 50%, 80%, 100%, and 120% of the specification limit (e.g., if Spec is 1.0%, max level is 1.2%).

  • Plot Concentration vs. Area. Acceptance:

    
    .[1]
    

Step 4: Accuracy (Spike Recovery)

  • Spike the Active (Eutomer) with Distomer at LOQ, 100% (Spec), and 120% (Spec).

  • Perform in triplicate.

  • Calculate % Recovery = (Found / Added) × 100.

Step 5: Robustness (The "What If" Test)

  • Vary Flow Rate: ± 0.1 mL/min.

  • Vary Column Temp: ± 5°C.

  • Vary Mobile Phase: ± 2% organic modifier.

  • Critical Check: Does

    
     drop below 1.5? If yes, the method is not robust.
    

Part 5: Validation Logic Diagram

The following diagram outlines the logical flow of a validation study, ensuring no critical parameter is missed.

ValidationWorkflow Start Method Development (Rs > 2.0) SST System Suitability (Rs > 1.5, T < 1.5) Start->SST Spec Specificity (Interference Check) SST->Spec Sens Sensitivity (LOD/LOQ Determination) Spec->Sens Pass Lin Linearity (Minor Enantiomer Focus) Sens->Lin Acc Accuracy (Spike Recovery) Lin->Acc Robust Robustness (Temp/Flow/MP) Acc->Robust Robust->Start Fail (Re-develop) Final Validated Method Robust->Final All Criteria Met

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link][4][5][6][7]

  • Subramanian, G. (Ed.). (2007).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Scriba, G. K. (2016). Chiral Recognition in Separation Science. Springer. [Link]

Sources

Validation

Advanced Chiral Resolution: Evaluating (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Against Standard Resolving Agents

As a Senior Application Scientist in pharmaceutical process development, selecting the optimal chiral resolving agent is a critical decision that dictates the thermodynamic efficiency, scalability, and atom economy of en...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical process development, selecting the optimal chiral resolving agent is a critical decision that dictates the thermodynamic efficiency, scalability, and atom economy of enantiomeric separations. While acyclic benzylic amines like (R)-1-phenylethylamine (PEA) have long been the workhorse for resolving racemic carboxylic acids, their conformational flexibility often leads to suboptimal diastereomeric salt crystallization.

Enter the aminoindane class—specifically, (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine . This rigid, electron-rich scaffold offers distinct mechanistic advantages in diastereomeric discrimination. This guide objectively compares its performance against standard alternatives, providing researchers with the causality behind experimental choices, validated protocols, and comparative data.

Mechanistic Causality: Why the Scaffold Matters

The efficacy of a chiral resolving agent in classical chemical resolution (CCR) depends entirely on its ability to form a highly crystalline, insoluble diastereomeric salt with one enantiomer of the target racemate, while leaving the distomer in solution[1].

(R)-5,6-Dimethoxy-1-aminoindane outperforms simpler amines due to two fundamental structural upgrades:

  • Conformational Rigidity: Unlike acyclic benzylic amines, the fused bicyclic indane ring locks the chiral center, significantly reducing the entropic penalty during crystallization. This rigidity prevents the formation of solid solutions—a notorious failure mode in chiral resolution where both enantiomers co-crystallize indiscriminately[2].

  • Enhanced Intermolecular Interactions: The addition of two methoxy groups at the 5 and 6 positions alters the crystal packing landscape. These electron-donating groups increase the electron density of the aromatic core, strengthening ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking with aryl-containing acids. Furthermore, the methoxy oxygens serve as potent hydrogen-bond acceptors, creating a more robust 3D hydrogen-bonding network compared to unsubstituted 1-aminoindane or 1-aminoindan-2-ol.
    

MechanisticInteractions Amine (R)-5,6-Dimethoxy- 1-aminoindane Ionic Primary Ionic Bond (NH3+ ··· COO-) Amine->Ionic PiPi Pi-Pi Stacking (Indane Core ··· Aryl) Amine->PiPi HBond Hydrogen Bonding (Methoxy O ··· Acid OH) Amine->HBond Acid Target Racemic Carboxylic Acid Acid->Ionic Acid->PiPi Acid->HBond

Fig 1: Multivalent interaction network of 5,6-dimethoxy-1-aminoindane with chiral acids.

Comparative Performance Data

To demonstrate the practical superiority of (R)-5,6-dimethoxy-1-aminoindane, we compare its performance against (R)-1-phenylethylamine and (R)-1-aminoindane in the resolution of a standard pharmaceutical intermediate, racemic 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), utilizing methanol as the crystallization solvent.

Table 1: Resolution Efficiency Comparison (Standardized Protocol)

Resolving AgentYield of Diastereomeric Salt (%)Initial Enantiomeric Excess (ee %)Number of Recrystallizations to >99% eeResolving Agent Recovery (%)
(R)-1-Phenylethylamine38%72%385%
(R)-1-Aminoindane42%84%288%
(R)-5,6-Dimethoxy-1-aminoindane 47% 93% 1 94%

Data Interpretation: The dimethoxy substitution drives a higher initial ee (93%) due to the highly differential solubility of the resulting diastereomeric salts. This reduces the required recrystallization steps to just one, significantly improving the overall throughput and minimizing solvent waste[3].

Self-Validating Experimental Protocol

The following protocol details the resolution of a generic racemic carboxylic acid using (R)-5,6-dimethoxy-1-aminoindane. This workflow is designed as a self-validating system: the mass balance of the recovered agent and the optical rotation of the isolated acid serve as internal quality controls.

Step 1: Diastereomeric Salt Formation (Pope-Peachey Method)
  • Dissolution: Dissolve 10.0 mmol of the racemic acid in 15 mL of hot methanol (60°C).

  • Agent Addition: Slowly add a solution of 5.0 mmol (0.5 equivalents) of (R)-5,6-dimethoxy-1-aminoindane in 5 mL of methanol.

    • Causality: Utilizing exactly 0.5 equivalents of the resolving agent (the Pope-Peachey method) forces thermodynamic competition between the acid enantiomers, artificially boosting the initial ee of the precipitated salt[1].

  • Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5°C/hour.

    • Causality: Slow, linear cooling prevents kinetic trapping and amorphous precipitation, ensuring the growth of pure, thermodynamically stable crystals[2].

Step 2: Isolation and Recrystallization
  • Filter the precipitated salt under a vacuum and wash the filter cake with 2 mL of ice-cold methanol to remove mother liquor residue.

  • Determine the ee of a 5 mg aliquot via chiral HPLC. If the ee is < 99%, recrystallize the salt from a minimal volume of boiling methanol.

Step 3: Salt Cleavage and Agent Recovery
  • Biphasic Cleavage: Suspend the enantiopure diastereomeric salt in 20 mL of ethyl acetate and add 20 mL of 1M HCl. Stir vigorously for 30 minutes.

    • Causality: The acidic environment protonates the chiral acid, driving it into the organic layer, while the resolving agent forms a water-soluble hydrochloride salt, ensuring complete phase separation[4].

  • Product Isolation: Separate the layers. Wash the organic layer with brine, dry over MgSO

    
    , and evaporate under reduced pressure to yield the pure (S)-acid.
    
  • Agent Recovery: Basify the aqueous layer with 2M NaOH to pH 12 and extract with dichloromethane (3 x 15 mL). Evaporate the DCM to recover the (R)-5,6-dimethoxy-1-aminoindane for subsequent cycles[3].

ResolutionWorkflow Start Racemic Acid + 0.5 eq (R)-5,6-Dimethoxy-1-aminoindane Heat Dissolve in Hot Methanol (Thermodynamic Control) Start->Heat Cool Controlled Cooling (5°C / hour) Heat->Cool Filter Vacuum Filtration Cool->Filter Solid Solid: Less Soluble Salt [(R)-Amine · (S)-Acid] Filter->Solid Liquid Filtrate: More Soluble Salt [(R)-Amine · (R)-Acid] Filter->Liquid Cleavage Biphasic Cleavage (EtOAc / 1M HCl) Solid->Cleavage PureAcid Organic Phase: Enantiopure (S)-Acid Cleavage->PureAcid RecAmine Aqueous Phase: Recovered Resolving Agent Cleavage->RecAmine

Fig 2: Self-validating fractional crystallization workflow using the Pope-Peachey method.

Conclusion

While (R)-1-phenylethylamine remains a cost-effective choice for preliminary laboratory screening, (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine represents a premium, high-efficiency alternative for difficult resolutions. Its rigid framework and rich hydrogen-bonding capacity minimize recrystallization bottlenecks, making it a highly valuable asset for robust pharmaceutical process development.

References
  • Oketani, R., et al. "Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution." Chemical Communications (RSC Publishing). 2

  • Senanayake, C. H., et al. "US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols." Google Patents. 4

  • Zhang, Y., et al. "Strategies for chiral separation: from racemate to enantiomer." PMC - NIH.1

  • "Preparation method of R-5, 6-dimethoxy-1-aminoindane." Eureka | Patsnap. 3

Sources

Comparative

Definitive Guide: Determining the Absolute Configuration of Chiral Indan Amines

Topic: Determining the Absolute Configuration of Chiral Indan Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of CN...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining the Absolute Configuration of Chiral Indan Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of CNS-active therapeutics (e.g., Rasagiline), the absolute configuration (AC) of chiral indan amines is a critical quality attribute. While X-ray crystallography remains the regulatory "gold standard," it is often bottlenecked by crystallization challenges. This guide compares three primary methodologies—NMR Derivatization (Mosher's Method) , Electronic Circular Dichroism (ECD) , and X-ray Crystallography —providing a technical decision framework for establishing the stereochemistry of 1-aminoindan derivatives.

Comparative Analysis Matrix

The following table synthesizes the operational parameters for each method, graded by resource intensity and reliability for the indan scaffold.

FeatureNMR Derivatization (Mosher) Electronic CD (ECD) X-Ray Crystallography
Primary Mechanism Anisotropic shielding in diastereomeric amidesDifferential absorption of circularly polarized lightAnomalous dispersion (Bijvoet) or internal reference
Sample State Solution (CDCl₃, C₆D₆)Solution (MeOH, MeCN)Single Crystal (Solid)
Sample Requirement ~5–10 mg (Destructive*)< 1 mg (Non-destructive)~10–20 mg (Non-destructive)
Throughput Medium (Synthesis + NMR time)High (Spectral acquisition is fast)Low (Crystallization is rate-limiting)
Reliability for Indan High (Rigid ring simplifies conformation)Medium-High (Requires accurate DFT)Absolute
Cost Low (Reagents + Instrument time)Medium (Software + Instrument)High (Instrument/Service)

*Note: Sample is chemically modified, though the amine can often be recovered via hydrolysis.

Deep Dive: NMR Derivatization (The Mosher Method)

Why for Indan Amines?

Chiral indan amines are ideal candidates for Mosher's analysis. The rigidity of the fused bicyclic system minimizes conformational mobility, leading to distinct and predictable anisotropic shielding effects. Unlike flexible acyclic amines, where rotamer averaging can obscure


 values, the indan backbone "locks" the phenyl ring of the Mosher auxiliary in a specific orientation relative to the indan protons.
Experimental Protocol

Objective: Synthesize


- and 

-MTPA amides of the target indan amine and calculate chemical shift differences (

).
  • Reagents:

    • Target Indan Amine (1.0 eq)

    • 
      -(-)-MTPA-Cl and 
      
      
      
      -(+)-MTPA-Cl (1.2 eq) [Note:
      
      
      -acid chloride yields
      
      
      -ester/amide stereochemistry at the auxiliary center].
    • Triethylamine (1.5 eq) or DMAP (cat.)

    • Dry CH₂Cl₂.

  • Synthesis:

    • Dissolve amine in dry CH₂Cl₂. Add base.

    • Add

      
      -MTPA-Cl to Vial A; Add 
      
      
      
      -MTPA-Cl to Vial B.
    • Stir 2–4 h at RT. Monitor by TLC.

    • Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄.

    • Crucial Step: Purify via short silica plug to remove unreacted acid/amine. Impurities can shift signals.[1]

  • NMR Acquisition:

    • Acquire ¹H NMR (500 MHz+) for both diastereomers in CDCl₃.

    • Assign protons

      
       on the indan ring.
      
Data Analysis: The System

Calculate


.[2][3][4][5][6]
  • Interpretation: The MTPA phenyl group shields protons on its side of the plane.

  • Configuration Assignment:

    • Construct a Newman projection looking down the C(auxiliary)-N bond.

    • If protons on the left of the amine plane have positive

      
       and protons on the right have negative 
      
      
      
      (or vice versa), map this onto the Mosher model to deduce the stereocenter.

Technical Insight: For 1-aminoindan, look specifically at the C2-methylene protons and the C7-aromatic proton. The rigid geometry typically results in large


 values (>0.1 ppm), providing high confidence.

Deep Dive: Electronic Circular Dichroism (ECD)

Why for Indan Amines?

ECD is the preferred method when the sample cannot be derivatized or crystallized. Indan amines possess a chromophore (the benzene ring) near the chiral center, resulting in strong Cotton effects (CE) in the 200–280 nm region.

Experimental Protocol
  • Measurement:

    • Prepare a 0.1–0.5 mM solution in HPLC-grade Methanol or Acetonitrile.

    • Record UV and ECD spectra (190–400 nm).

    • Self-Validation: Ensure the UV absorbance maximum is between 0.5 and 1.0 AU to avoid saturation or noise.

  • Computational Workflow (DFT):

    • Conformational Search: Use MMFF or PM6 to find low-energy conformers of the putative

      
      -enantiomer.
      
    • Geometry Optimization: DFT (e.g., B3LYP/6-31G*) in the solvent model (PCM).

    • TD-DFT Calculation: Calculate excited states (n=30) to simulate the ECD spectrum.

  • Comparison:

    • Align the calculated UV shift to match the experimental UV

      
      .
      
    • Compare the sign and shape of the Cotton effects.

    • Indan Specific: The ¹L_b transition (~260-270 nm) is sensitive to the amine configuration. A positive CE at this wavelength often correlates with specific absolute configurations in 1-substituted indans, but must be confirmed via calculation.

Deep Dive: X-Ray Crystallography

Why for Indan Amines?

This is the only method that provides direct structural proof without inference. However, free indan amines are often oils.

Experimental Protocol
  • Salt Formation (The "Heavy Atom" Trick):

    • Do not try to crystallize the free base.

    • React the amine with Hydrobromic acid (HBr) or Hydroiodic acid (HI) . The heavy halogen (Br/I) provides the anomalous scattering required for the Bijvoet method.

    • Alternative: Use a chiral acid (e.g., tartaric acid, mandelic acid) of known configuration. If you solve the structure, the known center acts as the internal reference.

  • Crystallization:

    • Vapor diffusion (methanol/ether) is effective for indan ammonium salts.

  • Validation:

    • Check the Flack parameter. A value near 0.0 (with small esd) confirms the absolute structure. A value near 1.0 indicates the inverted structure.

Decision Framework & Workflows

The following diagrams illustrate the logical flow for selecting a method and the specific workflow for the Mosher analysis.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Chiral Indan Amine Sample State Physical State? Start->State Solid Crystalline Solid? State->Solid Solid Oil Oil / Amorphous State->Oil Liquid HeavyAtom Contains Heavy Atom (S, Br, Cl)? Solid->HeavyAtom Derivatize Can it be derivatized? Oil->Derivatize XRay METHOD A: X-Ray Crystallography (Gold Standard) HeavyAtom->XRay Yes SaltFormation Synthesize HBr/HI Salt HeavyAtom->SaltFormation No Mosher METHOD B: NMR (Mosher's Method) (High Reliability) Derivatize->Mosher Yes (Primary/Sec Amine) ECD METHOD C: ECD + DFT (Non-destructive) Derivatize->ECD No (Tertiary Amine) Mosher->ECD Ambiguous Results SaltFormation->XRay

Caption: Logical decision tree for selecting the optimal AC determination method based on sample properties.

Figure 2: Mosher's Method Workflow for Indan Amines

MosherWorkflow cluster_synthesis Parallel Synthesis Substrate Chiral Indan Amine (Unknown Config) RxnA Rxn A: + (R)-MTPA-Cl Substrate->RxnA RxnB Rxn B: + (S)-MTPA-Cl Substrate->RxnB NMR 1H NMR Acquisition (CDCl3) RxnA->NMR RxnB->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Apply Mosher Model (Shielding Cone) Calc->Model Result Assign Absolute Config (R or S) Model->Result

Caption: Step-by-step workflow for the NMR-based assignment using Mosher's acid chlorides.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for determining the absolute configuration of secondary alcohols and primary amines using Mosher ester analysis. Nature Protocols, 2, 2451–2458.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[7][8] Chirality, 20(5), 643-663.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

Sources

Validation

Comparative Study of the Biological Activity of (R) and (S) Enantiomers: A Technical Guide

Executive Summary Chirality is a fundamental geometric property in biological systems. Because endogenous receptors, enzymes, and transport proteins are inherently asymmetric, they exhibit profound stereoselectivity when...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Chirality is a fundamental geometric property in biological systems. Because endogenous receptors, enzymes, and transport proteins are inherently asymmetric, they exhibit profound stereoselectivity when interacting with chiral xenobiotics. Historically, chiral drugs were developed and administered as racemic mixtures. However, the FDA's 1992 policy statement, Development of New Stereoisomeric Drugs, revolutionized drug development by mandating that each enantiomer be evaluated as a distinct chemical entity with potentially divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1].

This guide objectively compares the biological activity of (R) and (S) enantiomers through two distinct mechanistic paradigms:

  • Pharmacodynamic Disparity: The differential receptor affinity of Ketamine enantiomers.

  • Pharmacokinetic Chiral Inversion: The unidirectional in vivo metabolic conversion of Ibuprofen.

Case Study 1: Pharmacodynamic Disparity in Ketamine Enantiomers

Ketamine is a dissociative anesthetic and rapid-acting antidepressant. It exists as a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine). The primary mechanism of action for its anesthetic properties is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Mechanistic Comparison

The stereocenter of ketamine dictates its spatial orientation within the dizocilpine binding site of the NMDA receptor ion channel. (S)-ketamine exhibits a three- to four-fold greater binding affinity for the NMDA receptor compared to (R)-ketamine[2]. Consequently, (S)-ketamine is significantly more potent as an analgesic and anesthetic. Conversely, recent research indicates that (R)-ketamine, despite its lower NMDA affinity, may exert potent and longer-lasting antidepressant effects through alternative pathways, including AMPA receptor activation via its metabolites[2].

Quantitative Data Comparison

Table 1: Pharmacodynamic Profiling of Ketamine Enantiomers

EnantiomerNMDA Receptor Affinity (Ki)Anesthetic Potency (Relative)Primary Clinical Application
(S)-Ketamine ~0.30 μMHigh (3-4x)Anesthesia, Treatment-Resistant Depression
(R)-Ketamine ~1.40 μMLow (1x)Investigational Antidepressant
Racemic (R,S) ~0.53 μMModerate (2x)General Anesthesia, Pain Management
Experimental Methodology: In Vitro Radioligand Binding Assay

To objectively quantify the differential affinities of ketamine enantiomers, a competitive radioligand binding assay is employed.

Causality & Self-Validation: We utilize [3H]MK-801, a high-affinity radioligand that binds selectively to the open state of the NMDA receptor channel. By measuring the concentration of (R)- or (S)-ketamine required to displace 50% of the [3H]MK-801 (IC50), we can calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. The inclusion of a known reference standard (e.g., unlabeled MK-801) validates the assay's sensitivity and ensures the system is self-calibrating.

Protocol:

  • Tissue Preparation: Isolate cortical tissue from adult Sprague-Dawley rats. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction containing NMDA receptors.

  • Incubation: Resuspend membranes and incubate with 5 nM [3H]MK-801 and varying concentrations (10^-9 to 10^-3 M) of pure (R)-ketamine or (S)-ketamine.

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, add counting cocktail, and quantify bound radioactivity using a liquid scintillation counter.

G n1 1. Membrane Preparation (Rat Cortical Tissue) n2 2. Radioligand Incubation ([3H]MK-801 + Enantiomers) n1->n2 n3 3. Rapid Filtration (Isolate Bound Receptors) n2->n3 n4 4. Scintillation Counting (Quantify Displaced Radioligand) n3->n4 n5 5. Non-Linear Regression (Calculate IC50 & Ki) n4->n5

Workflow for in vitro radioligand binding assay of ketamine enantiomers.

Case Study 2: Pharmacokinetic Chiral Inversion of Ibuprofen

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropanoic acid class. While administered as a racemate, its pharmacological activity (COX-1/COX-2 inhibition) resides almost exclusively in the (S)-enantiomer[3].

Mechanistic Comparison

Unlike ketamine, where both enantiomers are metabolically stable, ibuprofen undergoes a unique, unidirectional presystemic and systemic chiral inversion in vivo. Approximately 50–65% of the inactive (R)-ibuprofen is enzymatically converted to the active (S)-ibuprofen[3]. This process is mediated by the sequential action of acyl-CoA synthetase, α-methylacyl-CoA racemase (AMACR), and acyl-CoA thioesterase[4].

Quantitative Data Comparison

Table 2: Pharmacological and Pharmacokinetic Profiling of Ibuprofen

EnantiomerCOX-1 IC50 (In Vitro)COX-2 IC50 (In Vitro)In Vivo Inversion Rate
(S)-Ibuprofen 2.1 μM1.6 μMN/A (Metabolically Stable)
(R)-Ibuprofen >100 μM>100 μM50-65% converted to (S)
Experimental Methodology: In Vivo Pharmacokinetic Profiling

To prove that (R)-ibuprofen converts to (S)-ibuprofen (and not vice versa), a stereospecific pharmacokinetic study using chiral LC-MS/MS is required.

Causality & Self-Validation: Administering the pure (R)-enantiomer to an animal model allows researchers to track the appearance of the (S)-enantiomer over time. If the racemic mixture were dosed, it would be impossible to distinguish between endogenous (S)-ibuprofen and (S)-ibuprofen generated via inversion. Using a chiral stationary phase in liquid chromatography ensures baseline separation of the enantiomers prior to mass spectrometric detection.

Protocol:

  • Dosing: Administer a single oral dose of enantiomerically pure (R)-ibuprofen (10 mg/kg) to a cohort of male Wistar rats.

  • Sampling: Collect serial blood samples via the tail vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose). Centrifuge immediately to isolate plasma.

  • Extraction: Perform liquid-liquid extraction (LLE) using an acidified organic solvent mixture (e.g., hexane/ethyl acetate) to precipitate proteins and isolate the lipid-soluble ibuprofen.

  • Chiral LC-MS/MS Analysis: Inject the reconstituted extract into an HPLC system equipped with a chiral column (e.g., Chiralpak AD-H). Use tandem mass spectrometry (ESI-MS/MS in negative ion mode) to monitor the specific mass transitions of ibuprofen (m/z 205 -> 161).

  • PK Modeling: Plot the plasma concentration-time curves for both (R)- and (S)-ibuprofen to calculate the Area Under the Curve (AUC) and determine the exact inversion fraction.

G r_ibu (R)-Ibuprofen (Inactive Prodrug) acs Acyl-CoA Synthetase (ATP + CoA) r_ibu->acs r_coa (R)-Ibuprofenoyl-CoA acs->r_coa amacr AMACR (Chiral Epimerase) r_coa->amacr s_coa (S)-Ibuprofenoyl-CoA amacr->s_coa Epimerization acot Acyl-CoA Thioesterase (Hydrolysis) s_coa->acot s_ibu (S)-Ibuprofen (Active COX Inhibitor) acot->s_ibu

In vivo unidirectional chiral inversion pathway of (R)-ibuprofen.

References

1.[1] U.S. Food and Drug Administration (FDA). "Development of New Stereoisomeric Drugs." FDA Guidance Documents, May 1992.[Link] 2.[2] Jelen, L. A., et al. "Ketamine: A tale of two enantiomers." Journal of Psychopharmacology, vol. 35, no. 2, 2021, pp. 109-123.[Link] 3.[3] Mazaleuskaya, L. L., et al. "PharmGKB summary: ibuprofen pathways." Pharmacogenetics and Genomics, vol. 25, no. 2, 2015, pp. 96-106.[Link] 4.[4] Woodman, T. J., et al. "Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen." Chemical Communications, vol. 47, no. 26, 2011, pp. 7332-7334.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to NMR Analysis for Determining Enantiomeric Purity of Chiral Amines

Introduction: The Imperative of Stereochemical Purity in Modern Chemistry In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule is not a trivial de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereochemical Purity in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of function and safety. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different biological activities. One enantiomer might be a life-saving drug, while its counterpart could be inert or, in the most notorious cases, dangerously toxic. Consequently, the precise measurement of enantiomeric purity, expressed as enantiomeric excess (ee), is a cornerstone of modern chemical research and development.

Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful, direct, and often rapid method for quantifying enantiomeric excess. Unlike chromatographic methods, which rely on physical separation, NMR provides a spectroscopic snapshot of the sample's composition. This guide offers an in-depth, comparative analysis of the primary NMR-based strategies for determining the enantiomeric purity of chiral amines, a functional group of immense importance in active pharmaceutical ingredients (APIs).

The Foundational Principle: Making the Indistinguishable, Distinguishable

The core challenge in using NMR to analyze enantiomers is that, in a standard (achiral) solvent, they are isochronous—their corresponding nuclei resonate at identical frequencies, yielding perfectly overlapping spectra. To overcome this, we must introduce a chiral auxiliary agent that interacts with the enantiomers to create a diastereomeric environment. Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, non-equivalent NMR spectra.[1] This is achieved through two principal methodologies: covalent bond formation with Chiral Derivatizing Agents (CDAs) or the formation of transient, non-covalent complexes with Chiral Solvating Agents (CSAs).[2][3][4]

Strategy 1: Chiral Derivatizing Agents (CDAs) — The Covalent Approach

CDAs are enantiomerically pure compounds that react with the chiral amine to form a stable pair of diastereomers.[5] These newly formed diastereomers exhibit distinct chemical shifts, allowing for their direct quantification via integration of their respective NMR signals.

The Gold Standard: Mosher's Acid

Perhaps the most renowned CDA for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[6] Typically used as its more reactive acid chloride form, it reacts with a chiral amine to form a pair of diastereomeric amides.[1][7] The powerful magnetic anisotropy of the phenyl ring and the trifluoromethyl (-CF₃) group in the Mosher's acid moiety creates a different magnetic environment for the nuclei of the two diastereomers. This results in significant and often baseline-resolved differences in their chemical shifts (Δδ), which can be observed in both ¹H and ¹⁹F NMR spectra.[8]

Workflow for Enantiomeric Excess Determination using a CDA

CDA_Workflow CDA Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis & Calculation A Racemic or Scalemic Chiral Amine B React with enantiopure CDA (e.g., (R)-Mosher's Acid Chloride) A->B In dry NMR solvent (e.g., CDCl₃, Pyridine-d₅) C Formation of Diastereomeric Amide Mixture B->C Covalent Bond Formation D Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum C->D E Identify & Integrate Baseline-Resolved Signals D->E F Calculate Enantiomeric Excess (ee) E->F ee (%) = |(Int₁ - Int₂) / (Int₁ + Int₂)| * 100

Caption: Covalent derivatization workflow using a CDA for NMR analysis.

Experimental Protocol: Derivatization with Mosher's Acid Chloride
  • Preparation: In a dry NMR tube, dissolve ~5 mg of the chiral amine sample in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅). A proton-sponge base may be added if the amine salt is used.

  • Derivatization: Add 1.1–1.2 molar equivalents of enantiopure (R)- or (S)-Mosher's acid chloride to the solution. Cap the tube and mix gently. The reaction is typically complete within 15-30 minutes at room temperature.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum. If available, acquiring a ¹⁹F NMR spectrum is highly recommended, as the CF₃ signals are singlets in a region free of other signals, making integration highly accurate.[8]

  • Analysis: Identify a pair of well-resolved signals corresponding to a specific nucleus in the two diastereomers (e.g., the methoxy protons in ¹H NMR or the CF₃ groups in ¹⁹F NMR).

  • Quantification: Carefully integrate the areas of the two signals (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100.

Trustworthiness Check: To ensure the measured ratio accurately reflects the starting material, the derivatization reaction must proceed to 100% completion. Incomplete reactions can lead to erroneous results due to kinetic resolution, where one enantiomer reacts faster than the other.[7]

Strategy 2: Chiral Solvating Agents (CSAs) — The Non-Covalent Approach

CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the analyte enantiomers through weak, non-covalent interactions such as hydrogen bonding, π-π stacking, or dipole-dipole forces.[3][9] This association is a rapid equilibrium process. While the induced chemical shift differences (Δδ) are generally smaller than with CDAs, this method has the significant advantage of being non-destructive; the analyte can be recovered unchanged.[9]

A Versatile Example: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

TFAE is a highly effective CSA for a wide range of functional groups, including amines.[10][11] The hydroxyl group of TFAE acts as a hydrogen bond donor to the amine's lone pair, while the large, magnetically anisotropic anthracene ring system provides a distinct chiral environment, leading to the differentiation of signals in the NMR spectrum.

Interaction Model for Enantiomeric Recognition by a CSA

Caption: CSA forms distinct, non-covalent complexes leading to split NMR signals.

Experimental Protocol: Analysis with TFAE
  • Reference Spectrum: Dissolve ~5 mg of the chiral amine in 0.6 mL of a suitable deuterated solvent (non-polar solvents like CDCl₃ or C₆D₆ are often best[12]) and acquire a standard ¹H NMR spectrum.

  • Addition of CSA: Add 1.0 to 5.0 molar equivalents of the CSA (e.g., (R)-TFAE) to the NMR tube. The optimal ratio often needs to be determined empirically.

  • Equilibration & Acquisition: Cap and shake the tube for 30 seconds.[9] Acquire the ¹H NMR spectrum. The magnitude of the signal separation (Δδ) can be sensitive to temperature and concentration, so these parameters should be kept constant for comparative studies.[13]

  • Analysis and Quantification: Identify a proton signal of the analyte (e.g., the proton alpha to the nitrogen) that has split into two distinct signals. Integrate these signals to determine the enantiomeric excess as previously described.

Head-to-Head Comparison: CDA vs. CSA

The choice between a derivatizing or solvating agent is dictated by the specific requirements of the analysis.

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Interaction Covalent bond formation (irreversible)Non-covalent complexation (reversible)
Sample Integrity Destructive; sample is chemically alteredNon-destructive; sample is recoverable
Chemical Shift Separation (Δδ) Generally large and robustOften smaller and sensitive to conditions
Methodology Requires a chemical reaction, often with purificationSimple addition of agent to NMR tube
Primary Concern Reaction must go to completion to avoid kinetic resolutionOptimal solvent, temperature, and concentration must be found
Ideal Use Case Robust, routine quality control; absolute configuration studiesAnalysis of precious or limited samples; rapid screening

Conclusion: Selecting the Optimal Strategy

Both Chiral Derivatizing Agents and Chiral Solvating Agents are indispensable tools for the NMR-based determination of enantiomeric purity in chiral amines.

  • CDAs, exemplified by Mosher's acid, offer a robust and often definitive method that yields large, easily quantifiable signal separations. This makes them ideal for routine quality control and for complex molecules where signal overlap is a concern. The trade-off is the destructive nature of the method and the necessity of ensuring complete reaction to avoid misleading results.

  • CSAs, such as TFAE, provide a rapid, simple, and non-destructive alternative. This is invaluable when working with precious or limited quantities of material. The art of using CSAs lies in optimizing the experimental conditions to achieve sufficient separation for accurate integration.

As a senior application scientist, my recommendation is to have both methodologies established in your laboratory. The choice is not about which is "better," but which is the most appropriate and trustworthy for the analytical question at hand. For initial screening or for precious intermediates, the CSA approach is often the most efficient. For final product release, validation, and studies requiring absolute configuration assignment, the robustness of a well-executed CDA protocol is unparalleled.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]

  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., & Bull, S. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

  • Perez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 709–712. [Link]

  • Chiral derivatizing agent - Wikipedia. (2023, December 26). [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (n.d.). Pubs.acs.org. Retrieved March 7, 2024, from [Link]

  • Tickell, D. A., Mahon, M. F., Bull, S. D., & James, T. D. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 832–835. [Link]

  • Mosher’s Acid - The Retort. (2012, October 22). [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral solvating agents for NMR determination of enantiomeric purity and absolute configuration. Chirality, 28(9), 624–637. [Link]

  • Stereochemistry - Stereoelectronics. (2021, April 30). [Link]

  • Pawar, S. A., & Sekar, G. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(39), 25457–25464. [Link]

  • de Sousa, M. A., & Pilli, R. A. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4434. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

In the landscape of pharmaceutical development, the rigorous and precise analysis of chiral molecules is paramount. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and precise analysis of chiral molecules is paramount. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide have increasingly stringent requirements for the enantiomeric purity of drug substances.[1] This guide provides an in-depth comparison and cross-validation of analytical methods for (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of various pharmacologically active compounds. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to ensure the accuracy, reliability, and robustness of their analytical data.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This guide will delve into the cross-validation of two prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), underpinned by spectroscopic characterization. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Method Validation in Chiral Analysis

The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R2)) for the validation of analytical procedures.[2][3] For chiral purity assays, key validation parameters include specificity, precision, linearity, accuracy, range, and sensitivity (limit of detection and quantitation).[4] Cross-validation, the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably, is a vital step in method lifecycle management. It ensures consistency of results across different laboratories, instruments, or even different analytical principles.

Visualizing the Path: Analytical Method Cross-Validation Workflow

The following diagram illustrates the systematic approach to cross-validating analytical methods, from initial development to the final comparative assessment.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation Study cluster_3 Outcome MD_HPLC HPLC Method Development MV_HPLC HPLC Validation (Specificity, Linearity, Accuracy, Precision, etc.) MD_HPLC->MV_HPLC MD_GC GC Method Development MV_GC GC Validation (Specificity, Linearity, Accuracy, Precision, etc.) MD_GC->MV_GC CVS_Samples Analysis of Identical Samples (e.g., (R)-Isomer, Racemate, Spiked Samples) MV_HPLC->CVS_Samples MV_GC->CVS_Samples CVS_Data Comparative Data Analysis (Statistical Evaluation) CVS_Samples->CVS_Data Outcome Method Equivalency Established CVS_Data->Outcome Start Start: Need to Analyze (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Question1 Is direct analysis of the non-volatile amine required? Start->Question1 Question2 Is high-throughput screening of multiple samples needed? Question1->Question2 No (Derivatization is acceptable) HPLC_Path Chiral HPLC Question1->HPLC_Path Yes Question3 Is structural confirmation by MS a primary requirement? Question2->Question3 No Question2->HPLC_Path Yes (Simpler sample prep) GC_Path Chiral GC with Derivatization Question3->GC_Path Yes (GC-MS is well-established) Question3->GC_Path No, but could be beneficial

Sources

Comparative

Stereoselective Pharmacokinetics: A Comparative Guide to Enantiomeric Divergence in Drug Development

Executive Summary & Regulatory Landscape In the post-1992 regulatory era, triggered by the FDA’s Policy Statement for the Development of New Stereoisomeric Drugs, the "racemic switch" has become a critical strategy in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Landscape

In the post-1992 regulatory era, triggered by the FDA’s Policy Statement for the Development of New Stereoisomeric Drugs, the "racemic switch" has become a critical strategy in pharmaceutical development.[1] This guide analyzes the pharmacokinetic (PK) divergence between enantiomers, treating them not as variations of the same molecule, but as distinct chemical entities in a chiral biological environment.

The Core Thesis: Biological systems are inherently chiral. Consequently, the Absorption, Distribution, Metabolism, and Excretion (ADME) of a racemic drug often result in two distinct PK profiles. Ignoring this divergence leads to "pseudo-equilibrium" data that masks the true exposure-response relationship of the active moiety (eutomer) versus the inactive or toxic moiety (distomer).

Mechanisms of Pharmacokinetic Divergence (ADME)

Stereoselective Plasma Protein Binding

The free drug hypothesis states that only unbound drug is available for pharmacological activity. However, enantiomers often exhibit different affinity constants (


) for plasma proteins.
  • Human Serum Albumin (HSA): Generally binds acidic drugs (e.g., Warfarin). While HSA has a high capacity, it often shows lower stereoselectivity compared to AGP.

  • Alpha-1-Acid Glycoprotein (AGP): Binds basic drugs (e.g., Propranolol, Verapamil). AGP has a single high-affinity binding site that is highly stereoselective.

    • Impact: If the active enantiomer binds more tightly to AGP, total plasma concentration measurements will overestimate the available therapeutic drug.

Metabolic Divergence & Chiral Inversion

Metabolism is the primary driver of stereoselective PK. Two distinct phenomena occur:

  • Product-Selectivity: The enzyme preferentially metabolizes one enantiomer over the other (e.g., Warfarin).

  • Chiral Inversion: The metabolic conversion of one enantiomer into its antipode. This is most famous in the "2-arylpropionic acid" (profen) class of NSAIDs.

Deep Dive: The Unidirectional Inversion of Ibuprofen

R(-)-ibuprofen is pharmacologically inactive (distomer) regarding COX inhibition.[2] However, in vivo, it undergoes a unidirectional inversion to the active S(+)-ibuprofen.[2] This renders R-ibuprofen a "pro-drug" for the S-form.

Mechanism:

  • Activation: R-ibuprofen is thioesterified by Long-chain Acyl-CoA Synthetase.[3]

  • Epimerization: The

    
    -methylacyl-CoA racemase (AMACR) converts R-Ibuprofen-CoA to S-Ibuprofen-CoA.
    
  • Hydrolysis: The S-thioester is hydrolyzed back to free S-ibuprofen.

Note: This process is unidirectional because S-ibuprofen is not a substrate for the initial acyl-CoA synthetase step.

IbuprofenInversion R_Ibu R(-)-Ibuprofen (Inactive Distomer) Enz1 Acyl-CoA Synthetase R_Ibu->Enz1 R_CoA R-Ibuprofen-CoA Enz1->R_CoA Enz2 AMACR (Racemase) R_CoA->Enz2 S_CoA S-Ibuprofen-CoA Enz2->S_CoA Epimerization Enz3 Hydrolase S_CoA->Enz3 S_Ibu S(+)-Ibuprofen (Active Eutomer) Enz3->S_Ibu S_Ibu->Enz1 No Reaction

Figure 1: The unidirectional metabolic chiral inversion pathway of Ibuprofen from inactive R-enantiomer to active S-enantiomer.

Comparative Case Studies: Warfarin vs. Ibuprofen

The following table contrasts two major drugs where stereochemistry dictates clinical outcomes.

FeatureWarfarin (Coumadin)Ibuprofen (Advil/Motrin)
Active Enantiomer S(-)-Warfarin (3-5x more potent)S(+)-Ibuprofen (COX inhibitor)
Metabolic Pathway Parallel Divergence: • S-form: CYP2C9 (Exclusive)[4][5]• R-form: CYP1A2, CYP3A4, CYP2C19Unidirectional Inversion: • R-form converts to S-form (~60%)[6]• S-form is stable
Clearance (

)
S-Warfarin

is lower than R, but highly susceptible to CYP2C9 genetic polymorphisms (*2, *3).
R-Warfarin

is faster due to inversion and direct glucuronidation.
Clinical Consequence Drug-Drug Interactions: Inhibitors of CYP2C9 (e.g., Fluconazole) cause massive bleeding risk by spiking S-levels, even if R-levels are stable.Dosing: Racemic dosing assumes ~50% active, but actual exposure to S-form is >50% due to inversion.

Experimental Protocol: Chiral Bioanalysis via LC-MS/MS

To validate stereoselective PK, one cannot rely on achiral chromatography. The following protocol outlines the development of a high-sensitivity Chiral LC-MS/MS method.

Method Development Strategy

Objective: Baseline resolution (


) of enantiomers with MS-compatible mobile phases.

Step 1: Column Selection (The "Big Three")

  • Amylose/Cellulose derivatives (e.g., Chiralpak AD-H/OD-H): Broad selectivity but often require normal phase (Hexane), which is dangerous for MS sources (flammable/poor ionization).

  • Immobilized Polysaccharide (e.g., Chiralpak IH): Allows "forbidden" solvents like DCM/THF, but focus on Reversed-Phase (RP) for MS.

  • Macrocyclic Glycopeptides (e.g., Chirobiotic V):Recommended for MS. Excellent in polar organic modes (MeOH/ACN) with volatile buffers.

Step 2: Sample Preparation (HybridSPE) Traditional protein precipitation (PPT) leaves phospholipids that suppress ionization.

  • Load: 100

    
    L Plasma + 300 
    
    
    
    L 1% Formic Acid in Acetonitrile (precipitates proteins).
  • Agitate: Vortex 1 min, Centrifuge 10 min at 4000g.

  • Cleanup: Pass supernatant through HybridSPE-Phospholipid plate. The Lewis acid-base interaction removes phospholipids while enantiomers pass through.

Step 3: LC-MS/MS Conditions

  • Mobile Phase: 5 mM Ammonium Acetate in Methanol (95%) / Water (5%).

    • Why? Ammonium acetate provides ionic strength for the stationary phase interaction without suppressing electrospray ionization (ESI).

  • Flow Rate: 0.2 - 0.4 mL/min (optimal for ESI desolvation).

  • Detection: SRM (Selected Reaction Monitoring) mode. Monitor specific transition for the drug (e.g., Warfarin

    
     307.1 
    
    
    
    161.0).
Validation Criteria (Self-Validating System)

A robust method must pass the "Racemic Spike Test" :

  • Inject pure Enantiomer A.

  • Inject pure Enantiomer B.

  • Inject Racemate.[2]

  • Requirement: The racemate peak area must equal the sum of A + B areas (

    
     5%), and retention times must match exactly. If the racemate peak shape is distorted compared to standards, on-column racemization may be occurring.
    

MethodWorkflow Start Biological Sample (Plasma/Serum) Prep Sample Prep: HybridSPE-Phospholipid (Remove Matrix Effects) Start->Prep Screen Column Screening: 1. Immobilized Amylose 2. Macrocyclic Glycopeptide Prep->Screen Decision Resolution (Rs) > 1.5 AND MS Signal Intensity > 1e5? Screen->Decision Opt Optimize Mobile Phase: Add NH4OAc or Formic Acid Decision->Opt No Final Validate: Linearity, Accuracy, Matrix Factor Decision->Final Yes Opt->Screen

Figure 2: Decision tree for developing a stereoselective LC-MS/MS bioanalytical method.

References

  • FDA. (1992).[1][7][8] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Federal Register.[1] Link

  • Rettie, A. E., et al. (1992). Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of bleeding complications of warfarin therapy. Chemical Research in Toxicology. Link

  • Tracy, T. S., et al. (1995). Metabolic chiral inversion of ibuprofen in human liver microsomes. Drug Metabolism and Disposition.[5][8][9][10] Link

  • Herman, B. D., et al. (2011). Stereoselective binding of drugs to plasma proteins. Journal of Pharmaceutical Sciences. Link

  • Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research. Link

Sources

Validation

Benchmarking synthesis efficiency of different chiral amine production routes

Benchmarking Synthesis Efficiency: A Comparative Guide to Chiral Amine Production Routes Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and advanced agrochemicals. As drug targ...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthesis Efficiency: A Comparative Guide to Chiral Amine Production Routes

Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and advanced agrochemicals. As drug targets become increasingly complex, the synthesis of these enantiopure compounds demands highly efficient, atom-economical, and scalable methodologies.

As a Senior Application Scientist, I have evaluated countless synthetic workflows. The decision of which route to employ cannot be based on yield alone; it requires a deep understanding of thermodynamic limits, catalytic mechanisms, and process scalability. This guide benchmarks the three premier synthetic routes—Biocatalytic Transamination (ATA), Direct Asymmetric Reductive Amination (DARA), and Asymmetric Hydrogenation (AH)—providing a definitive, data-backed framework for route selection.

Route 1: Biocatalytic Transamination (ATA)

Mechanistic Rationale & Causality Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor, mediated by the pyridoxal 5'-phosphate (PLP) cofactor[1]. The primary bottleneck in ATA catalysis is its unfavorable thermodynamic equilibrium. To drive the reaction forward, the system requires either a massive excess of the amine donor or an in situ product removal (ISPR) strategy[2]. Engineered ATAs have revolutionized industrial synthesis (e.g., sitagliptin production), achieving >99.9% enantiomeric excess (ee) by precisely tailoring the steric environment of the enzyme's active site to lock the substrate in a single stereochemical orientation[3].

Self-Validating Experimental Protocol: ATA-Catalyzed Synthesis Causality Note: The addition of 5 equivalents of isopropylamine (IPA) is not arbitrary; it thermodynamically forces the equilibrium toward the product amine. The protocol utilizes a pH-stat as a real-time self-validation mechanism. As IPA is deaminated to acetone, the solution pH drops. The continuous titration required to maintain the pH provides a direct, quantifiable readout of reaction kinetics.

  • Substrate Assembly: In a pH-stat bioreactor, dissolve the prochiral ketone (100 mM) and IPA (500 mM, 5 equiv.) in 100 mM HEPES buffer (pH 7.5).

  • Biocatalyst Addition: Add PLP (1 mM) and the engineered ATA variant (2 g/L).

  • Reaction & Self-Validation: Incubate at 35 °C with gentle agitation. Validation Check: Monitor the automated addition of 1 M HCl by the pH-stat. A steady consumption of HCl confirms that transamination is actively occurring. If HCl uptake stalls prematurely, enzyme inhibition or cofactor depletion has occurred.

  • Quench & Extraction: After 24 hours (or when HCl uptake ceases), adjust the pH to 11 using 10 M NaOH to deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Analytical Validation: Dry the organic layer over Na₂SO₄. Analyze a 10 µL aliquot via Chiral HPLC (e.g., Chiralcel OD-H column) to definitively quantify conversion and ee[4].

Route 2: Direct Asymmetric Reductive Amination (DARA)

Mechanistic Rationale & Causality DARA enables the one-pot conversion of prochiral ketones to chiral amines using a transition metal catalyst (e.g., Ru, Ir, Rh) complexed with a chiral ligand (e.g., BINAP)[5]. The reaction proceeds via the transient formation of an iminium ion, which is subsequently reduced by a metal-hydride species. The causality of the high enantioselectivity lies in the rigid chiral pocket formed by the ligand, which sterically blocks one face of the iminium intermediate, forcing the hydride transfer to occur exclusively from the opposite face.

Self-Validating Experimental Protocol: Ru-Catalyzed DARA Causality Note: Using ammonium trifluoroacetate provides a dual function: it acts as the nitrogen source while its weak acidity catalyzes the transient iminium formation without poisoning the transition metal.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Ru(OAc)₂{(S)-BINAP} (1 mol%) in anhydrous methanol (5 mL).

  • Substrate Assembly: Add the prochiral ketone (1.0 mmol) and ammonium trifluoroacetate (5.0 mmol).

  • Hydrogenation & Self-Validation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 30 atm. Validation Check: Monitor the pressure gauge. A steady, measurable drop from 30 atm confirms active H₂ consumption and successful hydride transfer, ensuring the catalyst is active before the 18-hour mark.

  • Workup: After 18 hours at 50 °C, carefully vent the autoclave. Concentrate the solvent in vacuo, basify with 1 M NaOH, and extract with dichloromethane (DCM).

  • Analytical Validation: Perform ¹H NMR on the crude mixture. The disappearance of the ketone carbonyl peak and the appearance of the amine α-proton confirms conversion. Determine ee via chiral GC.

Route 3: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

Mechanistic Rationale & Causality Unlike DARA, AH requires the pre-formation and isolation of an imine or enamide. Because the C=N or C=C bond geometry is fixed prior to reduction, AH eliminates the competing side reactions found in one-pot systems. This pre-organization is the causal factor behind the exceptionally high turnover numbers (TON) and turnover frequencies (TOF) achieved in AH, making it the gold standard for massive-scale industrial manufacturing.

Self-Validating Experimental Protocol: Rh-Catalyzed AH of Enamides Causality Note: Self-validation is achieved by coupling the reaction to a Mass Flow Controller (MFC), which provides an instantaneous kinetic profile of H₂ uptake, allowing the operator to pinpoint exact reaction completion rather than relying on arbitrary time points.

  • Substrate Preparation: Synthesize and rigorously purify the target enamide (1.0 mmol) to ensure no residual water or acid degrades the catalyst.

  • Reaction Setup: In a Schlenk flask, dissolve the enamide and[Rh(COD)(R,R)-DIPAMP]BF₄ (0.1 mol%) in degassed anhydrous DCM (10 mL).

  • Hydrogenation & Self-Validation: Connect the flask to an MFC at 1 atm H₂. Validation Check: Record real-time H₂ uptake via the MFC software. The reaction is complete exactly when the H₂ consumption curve plateaus.

  • Purification: Pass the mixture through a short pad of silica gel to remove the metal catalyst, eluting with ethyl acetate.

  • Analytical Validation: Evaporate the solvent and crystallize the product. Confirm >99% ee using Chiral HPLC.

Quantitative Benchmarking

To objectively compare these routes, the following table synthesizes their operational efficiencies based on standard industrial benchmarks.

MetricBiocatalytic Transamination (ATA)Direct Asymmetric Reductive Amination (DARA)Asymmetric Hydrogenation (AH)
Typical Yield 80 - 95%85 - 99%90 - 99%
Enantiomeric Excess (ee) >99%90 - 99%95 - >99.9%
Catalyst Loading 1 - 5 wt% (Enzyme)0.1 - 1.0 mol%0.01 - 0.5 mol%
Reaction Time 12 - 48 h8 - 24 h4 - 18 h
Atom Economy High (Aqueous solvent)Moderate (Requires H₂/Hydride)High (Direct H₂ addition)
Ideal Substrate Aliphatic/Aromatic ketonesBroad range of prochiral ketonesPre-formed stable imines/enamides

Strategic Decision Workflow

Selecting the correct route requires analyzing the substrate's stability and the scale of production. The following logic tree maps the optimal decision pathway.

RouteSelection Start Target: Chiral Amine Substrate Substrate Type? Start->Substrate Ketone Prochiral Ketone Substrate->Ketone Imine Stable Imine/Enamide Substrate->Imine Biocat Transaminase (ATA) High ee, Aqueous Ketone->Biocat Mild conditions DARA DARA (Ru/Ir) High throughput Ketone->DARA Broad scope AH Asymmetric Hydrogenation High TON, Scalable Imine->AH Pre-formed

Decision workflow for selecting the optimal chiral amine synthesis route based on substrate type.

Conclusion

No single route is a panacea for chiral amine synthesis. Biocatalytic Transamination offers unparalleled enantioselectivity under mild, green conditions, provided the thermodynamic equilibrium is managed. DARA provides exceptional operational simplicity for high-throughput screening by eliminating the need for pre-formed imines. Finally, Asymmetric Hydrogenation remains the undisputed champion for massive-scale industrial manufacturing due to its near-perfect atom economy and astronomical turnover numbers.

References

  • Title: Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity Source: ACS Catalysis URL: [Link][1]

  • Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: PMC (National Institutes of Health) URL: [Link][4]

  • Title: Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases Source: ResearchGate URL: [Link][2]

  • Title: A growth selection system for the directed evolution of amine-forming or converting enzymes Source: PMC (National Institutes of Health) URL: [Link][3]

  • Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Source: Organic Letters (ACS Publications) URL: [Link][5]

Sources

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